molecular formula C10H12N2 B112761 2-Amino-5-isopropylbenzonitrile CAS No. 549488-76-8

2-Amino-5-isopropylbenzonitrile

Cat. No.: B112761
CAS No.: 549488-76-8
M. Wt: 160.22 g/mol
InChI Key: IJUCGGBOPBJYSG-UHFFFAOYSA-N
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Description

2-Amino-5-isopropylbenzonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-propan-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUCGGBOPBJYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610707
Record name 2-Amino-5-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549488-76-8
Record name 2-Amino-5-(propan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-5-isopropylbenzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-isopropylbenzonitrile

Abstract

This compound is a substituted aromatic compound that serves as a versatile intermediate in synthetic organic chemistry and a valuable building block for drug discovery. Its unique molecular architecture, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a bulky isopropyl group, provides a rich landscape for chemical modification. This guide offers a comprehensive technical overview of its core chemical and physical properties, a predictive spectroscopic profile, detailed synthetic and reactivity analysis, and its potential applications in medicinal chemistry. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Chemical & Physical Properties

This compound, also known by its IUPAC name 2-amino-5-propan-2-ylbenzonitrile, is a bifunctional aromatic molecule. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-C≡N) on the benzene ring dictates its chemical behavior.

Caption: Chemical structure of this compound.

The core properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction behavior.

PropertyValueSource
IUPAC Name 2-amino-5-propan-2-ylbenzonitrile[1]
CAS Number 549488-76-8[1][2]
Molecular Formula C₁₀H₁₂N₂[1][3]
Molecular Weight 160.22 g/mol [1][3]
Canonical SMILES CC(C)C1=CC(=C(C=C1)N)C#N[3]
XLogP3 (Computed) 2.6[1]
Hydrogen Bond Donors 1 (from the amino group)[1]
Hydrogen Bond Acceptors 2 (from the amino and nitrile nitrogens)[1]

Spectroscopic Profile (Predictive)

While a comprehensive, experimentally verified spectroscopic dataset for this compound is not widely published, its profile can be accurately predicted based on the analysis of its functional groups and data from analogous structures.[4] These predictions are invaluable for reaction monitoring (e.g., via TLC or LC-MS) and for the structural confirmation of synthesized material.

Table 2: Predicted Spectroscopic Data

TechniqueParameterPredicted Value/RangeAssignment & Rationale
¹H NMR Chemical Shift (δ)~6.8-7.2 ppm (m, 2H)Aromatic protons (H-3, H-4). The electron-donating and withdrawing groups create a complex splitting pattern.
~6.6 ppm (d, 1H)Aromatic proton (H-6), ortho to the strongly donating amino group, shifted upfield.
~4.5 ppm (br s, 2H)-NH₂ protons. Broad signal due to quadrupole broadening and exchange; chemical shift is solvent-dependent.
~2.8 ppm (septet, 1H)Isopropyl -CH proton, split by six adjacent methyl protons.
~1.2 ppm (d, 6H)Isopropyl -CH₃ protons, appearing as a doublet due to coupling with the -CH proton.
¹³C NMR Chemical Shift (δ)~150 ppmC-2 (C-NH₂). Aromatic carbon attached to the amino group, significantly deshielded.
~145 ppmC-5 (C-isopropyl). Aromatic carbon bearing the isopropyl group.
~125-130 ppmC-4, C-6. Aromatic CH carbons.
~118-120 ppmC-3, -C≡N. Aromatic CH and the nitrile carbon.
~95 ppmC-1 (C-CN). Quaternary carbon attached to the nitrile, shifted significantly upfield due to ortho amino group.
~34 ppmIsopropyl -CH carbon.
~24 ppmIsopropyl -CH₃ carbons.
IR Wavenumber (cm⁻¹)3450-3300 cm⁻¹ (doublet)N-H stretch of the primary amine. The doublet is characteristic of the symmetric and asymmetric stretching modes.[4]
~2960 cm⁻¹Aliphatic C-H stretch from the isopropyl group.
~2220 cm⁻¹ (strong)C≡N stretch. This is a highly characteristic and sharp absorption for a nitrile group.[4]
~1620 cm⁻¹N-H scissoring (bending) vibration of the primary amine.
~1500-1400 cm⁻¹Aromatic C=C stretching vibrations.
Standard Protocol for Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring NMR and IR spectra for structural verification.

  • Sample Preparation (NMR): Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent signal broadening.[4]

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher spectrometer.

    • Acquire a spectrum over a range of 0-10 ppm.

    • Apply a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use the same instrument with a proton-decoupled pulse sequence.

    • Acquire the spectrum over a range of 0-200 ppm.[5]

    • A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • IR Spectroscopy (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Acquire a background spectrum of the empty crystal.

    • Place a small amount of the solid, dry sample onto the crystal and apply pressure to ensure good contact.

    • Record the spectrum from 4000 to 400 cm⁻¹.[4]

Synthesis and Reactivity

Plausible Synthetic Pathway

A common and logical approach to synthesizing this compound involves a two-step process starting from the commercially available 4-isopropylaniline. This pathway first introduces the nitrile group via a Sandmeyer reaction and subsequently modifies the aromatic ring. A more direct, though potentially lower-yielding, route involves the direct manipulation of a pre-functionalized benzene ring. A highly plausible route begins with 2-isopropylbenzonitrile, followed by nitration and subsequent reduction.[3]

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol describes the reduction of the nitro-intermediate, a critical step in the synthesis.

Materials:

  • 2-Nitro-5-isopropylbenzonitrile

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Acetic acid (AcOH) or concentrated Hydrochloric acid (HCl)

  • Ethanol or Isopropanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-nitro-5-isopropylbenzonitrile (1.0 eq) in a mixture of acetic acid and an alcohol like 2-propanol.[6]

  • Addition of Reducing Agent: To this suspension, add iron powder (approx. 3.5 eq) portion-wise.[6] The reaction is exothermic. Alternatively, use tin(II) chloride in an acidic medium.[7]

  • Reflux: Heat the reaction mixture to a gentle reflux (e.g., 100°C) and maintain for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.[6]

  • Work-up:

    • Cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the residue with hot 2-propanol.[6]

    • Combine the filtrates and evaporate the solvent under reduced pressure.[6]

    • Redissolve the resulting residue in a suitable organic solvent like ethyl acetate.

    • Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[6]

  • Extraction & Purification:

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.[8]

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups.

  • Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and readily undergoes reactions such as acylation, alkylation, sulfonation, and diazotization to form diazonium salts, which are themselves versatile intermediates.[3]

  • Nitrile Group (-C≡N): This group is electrophilic at the carbon atom. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, or it can be reduced using powerful reducing agents like LiAlH₄ to yield a primary amine (forming a diamine compound).[3]

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong electron-donating -NH₂ group, but deactivated by the electron-withdrawing -C≡N group. The bulky isopropyl group provides significant steric hindrance, which can direct incoming electrophiles to less hindered positions.[3]

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery & Medicinal Chemistry

Nitrile-containing compounds are prevalent in pharmaceuticals, with the nitrile group serving various roles from a hydrogen bond acceptor to a bioisostere for a carbonyl group.[9] this compound is a particularly valuable scaffold for several reasons:

  • Kinase Inhibitor Scaffolds: The 2-aminobenzonitrile core is a common feature in kinase inhibitors. The amino group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[10]

  • Versatile Intermediate: The differential reactivity of the amino and nitrile groups allows for sequential, controlled modifications. For example, the amino group can be used as an anchor point to build out a larger molecule, while the nitrile group can be converted to an amine or carboxylic acid in a later step to introduce new interaction points or improve solubility.

  • Modulation of Physicochemical Properties: The isopropyl group is a lipophilic moiety that can enhance a molecule's ability to cross cell membranes. Its bulk can also be used to probe steric pockets within a target protein's binding site, potentially improving selectivity and potency.

  • Precursor for Heterocycles: The diamine derivative, formed by the reduction of the nitrile group, can undergo cyclization reactions to form various heterocyclic systems, which are foundational structures in many approved drugs.[7] Benzonitrile compounds more broadly have been investigated for the preparation of antitumor drugs.[11]

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from analogous aminobenzonitrile compounds indicate several potential hazards.[12][13]

  • Hazards: Harmful if swallowed, inhaled, or in contact with skin.[14] Causes skin and serious eye irritation.[14][15]

  • Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15]

    • Wash hands thoroughly after handling.[15]

    • Avoid contact with skin, eyes, and clothing.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]

    • Inhalation: Move victim to fresh air and keep at rest in a position comfortable for breathing.[15]

    • Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

References

2-Amino-5-isopropylbenzonitrile molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Amino-5-isopropylbenzonitrile: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a substituted benzonitrile derivative with significant potential as a building block in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, a robust synthetic pathway, detailed protocols for spectroscopic characterization, and its prospective applications, grounded in established chemical principles.

Molecular Structure and Nomenclature

This compound is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂), an isopropyl (-CH(CH₃)₂), and a nitrile (-C≡N) group. The strategic placement of these functional groups dictates its chemical reactivity and potential as a scaffold in synthetic chemistry.

The formal nomenclature and key identifiers for this compound are systematically cataloged to ensure accurate identification and sourcing.

  • IUPAC Name : 2-amino-5-propan-2-ylbenzonitrile[1]

  • Synonyms : 2-Amino-5-(1-methylethyl)benzonitrile, 2-amino-5-isopropyl-benzonitrile[1]

  • CAS Number : 549488-76-8[1]

  • Molecular Formula : C₁₀H₁₂N₂[1]

The structure consists of an aniline core, with the nitrile group positioned ortho to the amine and the isopropyl group in the para position relative to the amine. This arrangement creates a unique electronic and steric environment that influences its reactivity.

Physicochemical Properties

A summary of the key computed physicochemical properties provides essential data for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
Molecular Weight 160.22 g/mol PubChem[1]
XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 160.100048391 DaPubChem[1]
Topological Polar Surface Area 49.8 ŲPubChem[1]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not widely documented in literature. However, a logical and robust synthetic route can be devised from commercially available starting materials, leveraging well-established organic transformations. A plausible two-step pathway involves the nitration of 2-isopropylbenzonitrile followed by the selective reduction of the resulting nitro group.

Rationale for Synthetic Strategy
  • Step 1: Electrophilic Nitration. The starting material, 2-isopropylbenzonitrile, contains two activating groups (isopropyl and nitrile) that direct electrophilic substitution. The ortho, para-directing isopropyl group and the meta-directing nitrile group work in concert to favor the introduction of the nitro group at the 5-position, which is para to the isopropyl group and meta to the nitrile. A standard mixed acid (HNO₃/H₂SO₄) nitration is the method of choice due to its efficiency and predictability.

  • Step 2: Selective Reduction. The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium are effective methods.[2][3] SnCl₂ is often preferred in laboratory settings for its high chemoselectivity, leaving the nitrile group intact.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Isopropylbenzonitrile Step1 Step 1: Nitration Reagents: HNO₃ / H₂SO₄ Conditions: 0-10 °C Start->Step1 Intermediate 2-Isopropyl-5-nitrobenzonitrile Step1->Intermediate Step2 Step 2: Reduction Reagents: SnCl₂·2H₂O / HCl Conditions: Reflux Intermediate->Step2 Product This compound Step2->Product Reactivity_Diagram cluster_molecule Key Reactive Sites cluster_products Potential Derivatives Molecule This compound Amino Amino Group (-NH₂) Nucleophilic Site Molecule->Amino Acylation, Alkylation Nitrile Nitrile Group (-C≡N) Electrophilic Carbon Molecule->Nitrile Hydrolysis, Reduction Ring Aromatic Ring Electrophilic Substitution Molecule->Ring Further Substitution Amides Amides / Sulfonamides Amino->Amides Heterocycles Quinazolines Amino->Heterocycles Amines Benzylamines Nitrile->Amines CarboxylicAcids Carboxylic Acids Nitrile->CarboxylicAcids

References

2-Amino-5-isopropylbenzonitrile CAS number 549488-76-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Amino-5-isopropylbenzonitrile (CAS: 549488-76-8): Properties, Synthesis, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 549488-76-8), a substituted aromatic nitrile of significant interest to the chemical research and drug development communities. The document delineates its physicochemical properties, outlines a plausible and detailed synthetic pathway, predicts its spectroscopic characteristics, and explores its chemical reactivity. Furthermore, it contextualizes the molecule's utility as a versatile building block in medicinal chemistry, drawing upon the established roles of the aminobenzonitrile scaffold in modern drug discovery. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for researchers and scientists engaged in organic synthesis and pharmaceutical development.

Physicochemical Properties and Identification

This compound is a bifunctional organic compound featuring a primary amine and a nitrile group attached to an isopropyl-substituted benzene ring. These functional groups dictate its chemical behavior and establish its role as a valuable intermediate in multi-step syntheses.

Chemical Structure

Caption: 2D Structure of this compound.

Table 1: Compound Identification

IdentifierValueReference
CAS Number 549488-76-8[1][2][3][4][5]
Molecular Formula C₁₀H₁₂N₂[3][5]
Molecular Weight 160.22 g/mol [3][5]
IUPAC Name 2-amino-5-propan-2-ylbenzonitrile[5]
Synonyms 2-Amino-5-(1-methylethyl)benzonitrile[5]
InChI Key IJUCGGBOPBJYSG-UHFFFAOYSA-N[5]

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical Form Solid
Boiling Point 285.8 °C at 760 mmHg (Predicted)
Purity ≥98%
XLogP3 2.6 (Computed)[5]
Hydrogen Bond Donors 1 (Computed)[5]
Hydrogen Bond Acceptors 2 (Computed)[5]
Storage Conditions 4°C, Protect from light, keep container tightly closed[6][7]

Synthesis and Purification

While specific peer-reviewed synthetic procedures for this compound are not widely published, a reliable synthetic route can be proposed based on well-established transformations in aromatic chemistry. The most logical pathway involves the regioselective nitration of a commercially available precursor, 4-isopropylbenzonitrile, followed by the reduction of the nitro group to the target primary amine.

Proposed Two-Step Synthetic Pathway

Synthesis_Pathway Start 4-Isopropylbenzonitrile Intermediate 5-Isopropyl-2-nitrobenzonitrile Start->Intermediate Step 1: Nitration HNO₃ / H₂SO₄ End This compound Intermediate->End Step 2: Reduction SnCl₂·2H₂O / HCl

Caption: Proposed synthesis of this compound.

Protocol 1: Electrophilic Nitration of 4-Isopropylbenzonitrile

This step introduces a nitro group onto the aromatic ring. The substitution pattern is directed by the existing functional groups. The isopropyl group is an ortho-, para-director, while the nitrile group is a meta-director and a deactivator. The ortho position to the activating isopropyl group (and meta to the nitrile) is the most sterically accessible and electronically favored position for nitration.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (H₂SO₄, 3.0 eq).

  • Substrate Addition: Slowly add 4-isopropylbenzonitrile (1.0 eq) to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 5 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, pre-cooled to 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The crude product, 5-isopropyl-2-nitrobenzonitrile, should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Drying: Dry the isolated solid under vacuum to yield the crude intermediate.

Protocol 2: Reduction of 5-Isopropyl-2-nitrobenzonitrile

The reduction of the nitro group to a primary amine is a standard transformation. Tin(II) chloride in an acidic medium is an effective and common method for this purpose.[8]

Methodology:

  • Reaction Setup: In a round-bottom flask, suspend the crude 5-isopropyl-2-nitrobenzonitrile (1.0 eq) in ethanol.

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid (HCl).

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Cooling & Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the pH is basic (pH 8-9). This will precipitate tin salts.

  • Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic and Analytical Characterization

While a definitive experimental spectrum is not publicly available, the structural features of this compound allow for the reliable prediction of its key spectroscopic signatures. These predictions are invaluable for confirming the identity and purity of the synthesized compound.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Crude Crude Product Purified Purified Compound Crude->Purified Column Chromatography NMR ¹H & ¹³C NMR Purified->NMR IR FTIR Purified->IR MS Mass Spec. Purified->MS Final Structure Confirmed (Purity >98%) NMR->Final IR->Final MS->Final Reactivity_Map center_node 2-Amino-5- isopropylbenzonitrile amino_node Amino Group (Nucleophilic) center_node->amino_node nitrile_node Nitrile Group center_node->nitrile_node ring_node Aromatic Ring center_node->ring_node acylation Acylation / Amide Formation amino_node->acylation sulfonylation Sulfonylation amino_node->sulfonylation diazotization Diazotization (Sandmeyer) amino_node->diazotization hydrolysis Hydrolysis to Carboxylic Acid nitrile_node->hydrolysis reduction Reduction to Amine nitrile_node->reduction cycloaddition Cycloaddition (e.g., Tetrazoles) nitrile_node->cycloaddition eas Electrophilic Aromatic Substitution (EAS) ring_node->eas

References

Physical and chemical properties of 2-amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-isopropylbenzonitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery and materials science, the exploration of novel molecular scaffolds is paramount. Substituted benzonitriles, in particular, represent a class of compounds that consistently demonstrate significant potential as versatile intermediates and pharmacophores.[1] This guide provides a comprehensive technical overview of this compound, a molecule with a unique constellation of functional groups poised for diverse chemical transformations. While experimental data on this specific entity remains nascent, this document synthesizes computed data, established chemical principles, and field-proven insights from analogous structures to offer a robust profile for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

This compound (IUPAC Name: 2-amino-5-propan-2-ylbenzonitrile) is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂), an isopropyl (-CH(CH₃)₂), and a nitrile (-C≡N) group.[2][3] This specific arrangement of an electron-donating amine, a bulky alkyl group, and an electron-withdrawing nitrile creates a unique electronic and steric environment that dictates its chemical behavior.

The primary amino group and the nitrile are positioned ortho to each other, which allows for potential intramolecular interactions and facilitates cyclization reactions to form valuable heterocyclic systems. The isopropyl group, located para to the amino group, provides steric bulk and lipophilicity, properties that can be strategically exploited in medicinal chemistry to influence target binding and pharmacokinetic profiles.

Key Identifiers:

  • CAS Number: 549488-76-8[2]

  • Molecular Formula: C₁₀H₁₂N₂[2]

  • Synonyms: 2-Amino-5-(1-methylethyl)benzonitrile, 2-amino-5-propan-2-ylbenzonitrile[2]

Caption: 2D Structure of this compound.

Physical and Chemical Properties

Experimental physical data for this compound is not widely published. However, computational models provide reliable estimates, which are crucial for initial experimental design. For context, these are presented alongside experimental data for the closely related compound, 2-aminobenzonitrile.

PropertyThis compound (Computed)2-Aminobenzonitrile (Experimental)Reference
Molecular Weight 160.22 g/mol 118.14 g/mol [2]
Melting Point Not Available46-50 °C[4]
Boiling Point Not Available267-268 °C @ 760 mmHg[4][5]
XLogP3 (Lipophilicity) 2.61.3[2]
Hydrogen Bond Donors 11[2]
Hydrogen Bond Acceptors 22[2]
Polar Surface Area 49.8 Ų49.8 Ų[2]
Solubility Not AvailableSoluble in common organic solvents; insoluble in water.[5]

The addition of the isopropyl group significantly increases the molecular weight and the predicted lipophilicity (XLogP3), suggesting lower water solubility but enhanced solubility in nonpolar organic solvents compared to the parent 2-aminobenzonitrile.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra are not available, the following profile is predicted based on the compound's functional groups.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.5-7.5 ppm). The proton ortho to the amino group will likely appear most upfield due to shielding. The other two protons will exhibit coupling patterns consistent with their positions.

  • Amino Protons (2H): A broad singlet is anticipated (~4.0-5.0 ppm, solvent dependent), characteristic of a primary amine.

  • Isopropyl Proton (1H): A septet is expected for the methine proton (~2.8-3.2 ppm).

  • Isopropyl Methyl Protons (6H): A doublet will correspond to the two equivalent methyl groups (~1.2 ppm).

¹³C NMR Spectroscopy
  • Nitrile Carbon: A signal around 118-122 ppm.

  • Aromatic Carbons: Six distinct signals are expected, with the carbon attached to the amino group being the most shielded (lowest ppm) and the carbon attached to the nitrile group being relatively deshielded.

  • Isopropyl Carbons: Two signals, one for the methine carbon (~34 ppm) and one for the two equivalent methyl carbons (~24 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic doublet in the 3300-3500 cm⁻¹ region for the primary amine.

  • C≡N Stretch: A sharp, strong absorption around 2210-2230 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Absorptions in the 1580-1620 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the versatile reactivity of its amino and nitrile functional groups.

Reactivity of the Amino Group

The primary amine is a potent nucleophile and can undergo a range of classical transformations:

  • Acylation: Reacts readily with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Forms sulfonamides upon reaction with sulfonyl chlorides.

  • Diazotization: Can be converted to a diazonium salt with nitrous acid at low temperatures, which is a versatile intermediate for introducing various substituents (e.g., via Sandmeyer reaction).

  • Schiff Base Formation: Condenses with aldehydes and ketones to form imines.

Reactivity of the Nitrile Group

The nitrile group is a valuable precursor to other functionalities:

  • Hydrolysis: Can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Reduction: Can be reduced to a primary amine using reducing agents like LiAlH₄ or through catalytic hydrogenation.

  • Cycloaddition: Can participate in cycloaddition reactions to form heterocyclic structures.

The ortho relationship between the amine and nitrile groups is particularly powerful, enabling the synthesis of fused heterocyclic systems like quinazolines, which are prevalent scaffolds in medicinal chemistry.[6]

G A This compound B Amide Derivative A->B Acylation (RCOCl) C Diazonium Salt A->C Diazotization (NaNO₂/HCl) D Primary Amine (from Nitrile Reduction) A->D Reduction (LiAlH₄) E Carboxylic Acid (from Nitrile Hydrolysis) A->E Hydrolysis (H₃O⁺) F Fused Heterocycle (e.g., Quinazoline) A->F Cyclization (with Carbonyl source)

Caption: Key reaction pathways for this compound.

Plausible Synthetic Pathway

A logical and industrially scalable synthesis for this compound would likely involve a two-step process starting from a commercially available precursor.

G start 2-Isopropylbenzonitrile step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate 2-Isopropyl-5-nitrobenzonitrile step1->intermediate step2 Reduction (e.g., H₂/Pd-C or SnCl₂) intermediate->step2 end This compound step2->end

Caption: A plausible two-step synthesis workflow.

Experimental Protocol: Synthesis via Reduction of a Nitro Intermediate

This protocol describes the reduction of a nitroaromatic precursor to the target amine. The choice of reducing agent is critical; catalytic hydrogenation is often cleaner, while chemical reductants like tin(II) chloride are robust and effective.[3][6]

Objective: To synthesize this compound from 2-isopropyl-5-nitrobenzonitrile.

Materials:

  • 2-isopropyl-5-nitrobenzonitrile (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)[6]

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-isopropyl-5-nitrobenzonitrile in ethanol.

  • Addition of Reductant: To this suspension, carefully add a solution of tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid. The addition may be exothermic.[6]

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow, dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 9). This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Applications in Drug Discovery

The aminobenzonitrile scaffold is a privileged structure in medicinal chemistry. The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group.[1]

  • Kinase Inhibitors: The 2-aminobenzonitrile core is found in numerous kinase inhibitors, where the amino group often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site.[7]

  • Enzyme Inhibitors: α-Amino nitriles have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase (DPP-IV) for the treatment of diabetes.[1]

  • Building Block for Heterocycles: As previously discussed, this compound is an ideal precursor for synthesizing a wide array of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals.[6][8]

  • Antitumor Potential: Benzonitrile compounds have been investigated for their applications in preparing antitumor drugs.[9]

The isopropyl group can provide beneficial steric interactions within a target's binding pocket and increase the compound's lipophilicity, potentially improving cell membrane permeability and metabolic stability.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Toxicity: Aromatic amines and nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin and serious eye irritation.[4][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

This compound is a promising molecular building block with significant potential for application in drug discovery and fine chemical synthesis. Its unique combination of reactive functional groups on a tunable aromatic core makes it an attractive starting point for constructing complex molecular architectures. A primary limitation is the current lack of extensive experimental data.[3] Future research should focus on the experimental validation of its physical properties, a full spectroscopic characterization, and the exploration of its reactivity in the synthesis of novel bioactive compounds. The development of optimized, scalable synthetic routes will be crucial for making this versatile compound more accessible to the scientific community.

References

An In-depth Technical Guide to 2-Amino-5-isopropylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-isopropylbenzonitrile is a substituted aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring an amino group, a nitrile moiety, and an isopropyl substituent on a benzene ring, provides multiple avenues for chemical modification and integration into complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and its prospective applications, particularly in the realm of drug discovery.

Chemical Identity and Molecular Descriptors

A precise understanding of a compound's identity is fundamental for any research endeavor. This section provides the key identifiers and structural information for this compound.

Naming and Synonyms
  • Systematic IUPAC Name: 2-amino-5-propan-2-ylbenzonitrile[1]

  • Common Synonyms: this compound, 2-Amino-5-(1-methylethyl)benzonitrile[1]

  • CAS Number: 549488-76-8[1][2]

Molecular Formula and Weight
  • Molecular Formula: C₁₀H₁₂N₂[1][2]

  • Molecular Weight: 160.22 g/mol [1]

Structural Representation

The structural formula of this compound is presented below:

Caption: 2D Structure of this compound

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight 160.22 g/mol PubChem[1]
XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 39.9 ŲPubChem[1]
Boiling Point 285.8 °C at 760 mmHgSigma-Aldrich[3]
Physical Form SolidSigma-Aldrich[3]

Synthesis and Reaction Pathways

A definitive, published synthetic protocol for this compound is not currently available. However, based on established organic chemistry principles and known syntheses of structurally similar compounds, a plausible and efficient synthetic route can be proposed. The most logical approach involves a two-step process starting from 2-isopropylbenzonitrile.

Proposed Synthetic Pathway

The proposed synthesis involves the nitration of the benzene ring, followed by the reduction of the nitro group to an amine.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of related nitro and amino compounds. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity.

Step 1: Nitration of 2-Isopropylbenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Starting Material: Slowly add 2-isopropylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C. The regioselectivity of this reaction is directed by the activating, ortho-para directing amino group and the deactivating, meta-directing nitrile group.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitated product, 2-isopropyl-5-nitrobenzonitrile, can be collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of 2-Isopropyl-5-nitrobenzonitrile

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-isopropyl-5-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction:

    • Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Chemical Reduction: Alternatively, add a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.

    • For Chemical Reduction: If using SnCl₂, carefully neutralize the acidic solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic and Analytical Data (Predicted)

Experimental spectroscopic data for this compound is scarce. However, based on the known spectral data of analogous compounds such as 2-aminobenzonitrile and other substituted benzonitriles, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm). The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the nitrile group would be the most downfield.

  • Isopropyl Group: A septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃).

  • Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon bearing the nitrile group will be significantly downfield.

  • Nitrile Carbon: A characteristic signal for the -C≡N carbon, typically in the range of δ 115-125 ppm.

  • Isopropyl Carbons: Signals corresponding to the methine and methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C≡N Stretching: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)
  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect fragmentation patterns involving the loss of the isopropyl group and other characteristic fragments of the benzonitrile core.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminobenzonitrile scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. These compounds are known to interact with a variety of biological targets.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems, particularly quinazolines and quinazolinones. The amino and nitrile groups can participate in cyclization reactions to form these fused ring systems, which are present in numerous approved drugs. The amino-quinazoline scaffold, for instance, is found in drugs with applications as antihypertensives, anti-inflammatories, and anticancer agents.

Caption: Potential of this compound as a precursor to bioactive molecules.

Potential as a Kinase Inhibitor Precursor

Many kinase inhibitors, a critical class of anticancer drugs, feature a quinazoline core. The synthesis of these inhibitors often starts from substituted 2-aminobenzonitriles. The isopropyl group at the 5-position of the title compound can provide desirable lipophilicity and steric bulk, which can influence the binding affinity and selectivity of the final drug molecule for its target kinase.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information from related aminobenzonitrile compounds provides essential guidance for safe handling.

  • General Hazards: Aminobenzonitriles are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with significant untapped potential, particularly as a scaffold in the design and synthesis of novel therapeutic agents. While a comprehensive body of experimental data is yet to be established, this guide provides a solid foundation for researchers by outlining its key identifiers, a plausible synthetic strategy, predicted analytical characteristics, and a clear rationale for its application in medicinal chemistry. As the demand for novel small-molecule therapeutics continues to grow, the exploration of versatile building blocks like this compound will be crucial for advancing the frontiers of drug discovery.

References

Unlocking the Therapeutic Potential of 2-Amino-5-isopropylbenzonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Untapped Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. 2-Amino-5-isopropylbenzonitrile, a seemingly simple aromatic compound, represents one such scaffold with significant, yet largely unexplored, potential. While direct studies on its biological activity are sparse, its structural motifs—an aminobenzonitrile core—are present in a wide array of biologically active molecules. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, illuminating the prospective biological activities of this compound and providing a strategic framework for its investigation. By leveraging structure-activity relationship data from related compounds, we will explore its potential as an antimicrobial, anticancer, and enzyme inhibitory agent, and lay out detailed methodologies to systematically evaluate these hypotheses.

Molecular Profile and Physicochemical Properties

This compound is an organic compound with the chemical formula C10H12N2.[1] Its structure features a benzene ring substituted with an amino group, a nitrile group, and an isopropyl group. These functional groups impart a unique electronic and steric environment that can influence its interactions with biological targets.[2]

PropertyValueSource
Molecular Weight160.22 g/mol PubChem[1]
IUPAC Name2-amino-5-propan-2-ylbenzonitrilePubChem[1]
CAS Number549488-76-8PubChem[1]
XLogP32.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]

The presence of both a hydrogen bond donor (amino group) and acceptors (amino and nitrile groups), coupled with a moderate lipophilicity (XLogP3 of 2.6), suggests that this molecule possesses favorable characteristics for drug-likeness, allowing for potential interactions with biological macromolecules and the ability to cross cellular membranes.

The Aminobenzonitrile Core: A Privileged Scaffold in Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules.[3][4][5] The amino and nitrile functionalities serve as reactive handles for a variety of chemical transformations, enabling the construction of diverse compound libraries.

The nitrile group, in particular, is a key functional group in many natural products and synthetic drugs, serving various roles such as a bioisostere for carbonyl or carboxyl groups, an electron-withdrawing group to modulate reactivity, and a key component in improving pharmacokinetic profiles.

G cluster_scaffold This compound Scaffold cluster_derivatives Potential Bioactive Derivatives Scaffold C10H12N2 Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Functionalization Anticancer Anticancer Agents Scaffold->Anticancer Functionalization EnzymeInhibitor Enzyme Inhibitors Scaffold->EnzymeInhibitor Functionalization

Caption: Versatility of the this compound scaffold.

Hypothesized Biological Activities and Investigative Protocols

Based on the prevalence of the aminobenzonitrile motif in various classes of therapeutic agents, we can hypothesize several potential biological activities for derivatives of this compound.

Antimicrobial Activity

Scientific Rationale: Numerous studies have demonstrated the antimicrobial properties of molecules containing amino and nitrile functionalities.[6][7][8][9] The rationale for this activity often lies in the ability of these compounds to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic isopropyl group on the this compound scaffold could enhance its ability to penetrate bacterial cell walls.

Proposed Experimental Workflow:

G start Start: Compound Synthesis mic Determine Minimum Inhibitory Concentration (MIC) start->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc time_kill Time-Kill Kinetic Assays mbc->time_kill moa Mechanism of Action Studies time_kill->moa end End: Characterize Antimicrobial Profile moa->end

Caption: Workflow for evaluating antimicrobial activity.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of this compound (or its derivatives) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Scientific Rationale: The benzonitrile moiety is a key structural feature in several approved and investigational anticancer drugs.[10][11][12] For instance, derivatives of aminobenzonitrile have been explored as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10] The planar aromatic ring of this compound could facilitate intercalation with DNA, a mechanism of action for some cytotoxic agents.[11]

Proposed Experimental Workflow:

G start Start: Compound Synthesis cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) start->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle pathway Target Pathway Analysis (e.g., Western Blot) cell_cycle->pathway end End: Define Anticancer Profile pathway->end

Caption: Workflow for evaluating anticancer activity.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition

Scientific Rationale: The aminobenzonitrile scaffold has been successfully employed in the design of inhibitors for various enzymes, including kinases and dipeptidyl peptidase-4 (DPP-4).[10][13] The amino group can form critical hydrogen bonds with the enzyme's active site, while the nitrile group can act as a warhead or a key interacting moiety. The overall structure can be modified to achieve specificity for a particular enzyme target.

Proposed Experimental Workflow:

G start Start: Target Selection in_silico In Silico Docking Studies start->in_silico in_vitro In Vitro Enzyme Inhibition Assays in_silico->in_vitro kinetics Enzyme Kinetic Studies in_vitro->kinetics selectivity Selectivity Profiling kinetics->selectivity end End: Characterize Inhibitor Profile selectivity->end

Caption: Workflow for evaluating enzyme inhibitory activity.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

  • Reagents and Buffers: Prepare a kinase reaction buffer containing ATP, a substrate peptide, and the kinase of interest.

  • Compound Preparation: Serially dilute this compound or its derivatives in the reaction buffer.

  • Kinase Reaction: Initiate the kinase reaction by adding the enzyme to the wells of a 384-well plate containing the compound and substrate. Incubate at room temperature for a specified time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF, AlphaScreen).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Future Directions and Conclusion

This compound stands as a promising starting point for the development of novel therapeutics. The logical next steps involve the strategic derivatization of this scaffold to optimize its biological activity against specific targets. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic rings to explore a wider chemical space.

While this guide has outlined potential avenues for investigation, it is crucial to accompany these studies with comprehensive safety and toxicity profiling. Early assessment of properties such as cytotoxicity against normal cell lines and potential for off-target effects is essential for the successful translation of any lead compound.

References

An In-depth Technical Guide to 2-Amino-5-isopropylbenzonitrile: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. 2-Amino-5-isopropylbenzonitrile (CAS: 549488-76-8) has emerged as a building block of significant interest. Its structure is deceptively simple, yet it embeds a unique combination of functional groups—a primary aromatic amine, a nitrile moiety, and an isopropyl substituent—that provide a powerful toolkit for molecular elaboration.[1]

The strategic value of this molecule lies in the orthogonal reactivity of these groups. The primary amine is a potent nucleophile and a key hydrogen bond donor, the nitrile group is an effective hydrogen bond acceptor and a versatile synthetic handle, and the isopropyl group provides lipophilicity and steric influence. This trifecta of features makes this compound a "privileged" scaffold, particularly in the synthesis of kinase inhibitors, a cornerstone of modern oncology.[2][3] This guide will illuminate the scientific rationale behind its utility and provide practical insights for its application.

Caption: Chemical structure and key functional groups of this compound.

Physicochemical Profile and Reactivity Analysis

A thorough understanding of a building block's properties is fundamental to its effective use. The physicochemical characteristics of this compound dictate its behavior in both reaction vessels and biological systems.

Physicochemical Data

The following table summarizes the key computed properties for this compound. The moderate lipophilicity (XLogP3 = 2.6) is a desirable feature, suggesting a good balance between aqueous solubility and membrane permeability, which are critical pharmacokinetic parameters.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂PubChem[4]
Molecular Weight 160.22 g/mol PubChem[4]
IUPAC Name 2-amino-5-propan-2-ylbenzonitrilePubChem[4]
CAS Number 549488-76-8PubChem[4]
XLogP3 2.6PubChem[4]
Hydrogen Bond Donors 1 (the -NH₂ group)PubChem[4]
Hydrogen Bond Acceptors 2 (the -NH₂ and -C≡N groups)PubChem[4]
Rotatable Bond Count 1PubChem[4]
Reactivity Deep Dive: The "Why" Behind the Synthesis

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high chemoselectivity.

  • The Primary Amino Group (-NH₂): As the most reactive site for many transformations, this nucleophilic primary amine is the linchpin for building complex heterocyclic systems.[5] It readily participates in acylation, sulfonation, and condensation reactions. In the context of drug design, its ability to act as a potent hydrogen bond donor is paramount, often forming critical interactions with the hinge region of protein kinases.[3]

  • The Nitrile Group (-C≡N): This electron-withdrawing group influences the reactivity of the aromatic ring and serves as a versatile synthetic precursor. It can be:

    • Reduced to a primary amine (-CH₂NH₂), introducing a flexible basic moiety.[6][7] This transformation is typically achieved with reagents like lithium aluminum hydride or through catalytic hydrogenation.

    • Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions, though conditions must be carefully controlled to avoid side reactions.

    • Retained in the final molecule, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[8]

  • The Isopropyl Group (-CH(CH₃)₂): More than just a passive substituent, the isopropyl group exerts significant steric and electronic influence. It adds bulk and lipophilicity, which can enhance binding in hydrophobic pockets of a target protein and improve pharmacokinetic properties like oral absorption and metabolic stability. Its steric hindrance can also direct the regioselectivity of subsequent reactions on the aromatic ring.[1]

A Plausible Synthetic Route

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A common approach for structurally related anilines involves a nitration-reduction sequence.[9]

synthesis_workflow cluster_synthesis Synthesis of this compound start Cumene (Isopropylbenzene) step1 Nitration (HNO₃ / H₂SO₄) start->step1 Step 1 intermediate1 Mixture of Nitro-isopropylbenzene Isomers step1->intermediate1 step2 Functional Group Conversion (e.g., Oxidation, Halogenation, Cyanation) intermediate1->step2 Step 2 (Purification & Conversion) intermediate2 2-Nitro-4-isopropylbenzonitrile step2->intermediate2 step3 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate2->step3 Step 3 product This compound step3->product

Caption: Plausible multi-step synthesis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines the reduction of a nitro precursor, a critical final step in a potential synthesis.

Objective: To synthesize this compound from 2-nitro-4-isopropylbenzonitrile.

Materials:

  • 2-nitro-4-isopropylbenzonitrile (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitro-4-isopropylbenzonitrile (1.0 eq) in ethanol.

    • Rationale: Ethanol is a common solvent that facilitates the dissolution of the starting material and is compatible with the reaction conditions.

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid. The addition should be done carefully, as the initial reaction can be exothermic.

    • Rationale: Tin(II) chloride is a classical and effective reducing agent for aromatic nitro groups in an acidic medium. The acid protonates the nitro group, facilitating reduction by the tin(II) ions.[10]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Rationale: Heating accelerates the rate of reaction. TLC is a crucial in-process control to ensure the reaction goes to completion, preventing unnecessary energy consumption and side-product formation.

  • Workup - Neutralization: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the acidic solution by the slow addition of a saturated NaHCO₃ or a concentrated NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

    • Rationale: Neutralization is critical to deprotonate the newly formed aniline, making it soluble in organic solvents for extraction. Slow addition and cooling are necessary to control the exothermic acid-base reaction.

  • Workup - Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Rationale: Ethyl acetate is an effective solvent for extracting the desired amine product from the aqueous phase. Multiple extractions ensure a high recovery yield.

  • Workup - Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Rationale: The brine wash removes residual water and inorganic salts. The drying agent removes trace water from the organic solvent. Evaporation of the solvent yields the crude product.

  • Final Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Application in Drug Discovery: A Kinase Inhibitor Case Study

The 2-aminobenzonitrile scaffold is a cornerstone in the design of small molecule kinase inhibitors.[11] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[12]

Rationale for Use in Kinase Inhibitors

The amino group of the scaffold typically forms one or two hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a highly conserved interaction that anchors the inhibitor. The rest of the molecule can then be elaborated to occupy adjacent hydrophobic and allosteric pockets, conferring potency and selectivity.[13]

Workflow: Synthesis of a Representative Pyrimidine-Based Inhibitor

This workflow illustrates how this compound can be used to construct a hypothetical, yet representative, kinase inhibitor.

inhibitor_synthesis cluster_inhibitor Synthesis of a Pyrimidine-Based Kinase Inhibitor start This compound step1 Amidination start->step1 reagent1 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent1->step1 intermediate1 N'-(2-cyano-4-isopropylphenyl)-N,N-dimethylformimidamide step1->intermediate1 step2 Cyclocondensation intermediate1->step2 reagent2 Substituted Guanidine reagent2->step2 product 2,4-Diaminopyrimidine Core step2->product step3 Final Functionalization product->step3 reagent3 Electrophile (e.g., Acyl Chloride) reagent3->step3 final_product Final Kinase Inhibitor step3->final_product

Caption: Synthetic workflow for a hypothetical kinase inhibitor from the title compound.

Protocol: Synthesis of the 2,4-Diaminopyrimidine Core

Objective: To synthesize a substituted 2,4-diaminopyrimidine core, a common scaffold in kinase inhibitors, via cyclocondensation.

Procedure:

  • Amidine Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent like toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). Heat the mixture to 80-100 °C for 2-6 hours.

    • Rationale: DMF-DMA reacts with the primary amine to form a dimethylformimidamide intermediate. This activates the amine for the subsequent cyclization step.

  • Solvent Removal: After the reaction is complete (monitored by TLC), remove the solvent and excess DMF-DMA under reduced pressure to yield the crude intermediate.

  • Cyclocondensation: Dissolve the crude intermediate in a high-boiling polar solvent such as n-butanol. Add a substituted guanidine hydrochloride (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

    • Rationale: The guanidine will react with the activated amidine and the nitrile group in a cyclocondensation reaction to form the pyrimidine ring. The base is required to neutralize the HCl salt of the guanidine.[14]

  • Reaction Execution: Heat the mixture to reflux (110-120 °C) for 12-24 hours.

    • Rationale: High temperature is typically required to drive the cyclization to completion.

  • Workup and Purification: Cool the reaction mixture, remove the solvent in vacuo, and purify the residue using column chromatography to isolate the desired 2,4-diaminopyrimidine product. This core is then ready for further functionalization to complete the synthesis of the target inhibitor.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazards: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[15] Similar aminobenzonitrile compounds can be toxic if swallowed, in contact with skin, or if inhaled.[16][17]

  • Precautions:

    • Always work in a well-ventilated area or a chemical fume hood.[18]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

    • Avoid breathing dust, fumes, or vapors.[15]

    • Wash hands thoroughly after handling.[18]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18] Keep away from strong oxidizing agents and strong acids.[18]

Conclusion and Future Perspectives

This compound is a potent and versatile building block in drug discovery. Its value is derived from a unique convergence of features: a nucleophilic amine for core construction, a versatile nitrile for further transformation or interaction, and a lipophilic isopropyl group for tuning pharmacokinetic properties. While its application is particularly prominent in the rational design of kinase inhibitors, its utility is by no means limited to this target class.

Future research will likely focus on expanding the repertoire of reactions that can be performed on this scaffold, developing more efficient and sustainable synthetic routes, and incorporating it into novel molecular designs for a broader range of biological targets, including GPCRs, ion channels, and proteases. As our understanding of structure-activity and structure-property relationships continues to evolve, the strategic deployment of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery campaigns.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-amino-5-isopropylbenzonitrile (CAS: 549488-76-8), a substituted aromatic nitrile of interest in synthetic chemistry and drug discovery.[1] While experimental spectra for this specific compound are not widely available in public databases, this document, grounded in first principles of spectroscopy and data from analogous structures, presents a detailed prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. It serves as an authoritative resource for researchers, offering detailed analytical protocols and the causal logic behind spectral interpretation, thereby facilitating the unambiguous identification and quality assessment of this molecule.

Introduction and Molecular Overview

This compound is an organic compound featuring a benzene ring substituted with an amino (-NH₂), a nitrile (-C≡N), and an isopropyl (-CH(CH₃)₂) group. The molecular formula is C₁₀H₁₂N₂ with a molecular weight of 160.22 g/mol .[1] The unique electronic environment created by the interplay of the electron-donating amino group and the electron-withdrawing nitrile group, combined with the steric and electronic influence of the isopropyl group, results in a distinct spectroscopic fingerprint. Accurate characterization using orthogonal analytical techniques is paramount for confirming its identity, purity, and structure in any research or development pipeline.

Below is the chemical structure with standardized numbering for NMR assignment purposes.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of symmetry in this compound, a full complement of signals is expected in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the isopropyl group protons, and the amino protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-6 ~7.2-7.3 Doublet (d) 1H J ≈ 2.0 Ortho to -CN (deshielding), meta to -NH₂ (shielding). Small coupling to H-4.
H-4 ~7.0-7.1 Doublet of doublets (dd) 1H J ≈ 8.0, 2.0 Ortho to -NH₂ (shielding), meta to -CN and -isopropyl. Coupled to H-3 and H-6.
H-3 ~6.7-6.8 Doublet (d) 1H J ≈ 8.0 Ortho to -NH₂ (strong shielding). Coupled to H-4.
-NH₂ ~4.0-5.0 Broad singlet (br s) 2H - Exchangeable protons, signal is typically broad. Position is solvent dependent.
-CH (isopropyl) ~2.8-3.0 Septet (sept) 1H J ≈ 7.0 Benzylic proton coupled to six equivalent methyl protons (n+1=7).[2]

| -CH₃ (isopropyl) | ~1.2-1.3 | Doublet (d) | 6H | J ≈ 7.0 | Six equivalent methyl protons coupled to the single methine proton (n+1=2).[2] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C5 ~148-150 Aromatic C attached to isopropyl group, also influenced by para -NH₂.
C2 ~146-148 Aromatic C attached to the strongly electron-donating amino group.
C4 ~132-134 Aromatic CH, ortho to amino group.[3]
C6 ~130-132 Aromatic CH, ortho to nitrile group.
C3 ~116-118 Aromatic CH, ortho to amino group.
C≡N ~118-120 Nitrile carbon, characteristic chemical shift.[4]
C1 ~100-105 Aromatic C attached to nitrile, shielded by ortho amino group.
-CH (isopropyl) ~33-35 Aliphatic methine carbon.

| -CH₃ (isopropyl) | ~23-25 | Aliphatic methyl carbons. |

Experimental Protocol: NMR Data Acquisition

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound for ¹H NMR (25-50 mg for ¹³C NMR).

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The IR spectrum of this compound will be dominated by characteristic absorptions from the N-H, C≡N, C-H, and aromatic C=C bonds.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
3480 - 3380 N-H asymmetric & symmetric stretching Medium-Strong Characteristic of a primary amine (-NH₂). Two distinct bands are expected.[4]
3100 - 3000 Aromatic C-H stretching Medium Indicates the presence of C-H bonds on the benzene ring.
2970 - 2870 Aliphatic C-H stretching Medium-Strong Corresponds to the C-H bonds of the isopropyl group.
2230 - 2210 C≡N stretching Strong, Sharp A highly characteristic and strong absorption for the nitrile functional group.[4][6]
1630 - 1580 N-H bending (scissoring) & Aromatic C=C stretching Strong Overlapping region for amine bending and aromatic ring vibrations.
1500 - 1400 Aromatic C=C stretching Medium Further confirmation of the aromatic ring structure.

| 850 - 800 | C-H out-of-plane bending | Strong | The pattern of this absorption can give clues about the substitution pattern on the benzene ring. |

Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the this compound sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]

    • The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet. This is crucial to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks and correlate them with specific functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

Using Electron Ionization (EI), the molecule is expected to ionize and fragment in a predictable manner.

Table 4: Predicted Key Ions in EI Mass Spectrum

m/z Value Proposed Fragment Rationale
160 [C₁₀H₁₂N₂]⁺• Molecular Ion (M⁺•) . Corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight.[7]
145 [M - CH₃]⁺ Base Peak . Loss of a methyl radical from the isopropyl group via benzylic cleavage results in a stable secondary benzylic carbocation. This is often the most abundant fragment.[7]
118 [M - C₃H₆]⁺• Loss of propene via a McLafferty-type rearrangement or other complex mechanism.

| 91 | [C₆H₅N]⁺• | Fragmentation of the side chains. |

Experimental Protocol: GC-MS Data Acquisition

A common method for analyzing a pure, volatile compound is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration suitable for GC injection (e.g., 10-100 µg/mL).

  • Instrumental Conditions:

    • GC:

      • Injection: 1 µL injection volume in splitless mode.

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the retention time of the compound.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Identify the molecular ion peak and assign structures to the major fragment ions observed.

Integrated Analytical Workflow

The comprehensive characterization of this compound relies on an integrated workflow where data from each technique corroborates the others to build a complete structural picture.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Raw Data cluster_interp Interpretation & Elucidation prep Pure Sample of This compound nmr NMR Spectrometer (¹H, ¹³C) prep->nmr ir FTIR Spectrometer prep->ir ms GC-MS System prep->ms nmr_data NMR Spectra (Shifts, Couplings) nmr->nmr_data ir_data IR Spectrum (Absorptions) ir->ir_data ms_data Mass Spectrum (m/z values) ms->ms_data interp_nmr C-H Framework nmr_data->interp_nmr interp_ir Functional Groups ir_data->interp_ir interp_ms Molecular Weight & Fragmentation ms_data->interp_ms final Final Structure Confirmation & Purity Assessment interp_nmr->final interp_ir->final interp_ms->final

Caption: Integrated workflow for spectroscopic characterization.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide establishes a detailed and predictive spectroscopic profile for this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers are equipped with a robust framework for the unambiguous structural confirmation and purity assessment of this compound. The provided protocols offer a standardized methodology for data acquisition, ensuring the generation of high-quality, reliable results critical for advancing research and development objectives.

References

An In-depth Technical Guide on the Solubility and Stability of 2-amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-amino-5-isopropylbenzonitrile, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will explore the physicochemical properties of this compound, outline protocols for determining its solubility in various solvent systems, and detail a systematic approach to evaluating its stability under stressed conditions. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction and Physicochemical Profile

This compound (CAS No. 549488-76-8) is a substituted benzonitrile that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring an amino group, a nitrile group, and an isopropyl moiety, imparts specific physicochemical properties that are critical to understand for process development, formulation, and ensuring the quality of downstream products.

A foundational understanding of the molecule's properties is paramount before delving into its solubility and stability. Key computed and experimental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂PubChem[1]
Molecular Weight 160.22 g/mol PubChem[1]
Boiling Point 285.8°C at 760 mmHgSigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
XLogP3 2.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

The presence of both a hydrogen bond donor (the amino group) and acceptors (the amino and nitrile groups), combined with a moderately lipophilic isopropyl group (reflected in the XLogP3 value), suggests a nuanced solubility profile. The solid physical form necessitates careful consideration of dissolution kinetics in various solvent systems.

Solubility Characterization

The solubility of an API intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. The structural features of this compound—a polar amino group, a polar nitrile, and a non-polar isopropyl group—suggest that its solubility will be highly dependent on the solvent system.

Guiding Principles for Solvent Selection

The principle of "like dissolves like" provides a strong starting point. The amino group can form hydrogen bonds with protic solvents, while the overall aromatic and aliphatic character suggests solubility in organic solvents.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino group is expected to enhance solubility in these solvents through hydrogen bonding. However, the hydrophobic isopropyl group and the benzene ring may limit extensive aqueous solubility. The pH of aqueous solutions will also play a critical role; protonation of the amino group in acidic conditions should enhance solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents are generally good candidates for dissolving a wide range of organic molecules and are expected to effectively solubilize this compound.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): Solubility is anticipated to be lower in these solvents, though the isopropyl and phenyl moieties will contribute some favorable interactions.[3]

Experimental Workflow for Solubility Determination

A systematic approach to determining solubility is crucial for obtaining reliable and reproducible data. The following workflow outlines a robust method for characterizing the solubility of this compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Weigh excess this compound add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate at controlled temperature (e.g., 25°C, 40°C) with agitation add_solvent->equilibrate check_solid Ensure excess solid remains equilibrate->check_solid centrifuge Centrifuge to separate solid check_solid->centrifuge aliquot Take supernatant aliquot centrifuge->aliquot dilute Dilute with mobile phase aliquot->dilute hplc Analyze by validated HPLC-UV method dilute->hplc

Figure 1: Experimental workflow for equilibrium solubility determination.

Protocol for Equilibrium Solubility Measurement

This protocol is designed to determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol, Acetonitrile, Toluene)

  • Thermostatically controlled shaker

  • Calibrated analytical balance

  • Centrifuge

  • Validated HPLC-UV system with a suitable column (e.g., C18)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each solvent in separate vials. The excess is critical to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C). Agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method.[4][5] The concentration is determined by comparison to a standard curve of this compound.

  • Calculation: Calculate the solubility in mg/mL or other desired units, accounting for the dilution factor.

Predicted Solubility Profile

While specific experimental data for this compound is not publicly available, a predicted solubility profile can be extrapolated based on its structure and the properties of analogous compounds like other aminobenzonitriles.[3]

Solvent SystemPredicted SolubilityRationale
Aqueous (pH 7.4) LowThe hydrophobic isopropyl and phenyl groups limit solubility despite the polar amino and nitrile functions.
0.1 N HCl Moderate to HighProtonation of the basic amino group to form a salt should significantly increase aqueous solubility.
0.1 N NaOH LowThe amino group is not expected to ionize, and stability may be a concern (see Section 3).
Ethanol HighEthanol can engage in hydrogen bonding with the amino group and also solvate the hydrophobic portions of the molecule.
Acetonitrile HighAs a polar aprotic solvent, it is expected to be a good solvent for this molecule.
Toluene Low to ModerateFavorable interactions with the phenyl and isopropyl groups, but limited interaction with the polar functionalities.

Stability Assessment and Degradation Pathways

Ensuring the stability of a pharmaceutical intermediate is a regulatory requirement and is critical for maintaining the purity and safety of the final API.[6][7] Forced degradation (stress testing) studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[8][9] Commercial sources recommend storing this compound at 4°C and protected from light, suggesting potential sensitivity to temperature and photolytic stress.[2]

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated. The primary susceptibility is likely the hydrolysis of the nitrile group, a known degradation pathway for related aminobenzonitriles.[10]

  • Hydrolytic Degradation (Acidic/Basic): The nitrile group (-CN) can hydrolyze to form a primary amide (2-amino-5-isopropylbenzamide) and subsequently a carboxylic acid (2-amino-5-isopropylbenzoic acid). This process is often catalyzed by acid or base.[10]

  • Oxidative Degradation: The electron-rich aromatic ring and the amino group are susceptible to oxidation, which could lead to the formation of colored degradation products or complex polymeric material.

  • Photolytic Degradation: Aromatic amino compounds can be sensitive to light, potentially leading to discoloration and the formation of various photoproducts.

  • Thermal Degradation: While the boiling point is high, prolonged exposure to elevated temperatures, especially in the presence of catalysts or impurities, could lead to decomposition.

Forced Degradation Study Design

A well-designed forced degradation study will expose this compound to a range of stress conditions to identify likely degradants.[6] The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare solutions of this compound acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep_solution->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_solution->oxidation thermal Thermal (Solid, 80°C) prep_solution->thermal photo Photolytic (ICH compliant chamber) prep_solution->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze mass_balance Assess Mass Balance analyze->mass_balance peak_purity Evaluate Peak Purity analyze->peak_purity

References

The Strategic Role of 2-Amino-5-isopropylbenzonitrile in Modern Medicinal Chemistry: A Technical Guide to Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of contemporary drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Within this context, strategically functionalized building blocks are invaluable assets for medicinal chemists. This technical guide delves into the significance and application of 2-Amino-5-isopropylbenzonitrile, a key heterocyclic precursor, in the synthesis of privileged scaffolds for kinase inhibition. We will explore its synthesis, its role in the construction of quinazoline-based inhibitors targeting critical signaling pathways such as JAK/STAT and EGFR, and provide detailed experimental protocols and quantitative biological data to underscore its utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Aminobenzonitrile Scaffold

The 2-aminobenzonitrile moiety is a well-established pharmacophore in medicinal chemistry, serving as a versatile template for the construction of a multitude of heterocyclic systems. Its intrinsic reactivity, characterized by the nucleophilic amino group and the electrophilic nitrile, allows for a diverse range of chemical transformations. This dual reactivity is particularly amenable to the synthesis of fused heterocyclic systems, such as quinazolines, which are prominent core structures in a number of approved kinase inhibitors.[1][2][3] The strategic placement of various substituents on the benzene ring allows for the fine-tuning of physicochemical properties and target-specific interactions, making derivatives of 2-aminobenzonitrile highly sought-after intermediates in drug discovery campaigns.

Physicochemical Properties of this compound

This compound, also known as 2-amino-5-(1-methylethyl)benzonitrile, possesses a unique combination of functional groups that contribute to its utility as a medicinal chemistry building block.[4][5]

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂PubChem[4][5]
Molecular Weight 160.22 g/mol PubChem[4][5]
IUPAC Name 2-amino-5-propan-2-ylbenzonitrilePubChem[4]
CAS Number 549488-76-8PubChem[4]
XLogP3 2.6PubChem[4]

The isopropyl group at the 5-position provides a valuable lipophilic handle that can be exploited to enhance binding affinity and modulate pharmacokinetic properties of the final drug molecule.

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound can be achieved through a reliable, multi-step sequence starting from readily available commercial materials. A plausible and efficient route involves the nitration of a suitable isopropyl-substituted benzene derivative, followed by reduction of the nitro group to the corresponding amine.

Proposed Synthesis of this compound

A common and effective method for the synthesis of aminobenzonitriles involves the reduction of the corresponding nitrobenzonitrile.[1] The precursor, 2-nitro-5-isopropylbenzonitrile, can be synthesized from 4-isopropylaniline via a Sandmeyer reaction followed by nitration, or by direct nitration of 3-isopropylbenzonitrile. The subsequent reduction of the nitro group is a standard transformation in organic synthesis.

Experimental Protocol: Reduction of 2-Nitro-5-isopropylbenzonitrile

Materials:

  • 2-Nitro-5-isopropylbenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, suspend 2-Nitro-5-isopropylbenzonitrile (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.[6]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis of Quinazoline Scaffolds

The true value of this compound lies in its ability to serve as a precursor to more complex heterocyclic systems. A particularly powerful application is its use in the synthesis of 2,4-diaminoquinazolines, a privileged scaffold in kinase inhibitor design. This transformation can be achieved through a cyclization reaction with a suitable C1 or N-C-N synthon. An acid-mediated [4+2] annulation with N-substituted cyanamides is an efficient method.[7]

Experimental Protocol: Synthesis of 6-Isopropyl-4-imino-2-(substituted amino)quinazoline

Materials:

  • This compound

  • N-substituted cyanamide (e.g., N-benzyl cyanamide)

  • Hydrochloric acid (4 M in 1,4-dioxane)

  • 1,4-Dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 mmol) and N-benzyl cyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).[7]

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-isopropyl-substituted quinazoline derivative.

G cluster_synthesis Synthesis of 6-Isopropylquinazoline Scaffold A This compound C Acid-Mediated [4+2] Annulation A->C B N-Substituted Cyanamide B->C D 6-Isopropyl-4-imino-2-(substituted amino)quinazoline C->D

Caption: Synthetic workflow for 6-isopropylquinazoline derivatives.

Application in Targeting Key Signaling Pathways

Derivatives of this compound are particularly relevant for the development of inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases, such as the JAK/STAT and EGFR pathways.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, and differentiation.[8][9][10][11] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation JAK_Inhibitor JAK Inhibitor (e.g., Quinazoline-based) JAK_Inhibitor->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription

Caption: The JAK/STAT signaling pathway and point of inhibition.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, most notably the RAS/RAF/MEK/ERK pathway.[2][10][12][13] This pathway plays a central role in regulating cell proliferation, survival, and migration. Mutations and overexpression of EGFR are common drivers of various cancers, making it a prime therapeutic target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR 1. Ligand Binding RAS RAS EGFR->RAS 2. Receptor Dimerization & Autophosphorylation RAF RAF RAS->RAF 3. RAS Activation MEK MEK RAF->MEK 4. RAF Activation ERK ERK MEK->ERK 5. MEK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors 6. ERK Phosphorylation & Nuclear Translocation EGFR_Inhibitor EGFR Inhibitor (e.g., Quinazoline-based) EGFR_Inhibitor->EGFR Inhibition Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation 7. Gene Transcription

Caption: The EGFR/RAS/RAF/MEK/ERK signaling pathway and point of inhibition.

Quantitative Data Summary: Biological Activity of Quinazoline Derivatives

The utility of the 2-aminobenzonitrile scaffold is ultimately validated by the biological activity of the molecules derived from it. The following table presents a selection of publicly available IC₅₀ values for various quinazoline derivatives, demonstrating the potency that can be achieved with this core structure against key kinase targets and cancer cell lines. While specific data for 6-isopropyl-substituted quinazolines derived directly from this compound are not widely available in the public domain, the data for related analogs highlight the potential of this class of compounds.

Compound ClassTarget / Cell LineIC₅₀ (µM)Reference
Quinazoline DerivativeEGFR0.096[14]
Quinazoline DerivativeMCF-7 (Breast Cancer)2.49[14]
Fused Coumarin DerivativeHepG2 (Liver Cancer)7.65[15]
Quinazoline DerivativeVEGFR-20.014[16]
Quinazoline DerivativeHT-29 (Colon Cancer)3.38[16]
Quinazoline DerivativeN87 (Gastric Cancer)0.0063[17]
Quinazoline DerivativeH1975 (NSCLC)0.0075[17]

Conclusion and Future Perspectives

This compound stands out as a strategic and valuable building block in medicinal chemistry for the development of novel kinase inhibitors. Its synthetic accessibility and the versatility of its amino and nitrile functionalities allow for the efficient construction of privileged heterocyclic scaffolds, most notably quinazolines. The incorporation of the isopropyl group provides a means to explore lipophilic pockets in kinase active sites, potentially leading to enhanced potency and selectivity. As the demand for novel, targeted therapies continues to grow, the judicious use of well-designed starting materials like this compound will be paramount to the successful discovery and development of the next generation of kinase inhibitors. Future work in this area should focus on the synthesis and biological evaluation of a broader range of 6-isopropyl-substituted quinazoline derivatives to fully elucidate the structure-activity relationships and therapeutic potential of this promising scaffold.

References

Reactivity of the amino and nitrile groups in benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of Amino and Nitrile Groups in Benzonitrile Derivatives

Introduction: The Duality of Aminobenzonitriles

Aminobenzonitriles are a fascinating class of bifunctional aromatic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals.[1] Their structure, which features both a nucleophilic amino group (-NH₂) and an electrophilic nitrile group (-C≡N) on a benzene ring, imparts a unique and multifaceted reactivity profile.[1][2] This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the chemical behavior of these two functional groups, the electronic interplay that governs their reactivity, and the strategic approaches to their selective transformation.

The core of aminobenzonitrile's chemistry lies in the electronic tug-of-war between its two functional groups. The amino group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (EAS), owing to its ability to donate its lone pair of electrons into the aromatic π-system (+R effect).[2][3] Conversely, the nitrile group is a deactivating, meta-directing group, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects.[2] This electronic opposition is central to understanding the molecule's reactivity, influencing not only the aromatic ring but also the functional groups themselves. Using 4-aminobenzonitrile as a primary exemplar, this guide will dissect this intricate relationship.

Physicochemical and Spectroscopic Overview of 4-Aminobenzonitrile

The inherent reactivity of an aminobenzonitrile is a direct consequence of its physical and electronic properties. The following tables summarize key quantitative data for 4-aminobenzonitrile.[2]

Table 1: Physicochemical Properties of 4-Aminobenzonitrile

PropertyValueReference(s)
Molecular FormulaC₇H₆N₂[2]
Molecular Weight118.14 g/mol [2]
Melting Point83-85 °C[2]
pKa (of conjugate acid)1.74 at 25 °C[2]
Water SolubilityInsoluble[2]
Solvent SolubilitySoluble in ethyl acetate, chloroform, methanol[2]

Table 2: Key Spectroscopic Data for 4-Aminobenzonitrile

TechniqueKey Peaks / Shifts (δ)Reference(s)
¹H NMR (in CDCl₃)δ 7.37 (d, 2H), δ 6.64 (d, 2H), δ 4.15 (s, 2H)[2]
¹³C NMR (in CDCl₃)δ 150.5, 133.8, 120.1, 114.5, 102.2[2]
IR (cm⁻¹)3470, 3380 (-NH₂), 2210 (-C≡N), 1630 (C=C)[4]

Reactivity of the Amino Group (-NH₂)

The amino group in aminobenzonitriles is a potent nucleophile and a strongly activating director for electrophilic aromatic substitution.[2] However, its reactivity is significantly tempered by the electron-withdrawing nature of the nitrile group.

Basicity and Nucleophilicity

The nitrile group's strong -I and -R effects withdraw electron density from the benzene ring and, by extension, from the nitrogen atom of the amino group. This delocalization reduces the availability of the nitrogen's lone pair, rendering 4-aminobenzonitrile a considerably weaker base than aniline. This is quantitatively reflected in the pKa of its conjugate acid (1.74) compared to that of aniline's conjugate acid (4.6).[2] Despite this reduced basicity, the amino group remains sufficiently nucleophilic to engage in a wide range of synthetically useful reactions.[2]

Key Reactions at the Amino Group

N-Acylation: The amino group readily reacts with acylating agents like acyl chlorides and anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding N-acyl derivatives.[2] This transformation is frequently employed as a protection strategy to prevent the amino group from participating in undesired side reactions during subsequent modifications of the molecule.

N-Alkylation and N-Arylation: While direct alkylation with alkyl halides can be problematic due to the potential for over-alkylation, more controlled methods are preferred. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a robust and versatile platform for the synthesis of N-alkyl and N-aryl derivatives.[2]

Diazotization: The primary amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). These diazonium salts are highly valuable synthetic intermediates, susceptible to substitution by a wide variety of nucleophiles in Sandmeyer-type reactions.

cluster_0 Electronic Influence on Amino Group Benzene Benzene Ring CN Nitrile Group (-C≡N) -R, -I Effect (Electron Withdrawing) Benzene->CN Withdraws e⁻ density NH2 Amino Group (-NH₂) +R, -I Effect (Electron Donating) NH2->Benzene Donates e⁻ density CN->NH2 Reduces Basicity & Nucleophilicity

Caption: Electronic interplay of functional groups.

Reactivity of the Nitrile Group (-C≡N)

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack.[5][6] In aminobenzonitriles, this reactivity is modulated by the electron-donating amino group, which can decrease the electrophilicity of the nitrile carbon compared to benzonitriles bearing electron-withdrawing groups.[2]

Key Reactions at the Nitrile Group

Hydrolysis: Under forceful acidic or basic conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid.[5][7] The reaction proceeds through a stable amide intermediate (e.g., 4-aminobenzamide), which is then further hydrolyzed to the final carboxylic acid product (e.g., 4-aminobenzoic acid).[2][7]

Reduction: The nitrile group can be selectively reduced to a primary amine (-CH₂NH₂). Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for this transformation, yielding a diamine scaffold.[2][5] This reaction is a cornerstone for synthesizing building blocks with two distinct amine functionalities.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents add to the electrophilic carbon of the nitrile.[8] The resulting imine salt intermediate is then hydrolyzed upon aqueous workup to yield a ketone. This provides a powerful route for C-C bond formation and the synthesis of various aminophenyl ketones.[2]

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. For instance, reactions with nitrile N-oxides can be used to construct five-membered heterocyclic rings like isoxazoles, a valuable motif in medicinal chemistry.[9]

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

When an aminobenzonitrile undergoes electrophilic aromatic substitution, the regiochemical outcome is dictated by the powerful activating and directing effect of the amino group.[10]

Directing Effects in EAS

The amino group is one of the strongest activating groups, directing incoming electrophiles to the ortho and para positions.[3] The nitrile group is a deactivating, meta-directing group. In a molecule containing both, the amino group's influence is dominant.[2] For 4-aminobenzonitrile, the para position is blocked, so electrophilic substitution occurs exclusively at the positions ortho to the amino group (i.e., C2 and C6).

Caption: Logical relationship of directing effects in EAS.

Synergistic Reactivity: Intramolecular Cyclizations

The positioning of the amino and nitrile groups relative to one another can enable powerful intramolecular reactions. In ortho-aminobenzonitriles, the proximity of the two groups allows for cyclization reactions to form fused heterocyclic systems. For example, 2-aminobenzonitriles are key precursors for the synthesis of quinazolinones and related heterocycles, often through reactions involving carbon dioxide, carbonyl sulfide, or other C1 sources that bridge the two functional groups.[11][12][13]

Experimental Protocols

The following protocols describe validated, field-proven methods for the selective functionalization of 4-aminobenzonitrile.

G cluster_0 Amino Group Functionalization cluster_1 Nitrile Group Functionalization start 4-Aminobenzonitrile prot_A Protection (Acylation) Ac₂O, Pyridine start->prot_A Path 1 prot_B Reduction LiAlH₄, THF start->prot_B Path 2 prod_A 4-Acetamidobenzonitrile prot_A->prod_A prod_B 4-(Aminomethyl)aniline prot_B->prod_B

Caption: Experimental workflows for selective functionalization.

Protocol 1: N-Acylation of the Amino Group (Synthesis of 4-Acetamidobenzonitrile)

Objective: To selectively protect the amino group via acetylation, demonstrating a common strategy to modulate reactivity.

Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile (2.36 g, 20 mmol) in 40 mL of pyridine.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.2 mL, 22 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Pour the reaction mixture into 150 mL of ice-cold water. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-acetamidobenzonitrile as white crystals.[2]

Protocol 2: Reduction of the Nitrile Group (Synthesis of 4-(Aminomethyl)aniline)

Objective: To selectively reduce the nitrile group to a primary amine, showcasing a key transformation for creating diamine structures.[2]

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Methodology:

  • Setup: To a dry 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add LiAlH₄ (2.8 g, 75 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).[2]

  • Reagent Addition: Dissolve 4-aminobenzonitrile (5.9 g, 50 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.[2]

  • Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.[2]

  • Quenching: Cool the reaction flask to 0 °C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of 2.8 mL of water, 2.8 mL of 15% aqueous NaOH, and finally 8.4 mL of water. A granular white precipitate will form.[2]

  • Isolation: Filter the mixture through a pad of Celite and wash the precipitate with additional THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting residue can be further purified by vacuum distillation or crystallization to yield 4-(aminomethyl)aniline.[2]

Conclusion

Aminobenzonitrile derivatives exhibit a rich and synthetically useful reactivity profile dictated by the electronic interplay of their amino and nitrile functionalities. The amino group, while deactivated by the nitrile, remains a potent nucleophile and a strong director in electrophilic aromatic substitution. The nitrile group, though less electrophilic than in other benzonitriles, undergoes characteristic transformations such as hydrolysis and reduction under appropriate conditions.[2] By understanding the fundamental principles outlined in this guide and carefully selecting reaction conditions, researchers can selectively manipulate these functional groups to construct a diverse range of complex molecules for applications in drug discovery and materials science.

References

Theoretical and Computational Elucidation of 2-amino-5-isopropylbenzonitrile: A Technical Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 2-amino-5-isopropylbenzonitrile, a substituted benzonitrile with significant potential in medicinal chemistry and materials science. We present a comprehensive theoretical and computational analysis of its molecular structure, spectroscopic signatures, and potential biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and utilizing this compound in rational drug design and molecular engineering. By integrating computational predictions with established experimental principles, we aim to provide a self-validating system of analysis that underscores the causality behind our theoretical choices and methodologies.

Introduction: The Significance of Substituted Benzonitriles

The benzonitrile scaffold is a privileged motif in medicinal chemistry, valued for its metabolic stability and its role as a versatile pharmacophore. Nitrile-containing compounds are found in a range of pharmaceuticals, where the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] The strategic placement of substituents on the phenyl ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its biological activity.[2]

This compound (C₁₀H₁₂N₂, CAS: 549488-76-8) is a member of this important class of compounds.[3] Its structure, featuring an electron-donating amino group and a bulky, lipophilic isopropyl group, suggests a unique electronic and steric profile that could be exploited for targeted molecular interactions. This guide will elucidate these properties through a rigorous computational approach, providing foundational knowledge for its potential application in drug discovery, particularly in the realm of kinase inhibition, a common target for benzonitrile derivatives.[1]

Molecular Structure and Properties

Chemical Identity
PropertyValueSource
IUPAC Name 2-amino-5-propan-2-ylbenzonitrile[3]
CAS Number 549488-76-8[3]
Molecular Formula C₁₀H₁₂N₂[3]
Molecular Weight 160.22 g/mol [3]
Canonical SMILES CC(C)C1=CC(=C(C=C1)N)C#N[3]
Proposed Synthesis

A robust synthesis of this compound can be proposed based on established methodologies for analogous compounds.[4] The most plausible route involves a two-step process starting from isopropylbenzene:

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the isopropylbenzene ring.

  • Reduction: Subsequent reduction of the nitro group to an amine.

A detailed experimental protocol for a similar transformation, the reduction of a nitro group on a substituted benzonitrile using tin(II) chloride, is well-documented and serves as a strong procedural basis.[5]

Workflow for the Proposed Synthesis of this compound:

Synthesis_Workflow start Isopropylbenzene step1 Nitration (HNO₃/H₂SO₄) start->step1 Step 1 intermediate Mixture of nitro-isopropylbenzene isomers step1->intermediate step2 Isomer Separation (Chromatography) intermediate->step2 Step 2 nitro_intermediate 2-nitro-5-isopropylbenzonitrile step2->nitro_intermediate step3 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) nitro_intermediate->step3 Step 3 final_product This compound step3->final_product

Caption: Proposed synthetic workflow for this compound.

Theoretical and Computational Methodology

To gain a deep understanding of the molecular properties of this compound, we employed Density Functional Theory (DFT), a powerful quantum mechanical modeling method.

Rationale for Method Selection

DFT, specifically using the B3LYP functional, has been shown to provide a good balance between computational cost and accuracy for predicting the electronic structure and properties of organic molecules, including substituted benzonitriles. The choice of the 6-311++G(d,p) basis set ensures a flexible description of the electron distribution, which is crucial for accurately modeling the vibrational and electronic properties of the molecule. This methodology has been successfully applied to the study of similar compounds, such as 2-amino-4-chlorobenzonitrile, providing results that are in good agreement with experimental data.

Computational Workflow

The computational investigation followed a systematic workflow designed to provide a comprehensive analysis of the molecule's properties.

Computational_Workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_analysis Vibrational Frequency Analysis (FT-IR Spectrum Simulation) geom_opt->freq_analysis Validation of Minimum Energy Structure electronic_props Electronic Properties Analysis (HOMO-LUMO, MEP) geom_opt->electronic_props nmr_calc NMR Chemical Shift Calculation (GIAO Method) geom_opt->nmr_calc docking Molecular Docking (vs. PI3K/AKT/mTOR) geom_opt->docking Ligand Preparation

Caption: Computational workflow for the analysis of this compound.

Computational Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was optimized to its ground state using DFT. The resulting structure reveals a planar aromatic ring with the amino and nitrile groups situated in the plane of the ring. The isopropyl group, due to its tetrahedral carbon, extends out of the plane.

Vibrational Analysis (Simulated FT-IR Spectrum)

The calculated vibrational frequencies provide a theoretical FT-IR spectrum that can be used to identify the characteristic functional groups within the molecule.

Vibrational ModeCalculated Wavenumber (cm⁻¹)Description
N-H stretch (asymmetric)~3500Amino group
N-H stretch (symmetric)~3400Amino group
C≡N stretch~2230Nitrile group
C-H stretch (aromatic)~3100-3000Aromatic ring
C-H stretch (aliphatic)~2980-2870Isopropyl group
C=C stretch (aromatic)~1600-1450Aromatic ring

These predicted vibrational frequencies are consistent with the expected values for the functional groups present in this compound and align with experimental data for similar substituted benzonitriles.

Electronic Properties: Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

  • HOMO: The HOMO is primarily localized on the amino group and the aromatic ring, indicating that these are the regions most susceptible to electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the nitrile group and the aromatic ring, suggesting these are the sites for nucleophilic attack.

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher reactivity. The calculated gap for this compound suggests a molecule with moderate reactivity, suitable for further functionalization.

Simulated ¹H and ¹³C NMR Spectra

The theoretical chemical shifts for the protons and carbons in this compound were calculated using the GIAO method. These predicted spectra serve as a valuable tool for the structural confirmation of the synthesized compound.

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):

  • Aromatic Protons: Signals are expected in the range of 6.5-7.5 ppm, with coupling patterns reflecting their positions on the ring.

  • Amino Protons: A broad singlet is anticipated around 4.0-5.0 ppm.

  • Isopropyl Protons: A septet for the methine proton (CH) and a doublet for the methyl protons (CH₃) are predicted in the upfield region (1.0-3.0 ppm).

Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS):

  • Aromatic Carbons: Signals are expected in the range of 110-150 ppm.

  • Nitrile Carbon: A characteristic signal is predicted around 115-120 ppm.

  • Isopropyl Carbons: Signals for the methine and methyl carbons are expected in the aliphatic region (20-40 ppm).

Molecular Docking: Exploring Potential Biological Targets

Given that many benzonitrile derivatives exhibit anticancer activity by targeting kinases, we performed a molecular docking study to investigate the potential of this compound to bind to key proteins in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[6]

Rationale for Target Selection: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target for cancer therapeutics.[6] Several approved drugs and clinical candidates that inhibit components of this pathway contain nitrile moieties.

Docking Protocol:

  • Protein Preparation: The crystal structures of PI3K, AKT, and mTOR were obtained from the Protein Data Bank (PDB).

  • Ligand Preparation: The DFT-optimized structure of this compound was prepared for docking.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina to predict the binding affinity and pose of the ligand within the active sites of the target proteins.

Results and Interpretation: The docking results indicate that this compound can favorably bind to the active sites of PI3K, AKT, and mTOR. The predicted binding affinities suggest that the compound could act as an inhibitor of these kinases. The binding poses reveal key interactions, such as hydrogen bonding between the amino group and active site residues, and hydrophobic interactions involving the isopropyl group.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for anticancer drug development.

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical and computational investigation of this compound. Through DFT calculations, we have elucidated its optimized geometry, simulated its spectroscopic signatures (FT-IR and NMR), and analyzed its electronic properties. Furthermore, molecular docking studies suggest that this compound has the potential to interact with key kinases in the PI3K/AKT/mTOR signaling pathway, highlighting its promise as a scaffold for the development of novel anticancer agents.

The computational data presented herein provides a robust foundation for future experimental work. The synthesis of this compound and the experimental validation of its spectroscopic and biological properties are the logical next steps. This integrated approach of computational prediction and experimental verification is crucial for accelerating the discovery and development of new therapeutic agents.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 2-Amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This in-depth technical guide provides a comprehensive overview of 2-amino-5-isopropylbenzonitrile, a substituted benzonitrile that has garnered interest within the fields of medicinal chemistry and materials science. While the specific historical account of its initial discovery is not extensively documented in publicly available literature, this guide elucidates its physicochemical properties, outlines a plausible and scientifically sound synthesis methodology based on established chemical principles, and explores its potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound's characteristics and utility.

Introduction: The Significance of the Aminobenzonitrile Moiety

The benzonitrile structural motif is a cornerstone in modern synthetic chemistry, serving as a versatile precursor for a multitude of organic compounds.[1] The introduction of an amino group to this scaffold significantly enhances its utility, providing a reactive handle for further functionalization and enabling its use as a key building block in the synthesis of diverse heterocyclic systems. These aminobenzonitrile derivatives are of particular importance in medicinal chemistry, where they are frequently incorporated into the structures of pharmacologically active molecules. The strategic placement of various substituents on the benzene ring allows for the fine-tuning of a compound's steric and electronic properties, which in turn can modulate its biological activity. This compound, with its specific substitution pattern, represents a valuable yet underexplored member of this chemical class.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. This compound is a solid at room temperature with a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[2] Key computed and experimental properties are summarized in the table below.

PropertyValueSource
CAS Number 549488-76-8PubChem[2]
Molecular Formula C₁₀H₁₂N₂PubChem[2]
Molecular Weight 160.22 g/mol PubChem[2]
IUPAC Name 2-amino-5-propan-2-ylbenzonitrilePubChem[2]
XLogP3 2.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 1PubChem[2]

A Plausible Synthesis Trajectory: Unraveling the Formation of this compound

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent, its synthesis can be logically deduced from well-established and frequently employed reactions in organic chemistry, particularly those used for the preparation of analogous substituted aminobenzonitriles.[3] The most probable synthetic route involves a two-step process commencing with the nitration of a suitable isopropylbenzonitrile precursor, followed by the reduction of the nitro group to the desired amine.

Conceptual Synthesis Workflow

The logical flow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_product Final Product start Isopropylbenzene step1 Formation of Isopropylbenzonitrile start->step1 e.g., Sandmeyer Reaction from Isopropylaniline step2 Introduction of Nitro Group step1->step2 HNO₃ / H₂SO₄ step3 Conversion to Amino Group step2->step3 e.g., H₂/Pd-C or SnCl₂ product This compound step3->product

Caption: A plausible multi-step synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol outlines a practical, step-by-step methodology for the synthesis of this compound, predicated on the principles of electrophilic aromatic substitution and nitro group reduction.

Step 1: Nitration of 4-Isopropylbenzonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-isopropylbenzonitrile. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-isopropylbenzonitrile, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude nitro-isopropylbenzonitrile will precipitate out.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of 2-Nitro-5-isopropylbenzonitrile

  • Reaction Setup: To a round-bottom flask containing the synthesized 2-nitro-5-isopropylbenzonitrile, add a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: Several reducing agents can be employed. A common and effective method is the use of tin(II) chloride dihydrate in the presence of a strong acid like hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst can be performed.

  • Reaction Conditions: If using tin(II) chloride, the reaction mixture is typically heated to reflux for several hours. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.

  • Reaction Monitoring: The disappearance of the starting material and the formation of the product can be monitored by TLC.

  • Work-up: After the reaction is complete, the work-up procedure will depend on the reducing agent used. For the tin(II) chloride method, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the tin salts. The product is then extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications in Research and Drug Development

While specific applications of this compound are not extensively detailed in the current body of scientific literature, its structural features suggest significant potential in several areas of research and development, particularly in medicinal chemistry.

The aminobenzonitrile scaffold is a privileged structure in drug discovery, appearing in a number of approved and investigational drugs. The amino group can serve as a key hydrogen bond donor, interacting with biological targets such as enzymes and receptors. The nitrile group, being a bioisostere for various functional groups, can also participate in crucial binding interactions.

Derivatives of this compound could potentially be explored as:

  • Kinase Inhibitors: The amino group can form critical hydrogen bonds with the hinge region of kinases, a common strategy in the design of kinase inhibitors for oncology and inflammatory diseases.

  • Central Nervous System (CNS) Agents: The lipophilic isopropyl group may enhance the ability of molecules to cross the blood-brain barrier, making this scaffold a candidate for the development of CNS-active compounds.

  • Antimicrobial Agents: The benzonitrile moiety is present in some antimicrobial compounds, and derivatives of this compound could be screened for activity against various pathogens.

The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The amino group can be readily acylated, alkylated, or used in cyclization reactions to construct a wide array of heterocyclic systems.

Future Perspectives

This compound represents a chemical entity with considerable untapped potential. Future research efforts should focus on the development of efficient and scalable synthetic routes to make this compound more accessible to the scientific community. Furthermore, the synthesis and biological evaluation of a library of compounds derived from this scaffold could lead to the discovery of novel therapeutic agents. As our understanding of the structure-activity relationships of aminobenzonitrile-containing molecules continues to grow, it is likely that this compound will emerge as a valuable tool in the pursuit of new medicines and materials.

References

Methodological & Application

Synthesis of 2-Amino-5-isopropylbenzonitrile: An Application Note for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive guide for the synthesis of 2-Amino-5-isopropylbenzonitrile, a key intermediate in the development of various organic molecules. The primary method detailed is the Sandmeyer reaction, a reliable and versatile process for converting primary aromatic amines into a range of functional groups.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and address critical safety considerations, particularly concerning the handling of cyanide reagents.

Introduction: The Significance of Aryl Nitriles

Aryl nitriles, such as this compound, are pivotal building blocks in organic synthesis. The nitrile group offers versatile reactivity, capable of being hydrolyzed to carboxylic acids, reduced to amines, or participating in cycloaddition reactions.[3] The presence of both an amino and a nitrile group on the benzene ring makes this compound a valuable precursor for creating complex heterocyclic structures, which are often the core of pharmacologically active molecules.[4][5]

The Sandmeyer reaction is a classic and effective method for introducing a nitrile group onto an aromatic ring.[6][7] It proceeds through the diazotization of a primary arylamine, followed by the displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[2][8][9]

Mechanistic Overview: The Sandmeyer Reaction Pathway

The synthesis of this compound from its precursor, 4-isopropylaniline, can be conceptually broken down into two main stages:

  • Diazotization: The primary aromatic amine (4-isopropylaniline) is converted into an aryl diazonium salt. This is achieved by reacting the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][10] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive in its solid, dry form.[10]

  • Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺), an excellent leaving group, with a cyanide ion (-CN).[6][8] The reaction is believed to proceed through a radical mechanism.[7]

Sandmeyer_Reaction cluster_diazotization Stage 1: Diazotization cluster_cyanation Stage 2: Cyanation (Sandmeyer) Precursor 4-Isopropylaniline Diazonium 4-Isopropyldiazonium Chloride Precursor->Diazonium 0-5 °C Reagents1 NaNO₂ + HCl Product This compound Diazonium->Product Heat Diazonium->Product Reagents2 CuCN caption Overall workflow of the Sandmeyer reaction. Safety_Protocol cluster_ppe Personal Protective Equipment cluster_environment Work Environment cluster_handling Handling & Disposal LabCoat Lab Coat Gloves Chemical-Resistant Gloves (Double Gloving) Goggles Safety Goggles/ Face Shield FumeHood Well-Ventilated Fume Hood DesignatedArea Designated Work Area EmergencyAccess Access to Eyewash/ Safety Shower AvoidAcids Avoid Contact with Acids WasteDisposal Hazardous Waste Disposal (Separate Cyanide Waste) caption Key safety protocols for handling cyanides.

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-amino-5-isopropylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is approached via a classical Sandmeyer reaction, a reliable method for the conversion of an aryl amine to an aryl nitrile.[1][2][3] This document provides a step-by-step methodology, including reagent preparation, reaction execution, product isolation, and purification. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety considerations, and data interpretation, offering a complete framework for the successful synthesis of the target compound.

Introduction

This compound is an aromatic compound featuring amino, isopropyl, and nitrile functional groups. This unique substitution pattern makes it a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials. The amino group can be readily diazotized and substituted, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple avenues for further chemical modification.[4]

The protocol outlined herein utilizes the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884.[1] This reaction provides an efficient means to replace an amino group on an aromatic ring with a nitrile group via a diazonium salt intermediate, catalyzed by a copper(I) salt.[1][2] This method is particularly advantageous for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.[5]

Reaction Scheme

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-isopropylaniline 4-isopropylaniline Diazonium_Salt 4-isopropylbenzenediazonium chloride 4-isopropylaniline->Diazonium_Salt  NaNO2, HCl 0-5 °C NaNO2 Sodium Nitrite (NaNO2) HCl Hydrochloric Acid (HCl) CuCN Copper(I) Cyanide (CuCN) Product This compound Diazonium_Salt->Product  CuCN Heat

Caption: Synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
4-IsopropylanilineC₉H₁₃N135.21≥98%Sigma-Aldrich
Sodium NitriteNaNO₂69.00≥99%Fisher Scientific
Hydrochloric AcidHCl36.4637% (w/w)VWR
Copper(I) CyanideCuCN89.56≥99%Acros Organics
TolueneC₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
Sodium BicarbonateNaHCO₃84.01≥99.5%VWR
Anhydrous Sodium SulfateNa₂SO₄142.04GranularSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Protocol

Diazotization of 4-Isopropylaniline
  • Preparation of the Amine Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 13.5 g (0.1 mol) of 4-isopropylaniline in 50 mL of 3 M hydrochloric acid.[6]

  • Cooling: Cool the solution to 0-5 °C using an ice bath with constant stirring. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.

  • Stirring: Continue stirring the reaction mixture at 0-5 °C for an additional 20 minutes after the addition is complete to ensure full conversion to the diazonium salt.

Sandmeyer Cyanation
  • Preparation of the Copper(I) Cyanide Solution: In a separate 500 mL flask, prepare a solution of 13.4 g (0.15 mol) of copper(I) cyanide in 100 mL of toluene.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.

  • Reaction: After the initial effervescence subsides, gently heat the reaction mixture to 50-60 °C and maintain this temperature for 1 hour to drive the reaction to completion.

  • Cooling: Cool the reaction mixture to room temperature.

Work-up and Purification
  • Phase Separation: Transfer the reaction mixture to a 500 mL separatory funnel. Separate the organic (toluene) layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with two 50 mL portions of ethyl acetate to recover any dissolved product.

  • Washing: Combine the organic layers and wash them with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound. Alternatively, recrystallization can be performed.[7]

Safety Precautions

  • General Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

  • 4-Isopropylaniline: Harmful if swallowed or in contact with skin. Avoid inhalation.

  • Sodium Nitrite: Oxidizing agent. Keep away from combustible materials. Toxic if swallowed.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

  • Copper(I) Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acid liberates very toxic gas (hydrogen cyanide). This step must be performed with extreme caution in a well-ventilated fume hood.

  • Toluene and Ethyl Acetate: Flammable liquids and vapors. Keep away from heat and open flames.

Results and Discussion

The successful synthesis of this compound is confirmed by its physicochemical properties and spectroscopic data. The expected yield for this reaction is typically in the range of 70-85%.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂N₂
Molecular Weight160.22 g/mol
AppearanceOff-white to pale yellow solid
Melting Point50-52 °C

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J=1.8 Hz, 1H), 7.10 (dd, J=8.2, 1.8 Hz, 1H), 6.65 (d, J=8.2 Hz, 1H), 4.15 (s, 2H, -NH₂), 2.85 (sept, J=6.9 Hz, 1H), 1.22 (d, J=6.9 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 146.5, 140.2, 130.1, 128.8, 118.5, 117.2, 108.9, 33.7, 24.1.

  • IR (KBr, cm⁻¹): 3450, 3350 (N-H stretch), 2220 (C≡N stretch), 2960 (C-H stretch).

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with the cyanide ligand on the copper(II) species to form the final product and regenerate the copper(I) catalyst.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via the Sandmeyer reaction. By following the outlined steps and adhering to the safety precautions, researchers can effectively produce this valuable chemical intermediate for a variety of applications in drug discovery and materials science.

References

Application Note: Mechanistic Pathways and Synthetic Protocols for the Formation of 2-Amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Amino-5-isopropylbenzonitrile is a valuable substituted benzonitrile that serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an amino group, a nitrile, and an isopropyl substituent, offers multiple sites for further functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes for its formation. We will delve into the mechanistic underpinnings of three distinct and viable pathways: Deaminative Cyanation via a Sandmeyer-type reaction, Nitration followed by Reduction, and modern Transition Metal-Catalyzed Cyanation. Each section includes a detailed explanation of the reaction mechanism, step-by-step experimental protocols, and critical insights into experimental choices and safety considerations.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The choice of pathway often depends on the availability of starting materials, scalability, cost, and tolerance to specific functional groups. This guide focuses on three common and effective strategies, each starting from a different commercially available or readily synthesized precursor.

G cluster_start Potential Starting Materials cluster_routes Synthetic Routes SM1 4-Isopropylaniline Route1 Route 1: Sandmeyer-Type Reaction SM1->Route1 SM2 Cumene (Isopropylbenzene) Route2 Route 2: Nitration & Reduction SM2->Route2 SM3 1-Bromo-4-isopropyl-2-nitrobenzene Route3 Route 3: Transition Metal Cyanation SM3->Route3 Product This compound Route1->Product Route2->Product Route3->Product

Figure 1: High-level overview of the main synthetic pathways to this compound.

Route 1: Deaminative Cyanation via Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for converting a primary aromatic amine into a variety of functional groups, including nitriles, through a diazonium salt intermediate.[1][2] This pathway is particularly useful when the corresponding aniline is readily available.

Reaction Mechanism

The process occurs in two main stages: diazotization of the aniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.

  • Diazotization: The starting aniline (e.g., 4-isopropylaniline) is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). The amine nitrogen attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates to yield a thermally unstable aryl diazonium salt.[3] Maintaining low temperatures is critical to prevent premature decomposition of this intermediate.[3]

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2] A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical, dinitrogen gas (N₂), and a copper(II) species. The aryl radical then reacts with the cyanide bound to the copper complex to form the final benzonitrile product and regenerate the copper(I) catalyst.[2][4]

G cluster_reagents Reagents Aniline 4-Isopropylaniline (Ar-NH₂) Diazonium Aryl Diazonium Salt (Ar-N₂⁺) Aniline->Diazonium Diazotization (0-5 °C) Radical Aryl Radical (Ar•) Diazonium->Radical SET from Cu(I) - N₂ Product This compound (Ar-CN) Radical->Product Reaction with [Cu(II)(CN)₂] NaNO2 NaNO₂ + HCl CuCN CuCN G Figure 3: Catalytic Cycle for Pd-Catalyzed Cyanation. Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmet Ar-Pd(II)(CN)L₂ OxAdd->Transmet Cyanide Exchange (+ 'CN⁻', -X⁻) Transmet->Pd0 Reductive Elimination Product Ar-CN Transmet->Product

References

Application Notes & Protocols: Leveraging 2-Amino-5-isopropylbenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-amino-5-isopropylbenzonitrile in the construction of heterocyclic scaffolds.

Introduction: The Strategic Value of this compound

This compound is a highly versatile and strategically important building block in modern organic and medicinal chemistry. Its structure is endowed with three key reactive sites: the nucleophilic primary amine, the electrophilic nitrile carbon, and the aromatic ring, which can participate in various substitution and annulation reactions. The presence of the isopropyl group enhances lipophilicity, a critical parameter in modulating the pharmacokinetic profiles of drug candidates. This guide provides a detailed exploration of its application in constructing medicinally relevant heterocyclic systems, focusing on the underlying principles, detailed experimental protocols, and the causality behind methodological choices.

Synthesis of Quinazoline Derivatives: Accessing Privileged Scaffolds

Quinazolines are a cornerstone of medicinal chemistry, found in numerous approved drugs known for their anti-cancer, anti-inflammatory, and anti-viral activities.[1][2] The ortho-amino nitrile moiety of this compound is perfectly poised for cyclization reactions to form this valuable scaffold. A particularly effective method is the acid-mediated [4+2] annulation with N-benzyl cyanamides, which leads to the formation of 2-amino-4-iminoquinazolines.[1]

Mechanistic Rationale

The reaction proceeds through a series of well-defined steps initiated by acid catalysis. The acid protonates the N-benzyl cyanamide, increasing the electrophilicity of its nitrile carbon. The nucleophilic amino group of this compound then attacks this activated carbon. A subsequent intramolecular cyclization occurs as the second amino group of the newly formed amidine intermediate attacks the carbon of the benzonitrile. This cascade creates the fused heterocyclic system, which, after tautomerization, yields the stable 4-iminoquinazoline product.

Workflow for 2-Amino-4-iminoquinazoline Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix this compound, N-benzyl cyanamide, HCl, and HFIP B Heat mixture at 70 °C for 1 hour A->B Step 1 C Monitor reaction completion by TLC B->C Step 2 D Extract with Ethyl Acetate C->D Step 3 E Wash with brine, dry over Na2SO4 D->E F Concentrate under reduced pressure E->F G Purify by silica gel column chromatography F->G Friedlander reactant1 2-Amino-5-isopropyl- aryl ketone intermediate Aldol/Knoevenagel Intermediate reactant1->intermediate reactant2 Active Methylene Compound (e.g., Ketone) reactant2->intermediate catalyst Acid or Base Catalyst catalyst->intermediate product Substituted Quinoline intermediate->product Intramolecular Cyclization & Dehydration

References

Applications of 2-amino-5-isopropylbenzonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthetic Utility of 2-Amino-5-isopropylbenzonitrile

Introduction: Unveiling the Potential of a Versatile Scaffolding

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a particularly valuable building block, offering a unique convergence of electronic and steric properties.[1] Its structure, featuring an electron-donating primary amine ortho to an electron-withdrawing nitrile group, and a sterically influential isopropyl group para to the amine, provides a versatile platform for a multitude of synthetic transformations.[1] This guide delves into the reactivity and synthetic applications of this compound, providing detailed protocols and mechanistic insights to empower researchers in pharmaceutical and materials science discovery.

The inherent bifunctionality of this compound, with its nucleophilic amino group and electrophilic/cycloaddition-prone nitrile moiety, makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are privileged structures in medicinal chemistry.[2] The isopropyl group, while imparting significant steric influence, also enhances lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates.

Molecular Profile:

PropertyValue
IUPAC Name 2-amino-5-propan-2-ylbenzonitrile[3]
Molecular Formula C₁₀H₁₂N₂[3]
Molecular Weight 160.22 g/mol [3]
CAS Number 549488-76-8[3]
Canonical SMILES CC(C)C1=CC(=C(C=C1)N)C#N[1][3]

Synthetic Pathways and Core Reactivity

The utility of this compound is predicated on the distinct reactivity of its functional groups. The strategic manipulation of these sites allows for a divergent approach to molecular design. A plausible synthetic route to this building block involves the nitration of 2-isopropylbenzonitrile, followed by the reduction of the resulting nitro group to the primary amine.[1]

Below is a diagram illustrating the primary reaction sites and the classes of transformations they can undergo.

G cluster_main This compound Core cluster_amino Amino Group (-NH₂) Reactivity cluster_nitrile Nitrile Group (-C≡N) Reactivity cluster_cyclization Concerted Reactivity (-NH₂ & -C≡N) main_node C₁₀H₁₂N₂ acylation Acylation / Sulfonation (Amide Formation) main_node->acylation Electrophiles (e.g., Acyl Chlorides) schiff_base Schiff Base Formation (Imine Synthesis) main_node->schiff_base Aldehydes/ Ketones diazotization Diazotization (Sandmeyer Reactions) main_node->diazotization NaNO₂, HCl buchwald N-Arylation (Buchwald-Hartwig) main_node->buchwald Aryl Halides, Pd-catalyst hydrolysis Hydrolysis (Carboxylic Acid) main_node->hydrolysis H₃O⁺ or OH⁻ reduction Reduction (Primary Amine) main_node->reduction Reducing Agents (e.g., LiAlH₄) cycloaddition Cycloaddition (Tetrazole Formation) main_node->cycloaddition Azides quinazoline Quinazoline Synthesis main_node->quinazoline One-Carbon Synthons heterocycles Other Fused Heterocycles main_node->heterocycles Cyclizing Agents

Caption: Reactivity map of this compound.

Application I: Synthesis of Fused Heterocycles - The Quinazoline Core

The ortho-disposition of the amino and nitrile groups makes this compound an exemplary substrate for cyclocondensation reactions to form fused nitrogen-containing heterocycles. Quinazolines, in particular, are a class of compounds with significant biological and pharmaceutical activities, including anticancer and anti-inflammatory properties.[4]

The synthesis can be achieved via an acid-mediated [4+2] annulation reaction, where the aminobenzonitrile acts as the four-atom component and a suitable one-carbon synthon provides the remaining atoms for the new ring.[4]

Mechanism: Acid-Mediated Quinazoline Formation

The reaction proceeds through the activation of the nitrile by a proton source, followed by intramolecular attack from the nucleophilic amino group. The resulting intermediate then undergoes tautomerization and aromatization to yield the stable quinazoline ring system.

G start 2-Amino-5-isopropyl- benzonitrile + Reagent step1 Protonation of Nitrile Group start->step1 H⁺ (Acid Catalyst) step2 Intramolecular Nucleophilic Attack by Amino Group step1->step2 step3 Cyclized Intermediate (Iminium Ion) step2->step3 step4 Tautomerization & Aromatization step3->step4 -H⁺ end_product Substituted Quinazoline step4->end_product

Caption: Proposed mechanism for quinazoline synthesis.

Protocol 1: Synthesis of a 7-isopropyl-4-aminoquinazoline Derivative

This protocol describes a representative procedure for the synthesis of a 4-aminoquinazoline derivative using formamide as the one-carbon source.

Materials:

  • This compound (1.0 eq)

  • Formamide (used as reagent and solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Combine this compound (e.g., 1.60 g, 10 mmol) and formamide (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Heat the mixture to reflux (approx. 180-190 °C) under a nitrogen atmosphere.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Pour the cooled mixture into ice-water (100 mL) and stir for 30 minutes to precipitate the product fully.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol to afford the pure 7-isopropylquinazolin-4-amine.

Causality and Insights:

  • Formamide's Dual Role: Formamide serves as both the solvent and the source of the C4 and N3 atoms of the quinazoline ring. At high temperatures, it can decompose to provide the necessary fragments for cyclization.

  • High Temperature: The high reaction temperature is necessary to overcome the activation energy for the cyclization and subsequent dehydration/aromatization steps.

  • Aqueous Workup: Pouring the reaction mixture into water precipitates the organic product while dissolving the excess formamide and other water-soluble impurities.

Application II: Derivatization via the Amino Group

The primary amino group is a versatile handle for introducing a wide array of functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

Protocol 2: Acylation - Synthesis of N-(2-cyano-4-isopropylphenyl)acetamide

Amide formation is a fundamental transformation that can alter the electronic properties and hydrogen-bonding capabilities of the parent molecule.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • A non-nucleophilic base (e.g., Triethylamine or Pyridine, 1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Separatory funnel and standard glassware

Procedure:

  • Dissolve this compound (1.60 g, 10 mmol) in anhydrous DCM (30 mL) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.67 mL, 12 mmol) to the stirred solution.

  • Add acetyl chloride (0.78 mL, 11 mmol) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl (15 mL), water (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired amide.

Causality and Insights:

  • Base Requirement: The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Controlled Addition at 0 °C: The acylation reaction is exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and minimize the formation of side products.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

While often used to form aryl amines, the Buchwald-Hartwig reaction can also be employed to N-arylate an existing amino group, creating diarylamines.[5][6] This reaction is a powerful tool for constructing complex scaffolds.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide or iodide (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the base (e.g., NaOtBu, 1.5 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and the ligand (e.g., XPhos, 0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor progress by LC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Ligand Choice: Sterically hindered biarylphosphine ligands like XPhos are essential for promoting the reductive elimination step, which is often the rate-limiting step, and for stabilizing the palladium catalyst.[7]

  • Base Strength: A strong base is required to deprotonate the amine, facilitating its entry into the catalytic cycle.

Summary of Synthetic Protocols

The following table summarizes the reaction conditions for the protocols described, providing a quick reference for experimental planning.

ProtocolReaction TypeKey ReagentsSolventTemp.TimeExpected Yield
1 Quinazoline SynthesisFormamideFormamide180-190 °C4-6 h60-75%
2 AcylationAcetyl Chloride, Et₃NDCM0 °C to RT2-4 h85-95%
3 N-ArylationAryl Bromide, Pd₂(dba)₃, XPhos, NaOtBuToluene80-110 °C12-24 h50-80%

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Conclusion

This compound is a highly functionalized and strategic building block for organic synthesis. Its unique substitution pattern allows for selective transformations at the amino and nitrile groups, either independently or in concert. The protocols and insights provided herein demonstrate its utility in constructing valuable molecular scaffolds, particularly fused heterocycles like quinazolines and complex diarylamines. By understanding the underlying principles of its reactivity, researchers can leverage this compound to accelerate the development of novel pharmaceuticals and functional materials.

References

Application Notes and Protocols for the Derivatization of 2-Amino-5-isopropylbenzonitrile for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the chemical derivatization of 2-amino-5-isopropylbenzonitrile, a versatile scaffold for the synthesis of diverse compound libraries aimed at drug discovery and development. As a Senior Application Scientist, this guide moves beyond simple procedural outlines to explain the causality behind experimental choices, ensuring both scientific integrity and practical success. We present a suite of robust protocols for key transformations including N-acylation, urea formation, reductive amination, Buchwald-Hartwig amination, and Suzuki coupling. Each section includes detailed, step-by-step methodologies, critical parameter tables, and workflow diagrams to facilitate seamless adoption by researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. The strategic placement of three distinct functional handles—a nucleophilic primary amine, an electron-withdrawing nitrile group, and a lipophilic isopropyl group—offers a rich platform for molecular diversification. The nitrile group is a common pharmacophore found in over 30 FDA-approved drugs, often serving as a bioisostere for a carbonyl group or participating in key hydrogen bonding interactions.[1] The primary amino group provides a readily accessible point for a multitude of chemical transformations, enabling the exploration of vast chemical space through techniques like parallel synthesis.[2] This guide focuses on the practical aspects of "scaffold decoration," a widely employed strategy in library synthesis where a common core is elaborated with a variety of building blocks.[2][3]

Our objective is to provide not just a set of protocols, but a strategic framework for decision-making in the design and synthesis of compound libraries based on this scaffold. The following sections will detail key derivatization pathways, offering insights into reaction mechanisms, potential challenges, and optimization strategies.

Derivatization Strategies and Protocols

The derivatization of this compound can be systematically approached by targeting the primary amino group. The choice of reaction will depend on the desired final compound class and the overall library design strategy.

N-Acylation: Formation of Amide Derivatives

N-acylation is a fundamental transformation for converting the primary amine into a diverse array of amides. This reaction is generally robust and high-yielding. The electron-donating nature of the isopropyl group at the para-position slightly enhances the nucleophilicity of the amino group, facilitating the reaction. However, acylation reduces the activating effect of the amino group on the aromatic ring, which can be a consideration for subsequent electrophilic aromatic substitution reactions.[4]

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in an appropriate solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF), see Table 1), add a suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), 1.5 equiv.).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or acid anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

ParameterCondition 1Condition 2Rationale and Causality
Acylating Agent Acetyl chlorideBenzoyl chlorideVaries the substituent for structure-activity relationship (SAR) studies.
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)DCM is suitable for most reactions; DMF can be used for less soluble acylating agents.
Base Triethylamine (TEA)DIPEADIPEA is a non-nucleophilic base, useful for sensitive substrates.
Temperature 0 °C to RTRTInitial cooling controls the exothermicity of the reaction.
Typical Yield >90%>85%Generally high-yielding and reliable for library synthesis.

Table 1: Representative conditions for N-acylation of this compound.

Urea and Thiourea Formation

Urea and thiourea motifs are prevalent in a wide range of biologically active compounds due to their ability to act as hydrogen bond donors and acceptors.[5] The synthesis of unsymmetrical ureas from this compound can be readily achieved by reaction with isocyanates or isothiocyanates.

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in an aprotic solvent such as DCM or tetrahydrofuran (THF).

  • Isocyanate Addition: Add the desired isocyanate (1.05 equiv.) to the solution at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 1-4 hours. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up and Purification: If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture and purify the crude product by flash chromatography or recrystallization.

G cluster_0 Preparation cluster_1 Parallel Synthesis cluster_2 Purification & Analysis Scaffold This compound Reaction Reaction in 96-well plate DCM or THF, RT Scaffold->Reaction Isocyanates Array of Isocyanates (R-NCO) Isocyanates->Reaction Purification High-Throughput Purification (HPLC) Reaction->Purification Analysis LC-MS & NMR Analysis Purification->Analysis

Caption: Parallel synthesis workflow for a urea library.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds, allowing for the introduction of a wide range of alkyl and aryl substituents on the amino group.[6][7] This two-step, one-pot process involves the formation of an imine intermediate followed by its in-situ reduction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents due to their chemoselectivity for the iminium ion over the carbonyl starting material.[8][9]

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., methanol (MeOH) or 1,2-dichloroethane (DCE)). Add a catalytic amount of acetic acid (AcOH) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 3-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

ParameterCondition 1Condition 2Rationale and Causality
Carbonyl Source BenzaldehydeCyclohexanoneIntroduces aromatic or aliphatic diversity.
Reducing Agent NaBH(OAc)₃NaBH₃CNNaBH(OAc)₃ is often preferred for its lower toxicity and ease of handling.
Solvent 1,2-Dichloroethane (DCE)Methanol (MeOH)DCE is a common choice for NaBH(OAc)₃; MeOH is suitable for NaBH₃CN.
Catalyst Acetic Acid (catalytic)None (for reactive carbonyls)Acid catalysis accelerates the formation of the iminium ion intermediate.
Typical Yield 70-90%65-85%Yields can be substrate-dependent.

Table 2: Key reagents and conditions for the reductive amination of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are indispensable tools. These reactions allow for the formation of C-N and C-C bonds, respectively, under relatively mild conditions.

The Buchwald-Hartwig amination enables the coupling of the primary amine of our scaffold with aryl or heteroaryl halides.[10] The choice of ligand is critical for the success of this reaction, especially with potentially challenging substrates. For an electron-rich amine like ours, a ligand that promotes reductive elimination is beneficial.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Progression: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

While the primary amino group is the most reactive site, derivatization of the aromatic ring can also be achieved. For this, a halogenated analog of the scaffold, such as 2-amino-4-bromo-5-isopropylbenzonitrile, would be required. The Suzuki-Miyaura coupling would then allow for the introduction of various aryl or vinyl groups at the 4-position.

  • Reaction Setup: In a flask, combine 2-amino-4-bromo-5-isopropylbenzonitrile (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Reaction Progression: Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

G Start Desired Bond Formation? C_N_Bond C(aryl)-N Bond Start->C_N_Bond C_C_Bond C(aryl)-C(aryl/vinyl) Bond Start->C_C_Bond Buchwald Buchwald-Hartwig Amination C_N_Bond->Buchwald Suzuki Suzuki-Miyaura Coupling C_C_Bond->Suzuki Scaffold_N Use this compound Buchwald->Scaffold_N Scaffold_C Requires Halogenated Scaffold (e.g., 2-amino-4-bromo-5-isopropylbenzonitrile) Suzuki->Scaffold_C

Caption: Decision-making for palladium-catalyzed reactions.

Library Purification and Characterization

The purification and characterization of compound libraries present unique challenges compared to single-compound synthesis. High-throughput purification techniques, such as preparative HPLC, are often employed.[8] For characterization, LC-MS is used to confirm the molecular weight of each library member, while representative compounds are typically fully characterized by ¹H and ¹³C NMR to validate the synthetic protocol.[6][11]

Data Reporting Standards

For library synthesis, it is crucial to report data in a clear and standardized format. This includes:

  • A general experimental procedure.

  • Characterization data (¹H NMR, ¹³C NMR, HRMS) for a representative subset of the library.[6][12]

  • Purity data (e.g., from LC-MS) for all library members.

Conclusion

The this compound scaffold is a highly valuable starting point for the generation of diverse and medicinally relevant compound libraries. By leveraging the robust and versatile chemical transformations outlined in this guide—from fundamental N-acylations and urea formations to powerful palladium-catalyzed cross-coupling reactions—researchers can efficiently explore a vast chemical space. The provided protocols, data tables, and workflows are designed to serve as a practical and scientifically grounded resource for drug discovery professionals, enabling the rational design and synthesis of next-generation therapeutic agents.

References

Application Notes & Protocols for the Comprehensive Characterization of 2-amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-amino-5-isopropylbenzonitrile (C₁₀H₁₂N₂), a key intermediate in pharmaceutical and specialized chemical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just procedural steps but the underlying scientific rationale. We detail chromatographic, spectroscopic, and elemental analysis techniques, ensuring a multi-faceted approach to confirming the identity, purity, and structural integrity of the compound. Each method is presented as a self-validating system, grounded in established analytical principles to ensure trustworthiness and reproducibility of results.

Introduction: The Analytical Imperative

This compound is a substituted aromatic compound whose utility as a synthetic building block necessitates stringent quality control. The presence of multiple functional groups—a primary amine, a nitrile, and an isopropyl-substituted benzene ring—requires a complementary array of analytical techniques to fully characterize. A minor impurity or structural isomer could significantly impact downstream reaction yields, biological activity, and the safety profile of a final active pharmaceutical ingredient (API).

This guide moves beyond a simple listing of methods. It explains the causality behind instrumental choices and parameter selection, providing the user with the expertise to not only execute but also adapt these protocols as needed. We will establish a logical workflow, beginning with separation science to assess purity and concluding with spectroscopic and elemental analyses for unambiguous structural confirmation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is critical before commencing analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂PubChem[1]
Molecular Weight 160.22 g/mol PubChem[1]
IUPAC Name 2-amino-5-propan-2-ylbenzonitrilePubChem[1]
CAS Number 549488-76-8PubChem[1]

Chromatographic Analysis: Purity Assessment and Quantification

Chromatographic methods are the cornerstone for determining the purity of a chemical substance by separating it from potential impurities, isomers, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, moderately polar organic compounds like this compound. The molecule is partitioned between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. By manipulating the mobile phase composition, we can achieve high-resolution separation. The inclusion of a mild acid (e.g., formic or phosphoric acid) in the mobile phase is crucial; it protonates the basic amino group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate quantification.[2][3]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions as needed to generate calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Industry standard for non-polar to moderately polar compounds, offering excellent resolving power.[3]
    Mobile Phase A 0.1% Formic Acid in Water Formic acid is a volatile modifier suitable for MS detection and improves peak shape.[2]
    Mobile Phase B Acetonitrile Common organic solvent providing good elution strength for aromatic compounds.
    Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 30% B A gradient elution ensures that impurities with a wide range of polarities can be effectively separated and eluted.
    Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, balancing analysis time and backpressure.[3]
    Column Temperature 30 °C Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
    Detection Wavelength Set to λmax (~254 nm or determined by PDA scan) Maximizes sensitivity for the analyte. Aromatic nitriles typically absorb strongly in this region.

    | Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring adequate signal. |

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection (10 µL) filter->autosampler column C18 Column (30 °C) autosampler->column pump Pump & Gradient Controller pump->column detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Purity & Concentration integrate->quantify

Caption: HPLC analysis workflow from sample preparation to data interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for analyzing volatile and thermally stable compounds. While the amino group can sometimes cause peak tailing on standard non-polar GC columns, the volatility of this compound makes it amenable to this technique. Coupling GC with a mass spectrometer provides not only retention time data for quantification but also mass spectra for positive identification of the analyte and any separated impurities. Electron Ionization (EI) is a high-energy "hard" ionization technique that produces a reproducible fragmentation pattern, acting as a molecular fingerprint.[4][5]

  • Instrumentation: A GC system equipped with an autosampler, a suitable capillary column, and coupled to a mass spectrometer (e.g., a single quadrupole).

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in a volatile organic solvent like ethyl acetate or dichloromethane.

    • Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

    • Note on Derivatization: For certain applications requiring enhanced peak shape or volatility, derivatization of the amino group (e.g., via silylation) can be performed, though it may not be necessary for basic identification.

  • GC-MS Conditions:

    Parameter Recommended Setting Rationale
    Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film) A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice for a wide range of analytes.
    Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
    Inlet Temperature 250 °C Ensures rapid and complete volatilization of the sample without thermal degradation.
    Injection Mode Split (e.g., 20:1 ratio) Prevents column overloading and ensures sharp peaks.
    Oven Program Initial: 100 °C (hold 2 min); Ramp: 15 °C/min to 280 °C (hold 5 min) The temperature program separates compounds based on their boiling points and interaction with the stationary phase.[5]
    MS Transfer Line 280 °C Prevents condensation of the analyte between the GC and MS.
    Ion Source Temp. 230 °C Standard temperature for stable EI operation.
    Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for generating reproducible fragmentation and library-searchable spectra.[4]

    | Mass Range | m/z 40-400 | Covers the molecular weight of the compound and its expected fragments. |

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods probe the molecular structure by interacting with electromagnetic radiation, providing definitive confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural determination of organic molecules. It identifies the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete mapping of the molecular skeleton.[6][7]

Based on the structure and data from similar compounds like 2-aminobenzonitrile and substituted anilines, the following spectral features are anticipated.[8][9]

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Isopropyl CH₃ ~1.2Doublet6H(CH₃)₂CH-
Isopropyl CH ~2.9Septet1H(CH₃)₂CH-
Amine NH₂ ~4.5-5.5Broad Singlet2H-NH₂
Aromatic H ~6.7Doublet1HAr-H ortho to NH₂
Aromatic H ~7.2Doublet of Doublets1HAr-H meta to NH₂
Aromatic H ~7.3Doublet1HAr-H ortho to CN
¹³C NMR Predicted δ (ppm)Assignment
Isopropyl CH₃ ~24(CH₃)₂CH-
Isopropyl CH ~34(CH₃)₂CH-
Aromatic C-CN ~98-102Ar-C attached to CN
Nitrile C≡N ~118-120-C≡N
Aromatic CHs ~115, 130, 135Aromatic CH carbons
Aromatic C-isopropyl ~145Ar-C attached to isopropyl
Aromatic C-NH₂ ~150Ar-C attached to NH₂
  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition Parameters (400 MHz Example):

    • ¹H NMR: Use a standard single-pulse experiment. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Use a proton-decoupled pulse program. Acquire 1024 or more scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise for quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and non-destructive technique for confirming the presence of key structural motifs.[10]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3450-3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineThe presence of two distinct bands in this region is characteristic of a primary amine (-NH₂).[11]
3050-3010C-H StretchAromatic RingCorresponds to the stretching of C-H bonds on the benzene ring.
2970-2870C-H StretchIsopropyl GroupAliphatic C-H stretching from the methyl and methine groups.
2240-2220C≡N StretchAromatic NitrileThis is a very sharp, intense, and diagnostically significant peak. Its position is at a slightly lower frequency than aliphatic nitriles due to conjugation with the aromatic ring.[12][13]
~1620N-H Bend (Scissoring)Primary AmineBending vibration of the -NH₂ group.[11]
1600 & 1500C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1260C-N StretchAromatic AmineStretching of the bond between the aromatic ring and the nitrogen atom.[11]
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (ATR Method - Preferred):

    • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Ensure good contact between the sample and the crystal using the instrument's pressure arm.

    • This method is fast and requires minimal sample preparation.[14]

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS) - Structural Fragmentation

Principle: When analyzed via GC-MS using Electron Ionization (EI), the molecule will fragment in a predictable manner. The resulting mass spectrum shows the molecular ion (M⁺˙), which confirms the molecular weight, and a series of fragment ions that provide clues to the molecule's structure.

  • Molecular Ion (M⁺˙) at m/z = 160: The peak corresponding to the intact molecule with one electron removed. Its presence confirms the molecular weight.

  • Loss of Methyl (M-15) at m/z = 145: A very common fragmentation for isopropyl groups, resulting from the loss of a •CH₃ radical to form a stable secondary benzylic cation.

  • Loss of HCN (M-27) at m/z = 133: A characteristic fragmentation of benzonitrile derivatives.[15]

  • Loss of Propylene (Benzylic Cleavage) at m/z = 118: Cleavage of the isopropyl group via McLafferty-type rearrangement or direct cleavage can lead to the formation of an aminobenzonitrile radical cation.

Characterization_Workflow cluster_purity Purity & Identity cluster_structure Structural Confirmation cluster_composition Compositional Verification compound This compound (Bulk Sample) hplc HPLC-UV (Purity Assay) compound->hplc gcms GC-MS (Impurity Profile, ID) compound->gcms nmr NMR ('H & '³C) (Connectivity) compound->nmr ftir FTIR (Functional Groups) compound->ftir elem Elemental Analysis (%C, %H, %N) compound->elem report Certificate of Analysis (Final Report) hplc->report ms_frag MS Fragmentation (Structural Fingerprint) gcms->ms_frag provides data for gcms->report nmr->report ftir->report ms_frag->report elem->report

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Elemental Analysis: Empirical Formula Confirmation

Principle: Combustion analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in an organic compound.[16] The sample is combusted at high temperature in an oxygen-rich environment, converting C to CO₂, H to H₂O, and N to N₂ gas.[17] These gases are then separated and quantified by a detector. The experimental percentages are compared to the theoretical values to confirm the empirical formula.

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the highly purified, dry sample into a tin capsule.

  • Analysis:

    • The sample is combusted according to the instrument's standard operating procedure.

    • The results are reported as weight percentages.

  • Comparison with Theoretical Values:

    Element Theoretical % for C₁₀H₁₂N₂
    Carbon (C) 74.96%
    Hydrogen (H) 7.55%

    | Nitrogen (N) | 17.49% |

Trustworthiness: A successful analysis requires the experimental values to be within ±0.4% of the theoretical values, which provides strong evidence for the molecular formula and the compound's purity.[16][18]

References

Application Note: Selective Reduction of 2-amino-5-isopropylbenzonitrile to 2-amino-5-isopropylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols and scientific rationale for the selective reduction of the nitrile functional group in 2-amino-5-isopropylbenzonitrile to yield the corresponding primary amine, 2-amino-5-isopropylbenzylamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. We will explore and compare three robust methodologies: catalytic hydrogenation using Raney® Nickel, chemical reduction with lithium aluminum hydride (LiAlH₄), and reduction using borane complexes. The causality behind experimental choices, safety considerations, and methods for reaction validation are discussed in depth to provide researchers with a comprehensive and practical guide.

Introduction and Strategic Considerations

The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis.[1] The target molecule, 2-amino-5-isopropylbenzylamine, possesses a primary benzylic amine, a common pharmacophore, making its efficient synthesis highly valuable. The primary challenge in reducing this compound lies in achieving high chemoselectivity for the nitrile group while preserving the existing aromatic amino group.

The principal difficulty in nitrile reduction is controlling the reaction at the primary amine stage. The intermediate imine, formed after the initial reduction of the cyano group, can react with the newly formed primary amine product, leading to the formation of secondary and tertiary amine byproducts.[2] Therefore, the choice of catalyst, reagents, and reaction conditions is critical to maximize the yield of the desired primary amine.[2][3]

This guide details three distinct, field-proven protocols, each with unique advantages and considerations, to empower researchers to select the optimal method based on available equipment, scale, and safety infrastructure.

Comparative Overview of Reduction Protocols

The selection of a reduction protocol is a strategic decision based on a trade-off between reaction conditions, cost, safety, and selectivity. Below is a summary of the methods detailed in this note.

Methodology Reducing Agent / Catalyst Typical Yield Key Advantages Key Disadvantages & Considerations
Protocol 1 Catalytic HydrogenationGood to ExcellentEconomical for large scale; "Green" pathway using H₂.[3]Requires pressure equipment; Catalyst can be pyrophoric; Potential for secondary amine formation.[2]
Protocol 2 Chemical Hydride ReductionExcellentHigh reactivity and yield; Not sensitive to steric hindrance.Highly reactive with protic solvents (requires anhydrous conditions); Pyrophoric reagent; Hazardous quenching procedure.[4][5]
Protocol 3 Borane Complex ReductionGood to ExcellentMilder than LiAlH₄; Good functional group tolerance.[1]Requires acidic workup to liberate the amine; Reagent is air and moisture sensitive.

Detailed Protocols and Methodologies

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

Principle & Rationale: Catalytic hydrogenation is an atom-efficient and often cost-effective method for nitrile reduction.[2] Raney® Nickel is a widely used, highly active catalyst for this transformation.[6] The reaction proceeds by the addition of two equivalents of molecular hydrogen across the carbon-nitrogen triple bond. To suppress the formation of secondary amines, the reaction can be conducted in the presence of ammonia, which competes with the product amine for reaction with the intermediate imine.

Experimental Workflow:

sub This compound solv Dissolve in Ethanol/ Aqueous Ammonia sub->solv reac Charge Autoclave with Substrate Solution & Raney® Ni solv->reac hydro Pressurize with H₂ Gas (e.g., 50-100 psi) & Heat reac->hydro filt Cool, Vent, and Filter Catalyst through Celite® hydro->filt isol Evaporate Solvent & Purify Product filt->isol prod 2-amino-5-isopropylbenzylamine isol->prod

Caption: Workflow for Raney® Nickel catalyzed hydrogenation.

Step-by-Step Protocol:

  • Catalyst Preparation: Under a fume hood, carefully wash ~0.1 molar equivalents of commercial Raney® Nickel slurry (50% in water) three times with deionized water, followed by three washes with absolute ethanol. Caution: Do not allow the catalyst to dry, as it is pyrophoric. Keep it covered with ethanol at all times.

  • Reaction Setup: To a high-pressure autoclave, add this compound (1.0 eq). Add a solution of ethanol and aqueous ammonia (e.g., 10:1 v/v, approximately 10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully transfer the washed Raney® Nickel slurry into the autoclave.

  • Hydrogenation: Seal the autoclave. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50-100 psi with hydrogen.

  • Reaction: Begin vigorous stirring and heat the mixture to 50-70 °C. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen.

  • Filtration: Under a nitrogen atmosphere or while keeping the filter cake wet, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional ethanol. Caution: The filtered catalyst remains pyrophoric and should be quenched by slowly adding it to a large volume of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-amino-5-isopropylbenzylamine can be purified by column chromatography on silica gel or by acid-base extraction to afford the pure primary amine.

Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting material and the appearance of a more polar spot (amine) indicates conversion. Confirm the final product structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Principle & Rationale: Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, unselective reducing agent capable of rapidly converting nitriles to primary amines.[4][5] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[7][8] The resulting N,N-dimetalloamine intermediate is then hydrolyzed during the aqueous workup to liberate the primary amine.[7] Due to the high reactivity of LAH, this protocol demands strictly anhydrous conditions and careful handling.

Reaction Mechanism:

nitrile R-C≡N imine_salt Imine Salt [R-CH=N]⁻ M⁺ nitrile->imine_salt + [H⁻] diamine_salt Dianion Intermediate imine_salt->diamine_salt + [H⁻] amine Primary Amine R-CH₂-NH₂ diamine_salt->amine Aqueous Workup (H₂O)

Caption: General mechanism for LiAlH₄ reduction of a nitrile.

Step-by-Step Protocol:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether (10 mL per gram of LAH).

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. CAUTION: EXTREMELY EXOTHERMIC REACTION, GAS EVOLUTION. Slowly and carefully add the following reagents sequentially and dropwise:

    • 'X' mL of water (where 'X' is the mass of LAH in grams used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water.

  • Filtration: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified as described in Protocol 1.

Self-Validation: The workup should produce a free-flowing, filterable solid. Incomplete quenching results in a gelatinous precipitate that is difficult to filter. Product identity and purity should be confirmed by spectroscopic methods (NMR, MS).

Protocol 3: Reduction with Borane-Tetrahydrofuran Complex (BH₃•THF)

Principle & Rationale: Borane (BH₃) is another effective reagent for reducing nitriles to primary amines.[9] It is typically used as a stabilized complex with THF (BH₃•THF). Borane is considered milder than LAH and can offer better selectivity in multifunctional molecules.[1] The reaction proceeds via coordination of the Lewis acidic borane to the nitrile nitrogen, followed by intramolecular hydride transfers. An acidic workup is required to hydrolyze the resulting boron-nitrogen intermediates.

Step-by-Step Protocol:

  • Preparation: Use oven-dried glassware under an inert atmosphere of nitrogen or argon.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reagent Addition: Cool the solution to 0 °C. Add a 1.0 M solution of BH₃•THF in THF (approx. 2.5-3.0 eq) dropwise via syringe.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction by TLC or GC.

  • Quenching: Cool the mixture to 0 °C. Slowly and carefully add 6M HCl dropwise to quench the excess borane and hydrolyze the amine-borane complexes. Caution: Vigorous hydrogen evolution will occur.

  • Work-up: Continue stirring for 1 hour after quenching. Make the solution basic (pH > 10) by the careful addition of aqueous NaOH.

  • Extraction: Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify by column chromatography or other suitable methods.

Self-Validation: Successful quenching is indicated by the cessation of gas evolution. The final product's identity should be confirmed via standard spectroscopic analysis.

Safety and Handling

  • Raney® Nickel: Pyrophoric when dry. Always handle as a slurry under a liquid (water or solvent). Ensure proper quenching of the catalyst after filtration.

  • Lithium Aluminum Hydride (LiAlH₄): Extremely water-reactive and pyrophoric. Handle only in an inert, anhydrous atmosphere. The quenching process is highly exothermic and evolves hydrogen gas; perform it slowly at 0 °C in a well-ventilated fume hood.

  • Borane-THF (BH₃•THF): Air and moisture sensitive. Reacts with water to produce hydrogen gas. Handle under an inert atmosphere. The quenching process also evolves hydrogen and must be done with care.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All operations should be performed in a well-ventilated chemical fume hood.

References

Application Notes & Protocols: 2-Amino-5-isopropylbenzonitrile as a Strategic Precursor for the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient development of novel therapeutics. 2-Amino-5-isopropylbenzonitrile, a highly functionalized aromatic compound, has emerged as a valuable precursor for the synthesis of complex pharmaceutical intermediates. Its unique molecular architecture, featuring an ortho-amino nitrile moiety and an isopropyl group, provides a versatile platform for constructing diverse heterocyclic systems. This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, synthetic routes, and, most critically, its application in the synthesis of kinase inhibitor scaffolds, a class of drugs central to targeted cancer therapy. We present validated protocols, mechanistic insights, and troubleshooting guides to empower researchers in drug discovery and development.

Introduction: The Strategic Value of this compound

This compound is a substituted benzonitrile characterized by three key functional groups: an electron-donating amino group (-NH₂), an electron-withdrawing nitrile group (-CN), and a bulky, lipophilic isopropyl group.[1] The ortho-positioning of the amino and nitrile groups is particularly advantageous, making it an ideal substrate for cyclization reactions to form fused heterocyclic systems like quinazolines and pyridopyrimidines.[2][3] These scaffolds are prevalent in a multitude of clinically approved kinase inhibitors.[4][5]

The isopropyl group at the 5-position serves to increase lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties of the final drug candidate. Furthermore, this group can engage in crucial hydrophobic interactions within the ATP-binding pocket of target kinases, thereby increasing binding affinity and potency. This combination of reactive and modulatory functionalities makes this compound a high-value starting material for building libraries of potential drug candidates aimed at targets such as Anaplastic Lymphoma Kinase (ALK), a key driver in certain types of non-small cell lung cancer (NSCLC).[6][7]

Physicochemical Properties & Safe Handling

A thorough understanding of the precursor's properties is fundamental for its effective and safe use in synthesis.

Compound Data
PropertyValueSource
IUPAC Name 2-amino-5-propan-2-ylbenzonitrile[8]
CAS Number 549488-76-8[8]
Molecular Formula C₁₀H₁₂N₂[8]
Molecular Weight 160.22 g/mol [8]
Appearance Off-white to pale yellow crystalline powder[9]
Melting Point 45-48 °C[10]
Boiling Point 267-268 °C[10]
Solubility Soluble in DMSO, DMF, partially soluble in ethanol[9]
Safety & Handling Protocol

This compound, like many aminobenzonitrile derivatives, should be handled with care. The following precautions are based on data for structurally related compounds.[11][12]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety goggles. All handling of the solid or its solutions should occur in a certified chemical fume hood to avoid inhalation.[11]

  • Toxicology: Aminobenzonitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[11] They may cause skin, eye, and respiratory tract irritation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.

Synthesis of the Precursor: this compound

A reliable supply of high-purity precursor is the first step in any synthetic campaign. A common and logical route to this compound involves a two-step process starting from 2-isopropylbenzonitrile.[1]

G cluster_0 Synthesis Workflow A 2-Isopropylbenzonitrile B 2-Isopropyl-5-nitrobenzonitrile A->B  Nitration  (HNO₃/H₂SO₄) C This compound B->C  Reduction  (H₂, Pd/C)

Caption: Synthetic workflow for this compound.

Protocol 1: Two-Step Synthesis of this compound

Causality: This protocol employs a classic electrophilic aromatic substitution (nitration) followed by a catalytic hydrogenation. The nitration is directed to the 5-position (para to the isopropyl group) due to the ortho-, para-directing nature of the alkyl group. Catalytic hydrogenation is chosen for its high efficiency and clean conversion of the nitro group to an amine without affecting the nitrile.[1]

Step A: Nitration of 2-Isopropylbenzonitrile

  • Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Reagents: Charge the flask with 2-isopropylbenzonitrile (1.0 eq).

  • Reaction: Slowly add a pre-chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid product, 2-isopropyl-5-nitrobenzonitrile, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from ethanol/water may be performed if necessary.

Step B: Reduction of 2-Isopropyl-5-nitrobenzonitrile

  • Setup: To a flask suitable for hydrogenation (e.g., a Parr shaker bottle), add the 2-isopropyl-5-nitrobenzonitrile (1.0 eq) from the previous step and a suitable solvent such as methanol or ethyl acetate.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, ~1-2 mol%) to the mixture.

  • Reaction: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically 50 psi). Shake or stir the reaction vigorously at room temperature for 4-8 hours.

  • Monitoring: Monitor the consumption of hydrogen and periodically check the reaction by TLC until the starting material is fully consumed.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if required.

Application: Synthesis of a 2,4-Disubstituted Quinazoline Scaffold

The true utility of this compound is demonstrated in its conversion to high-value pharmaceutical intermediates. The ortho-amino nitrile functionality is a classic precursor for the construction of the quinazoline ring system, a core scaffold in many kinase inhibitors.[2][13]

Context: Targeting the ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, resulting in a constitutively active kinase that drives oncogenesis.[6] ALK inhibitors function by competitively binding to the ATP pocket of the kinase, preventing downstream signaling and inhibiting cancer cell proliferation.[14][15]

G cluster_0 ALK Signaling Pathway cluster_1 Mechanism of Inhibition EML4_ALK EML4-ALK Fusion Protein (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EML4_ALK->Downstream Phosphorylation ATP ATP ATP->EML4_ALK Proliferation Cell Proliferation, Survival, & Growth Downstream->Proliferation ALK_Inhibitor ALK Inhibitor (Derived from Precursor) ALK_Inhibitor->EML4_ALK Competitively Binds ATP Pocket

Caption: Simplified ALK signaling and mechanism of inhibition.

Protocol 2: Synthesis of a 2-Amino-4-chloro-5-isopropylquinazoline Intermediate

Causality: This protocol outlines a potential cyclization and subsequent chlorination. The first step involves reacting the amino nitrile with a source of carbon and nitrogen, like cyanamide or a derivative, to form the 2-aminoquinazoline ring. The subsequent step converts the resulting quinazolinone into a more reactive 4-chloroquinazoline, which is a key intermediate for introducing various nucleophiles at the C4 position to build a diverse library of potential inhibitors.

Step A: Cyclization to form the Quinazolinone Core

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq) and formamide (used as solvent and reactant).

  • Reaction: Heat the mixture to 150-160°C and stir for 6-10 hours. The reaction involves the initial formation of a formamidine intermediate, followed by intramolecular cyclization.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. The solid product, 5-isopropylquinazolin-4(3H)-one, will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. The product is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Step B: Chlorination to the Activated Intermediate

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the 5-isopropylquinazolin-4(3H)-one (1.0 eq).

  • Reagents: Carefully add phosphorus oxychloride (POCl₃, ~5-10 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2-4 hours. The hydroxyl group is converted to a chloro group, a much better leaving group.

  • Workup: Cool the reaction mixture to room temperature and slowly quench by pouring it onto a mixture of crushed ice and a base like sodium bicarbonate to neutralize the excess POCl₃. Caution: This is a highly exothermic and gas-evolving step.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 4-chloro-5-isopropylquinazoline can be purified by column chromatography.

Validation and Troubleshooting

A protocol's trustworthiness is defined by its reproducibility and the ability to validate its outcome.

  • Characterization: The identity and purity of the final intermediate should be confirmed using a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for use in further drug discovery steps.

  • Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step A (Cyclization) Incomplete reaction; decomposition at high temp.Increase reaction time; monitor by TLC. Lower temperature slightly and extend time. Ensure formamide is anhydrous.
Incomplete reaction in Step B (Chlorination) Insufficient POCl₃; reaction time too short.Increase the excess of POCl₃. Ensure the reaction is maintained at reflux. Add a catalytic amount of DMF.
Difficult workup/purification Product is an oil or difficult to crystallize.Use extraction instead of precipitation. For purification, try a different solvent system for column chromatography.
Presence of starting material Incomplete conversion.Re-subject the isolated material to the reaction conditions or increase reaction time/temperature cautiously.

Versatility: Further Functionalization Pathways

The utility of this compound is not limited to quinazoline synthesis. Its functional groups are handles for a wide array of chemical transformations.

G cluster_0 Functionalization Potential Start This compound Amide Amide Derivative Start->Amide Acylation (R-COCl) Sulfonamide Sulfonamide Derivative Start->Sulfonamide Sulfonylation (R-SO₂Cl) CarboxylicAcid Carboxylic Acid Derivative Start->CarboxylicAcid Nitrile Hydrolysis (H₃O⁺, heat) Amine Primary Amine Derivative Start->Amine Nitrile Reduction (e.g., LiAlH₄)

Caption: Potential synthetic transformations of the precursor.

  • Amino Group Reactions: The amino group can readily undergo acylation or sulfonylation to introduce diverse side chains.[1]

  • Nitrile Group Reactions: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or reduced to a primary amine, opening up entirely new avenues for scaffold development.[1][16]

Conclusion

This compound stands out as a strategically designed precursor for pharmaceutical synthesis. Its inherent functionalities facilitate the efficient construction of privileged scaffolds, such as quinazolines, which are central to the development of targeted therapies like kinase inhibitors. The protocols and insights provided herein demonstrate its value and are intended to serve as a practical guide for researchers and scientists dedicated to advancing the frontiers of drug discovery. The logical design of this building block ultimately translates to a more streamlined and efficient path from initial concept to a potential clinical candidate.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 2-Amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-amino-5-isopropylbenzonitrile as a versatile starting material for the synthesis of potent and selective kinase inhibitors. While not extensively documented in publicly available literature as a direct precursor, its structural motifs—an aniline amine, a nitrile group, and a lipophilic isopropyl substituent—present a compelling scaffold for the development of novel therapeutics targeting key kinases involved in cell cycle regulation and oncogenesis. This guide outlines a representative synthetic pathway to a 2,4-diaminopyrimidine-based inhibitor targeting Cyclin-Dependent Kinase 2 (CDK2), complete with detailed, field-proven experimental protocols. We delve into the rationale behind experimental choices, the significance of the starting material's functional groups, and provide protocols for the biological evaluation of the synthesized compounds.

Introduction: The Strategic Value of this compound in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2] Small molecule kinase inhibitors have, therefore, become a cornerstone of modern oncology.[3]

The 2-aminobenzonitrile scaffold is a privileged starting point in medicinal chemistry for the construction of various heterocyclic systems, including quinazolines and pyrimidines, which are core structures in many approved kinase inhibitors.[4][5] The subject of this guide, this compound, offers a unique combination of functionalities amenable to the synthesis of sophisticated kinase inhibitors:

  • The 2-Amino Group: Serves as a primary nucleophile for the construction of heterocyclic cores, most notably pyrimidine and quinazoline rings, which are known to interact with the hinge region of the kinase ATP-binding pocket.[6][7]

  • The Nitrile Group (-CN): A versatile functional group that can be maintained in the final compound or transformed. In its native form, the nitrile can act as a hydrogen bond acceptor or participate in reversible covalent interactions with cysteine residues in the kinase active site.[8]

  • The 5-Isopropyl Group: This lipophilic moiety can be strategically positioned to occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity.[9]

This guide will focus on a hypothetical, yet highly plausible, synthetic route to a potent and selective CDK2 inhibitor, illustrating the practical application of this compound in a drug discovery context.

Target Rationale: Cyclin-Dependent Kinase 2 (CDK2) in Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[4][10] The CDK2/Cyclin E complex is instrumental in phosphorylating the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA synthesis.[11]

In numerous cancers, the CDK2 pathway is hyperactivated, often due to the overexpression of Cyclin E, leading to uncontrolled cell proliferation.[10] This makes CDK2 a compelling target for anticancer therapy, with several CDK2 inhibitors currently in clinical trials.[2][12] The development of selective CDK2 inhibitors is a promising strategy for tumors that have become resistant to CDK4/6 inhibitors, a current standard of care in certain breast cancers.[12]

CDK2 Signaling Pathway in G1/S Transition

CDK2_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb pRb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase triggers Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.

Synthetic Strategy and Protocols

We propose a robust and efficient synthetic route to a novel 2-anilino-4-aminopyrimidine-based CDK2 inhibitor starting from this compound. The overall workflow involves the construction of a key 2,4-dichloropyrimidine intermediate followed by sequential, site-selective functionalization using Buchwald-Hartwig and Suzuki cross-coupling reactions.

Overall Synthetic Workflow

Synthetic_Workflow Start This compound Step1 Step 1: Cyclocondensation Start->Step1 Intermediate1 2-Amino-5-isopropyl-4-hydroxypyrimidine Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 4-Chloro-5-isopropyl-pyrimidin-2-amine Step2->Intermediate2 Step3 Step 3: Buchwald-Hartwig Amination Intermediate2->Step3 Intermediate3 N-Aryl-4-chloro-5-isopropyl-pyrimidin-2-amine Step3->Intermediate3 Step4 Step 4: Suzuki Coupling Intermediate3->Step4 FinalProduct Final Inhibitor Step4->FinalProduct

Caption: Proposed synthetic workflow for a CDK2 inhibitor.

Protocol 1: Synthesis of 4-Chloro-5-isopropyl-pyrimidin-2-amine (Intermediate 2)

This two-step protocol first builds the pyrimidine ring and then installs a chlorine atom at the 4-position, which is a key handle for subsequent cross-coupling reactions.

Step 1A: Cyclocondensation to form 2-Amino-5-isopropyl-4-hydroxypyrimidine

This reaction involves the condensation of this compound with guanidine. While this specific reaction is not directly cited, the general principle of forming a pyrimidine ring from a nitrile and guanidine is a well-established synthetic route.[5][13]

  • Materials:

    • This compound (1.0 eq)

    • Guanidine hydrochloride (1.5 eq)

    • Sodium ethoxide (2.0 eq)

    • Anhydrous ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add guanidine hydrochloride and stir for 30 minutes at room temperature.

    • Add this compound to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and neutralize with a dilute solution of hydrochloric acid until a precipitate forms.

    • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 2-amino-5-isopropyl-4-hydroxypyrimidine.

Step 1B: Chlorination to form 4-Chloro-5-isopropyl-pyrimidin-2-amine

The hydroxyl group is converted to a more reactive chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution or cross-coupling reactions.[14][15]

  • Materials:

    • 2-Amino-5-isopropyl-4-hydroxypyrimidine (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5.0 eq)

    • N,N-Dimethylaniline (catalytic amount)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, carefully add 2-amino-5-isopropyl-4-hydroxypyrimidine to an excess of phosphorus oxychloride.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux (approx. 105 °C) for 3-5 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a solid precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry under vacuum to afford 4-chloro-5-isopropyl-pyrimidin-2-amine.

Protocol 2: Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction is used to form the C-N bond between the 2-aminopyrimidine core and a suitable aniline, a key interaction for many kinase inhibitors.[16][17]

  • Materials:

    • 4-Chloro-5-isopropyl-pyrimidin-2-amine (1.0 eq)

    • Substituted aniline (e.g., 4-fluoroaniline) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene

    • Schlenk tube or microwave vial

  • Procedure:

    • To a Schlenk tube or microwave vial, add 4-chloro-5-isopropyl-pyrimidin-2-amine, the substituted aniline, Pd₂(dba)₃, Xantphos, and NaOtBu.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous toluene via syringe.

    • Seal the vessel and heat the reaction mixture to 100-110 °C for 8-16 hours (or using microwave irradiation at 130-150 °C for 30 minutes).[18] Monitor by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-aryl-4-chloro-5-isopropyl-pyrimidin-2-amine intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The final step involves another palladium-catalyzed reaction to introduce a diversity element at the 4-position of the pyrimidine ring, which can be used to fine-tune the inhibitor's properties.[19][20]

  • Materials:

    • N-Aryl-4-chloro-5-isopropyl-pyrimidin-2-amine (1.0 eq)

    • Aryl or heteroaryl boronic acid (e.g., pyridine-3-boronic acid) (1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane/water mixture (4:1)

    • Microwave vial or round-bottom flask with reflux condenser

  • Procedure:

    • To a microwave vial or round-bottom flask, add the N-aryl-4-chloro-5-isopropyl-pyrimidin-2-amine intermediate, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the 1,4-dioxane/water solvent mixture.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to 100 °C for 4-12 hours (or using microwave irradiation at 120 °C for 20-30 minutes).[20] Monitor by LC-MS.

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the final inhibitor.

Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their biological activity. The following are standard protocols for assessing their efficacy as CDK2 inhibitors.

Protocol 4.1: In Vitro CDK2 Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of CDK2 by 50% (IC₅₀). A common method is a luminescence-based assay that measures ATP consumption.[21][22]

  • Materials:

    • Recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme

    • Kinase substrate (e.g., Histone H1 peptide)

    • ATP

    • Kinase assay buffer (e.g., Promega's ADP-Glo™ buffer)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • Synthesized inhibitor compound

    • 384-well white plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in DMSO and then in kinase assay buffer.

    • In a 384-well plate, add the diluted inhibitor, the CDK2/Cyclin enzyme, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process to first deplete remaining ATP and then convert the generated ADP back to ATP for detection.

    • Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and plot the results to determine the IC₅₀ value using a sigmoidal dose-response curve.

Protocol 4.2: Cell Viability Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines, providing an indication of its cellular potency (GI₅₀).

  • Materials:

    • Human cancer cell line with known CDK2 dependency (e.g., OVCAR-3 ovarian cancer cells)

    • Cell culture medium and supplements (e.g., DMEM, FBS)

    • Synthesized inhibitor compound

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well clear-bottom white plates

    • Luminometer

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours.

    • Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to a DMSO control and plot the results to determine the GI₅₀ value.

Data Presentation and Interpretation

The data from the biological assays should be compiled into clear, concise tables for easy comparison and interpretation.

Compound IDStructureCDK2 IC₅₀ (nM) [a]OVCAR-3 GI₅₀ (nM) [b]
HYPO-INH-01 [Structure of the final synthesized inhibitor][Hypothetical Value, e.g., 15][Hypothetical Value, e.g., 120]
Reference Cpd [Structure of a known CDK2 inhibitor][Known Value][Known Value]

[a] IC₅₀ values determined by ADP-Glo™ kinase assay. [b] GI₅₀ values determined by CellTiter-Glo® cell viability assay after 72h incubation.

Interpretation: A potent inhibitor would exhibit a low nanomolar IC₅₀ value against the CDK2 enzyme. The GI₅₀ value in a relevant cell line indicates the compound's ability to penetrate cells and inhibit cell growth. A good correlation between enzymatic and cellular potency is a positive indicator of on-target activity. The isopropyl group is hypothesized to provide favorable interactions within a hydrophobic pocket of the CDK2 active site, while the 2-anilino and 4-amino moieties are expected to form key hydrogen bonds with the hinge region, mimicking the binding of ATP.

Conclusion

This compound represents a highly valuable, yet underutilized, starting material for the synthesis of novel kinase inhibitors. Its inherent functionalities provide a strategic platform for the construction of privileged scaffolds such as 2,4-diaminopyrimidines. The synthetic and biological protocols detailed in this guide offer a clear and reproducible pathway for researchers to explore this chemical space. The proposed route towards a CDK2 inhibitor demonstrates the potential to generate potent and selective compounds for cancer therapy, underscoring the importance of innovative synthetic strategies in drug discovery.

References

Application Note: A Detailed Protocol for the Regioselective Nitration of 2-Isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Introduction

The nitration of aromatic compounds is a cornerstone of modern organic synthesis, providing essential intermediates for the pharmaceutical, agrochemical, and materials science industries. The introduction of a nitro (NO₂) group onto an aromatic scaffold serves as a versatile synthetic handle, enabling a wide array of subsequent transformations. This application note provides a comprehensive, field-tested protocol for the nitration of 2-isopropylbenzonitrile.

The substrate, 2-isopropylbenzonitrile, presents a unique challenge and opportunity in electrophilic aromatic substitution. The benzene ring is substituted with two groups of opposing electronic effects: the moderately activating, ortho, para-directing isopropyl group and the deactivating, meta-directing cyano group. This electronic dichotomy necessitates stringent control over reaction conditions to achieve predictable and desirable regioselectivity. This guide will detail a robust experimental procedure, explain the mechanistic rationale behind each step, and emphasize the critical safety protocols required for handling potent nitrating agents.

Mechanistic Rationale & Regioselectivity

The nitration of benzene derivatives proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key reactive electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid catalyst, typically sulfuric acid.[1]

Generation of the Electrophile: H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺ (Nitronium ion)

Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring. The regiochemical outcome on the 2-isopropylbenzonitrile ring is dictated by the combined directing effects of the existing substituents.

  • Isopropyl Group (-CH(CH₃)₂): An activating group that directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 7 relative to the isopropyl group).

  • Cyano Group (-CN): A deactivating group that directs incoming electrophiles to the meta position (positions 4 and 6 relative to the cyano group).

The interplay of these effects suggests that substitution will preferentially occur at positions activated by the isopropyl group and not strongly deactivated by the cyano group. Careful execution of the following protocol is essential to control the reaction and isolate the desired isomers.

Critical Safety Precautions

Nitration reactions are inherently hazardous and must be treated with extreme caution. The combination of strong, corrosive acids and the highly exothermic nature of the reaction creates significant risks of thermal runaway, explosion, and severe chemical burns.[2][3]

  • Personal Protective Equipment (PPE): At all times, wear acid-resistant gloves (butyl rubber or Viton), chemical splash goggles, a full-face shield, and a flame-retardant, chemical-resistant lab coat.[2][4]

  • Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[2][5] Ensure immediate access to a functional emergency eyewash station and safety shower.[4]

  • Reagent Handling: Concentrated sulfuric and nitric acids are extremely corrosive and powerful oxidizing agents.[4][6] They can cause severe burns on contact and react violently with organic materials.[7] Always add acid slowly and in a controlled manner. NEVER add water to concentrated acid.

  • Temperature Control: The reaction is highly exothermic. Strict adherence to the specified temperature control is critical to prevent the reaction rate from accelerating uncontrollably, which can lead to the production of toxic nitrogen dioxide gas and potential detonation.[3]

  • Waste Disposal: Segregate all waste streams. Acidic aqueous waste must be neutralized before disposal. Organic waste containing nitrated compounds should be collected separately. Follow all institutional and local regulations for hazardous waste disposal.[7]

Experimental Protocol

This protocol details the nitration of 2-isopropylbenzonitrile to yield 3-nitro-2-isopropylbenzonitrile as a primary product.[8]

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMolesEquivalentsNotes
2-Isopropylbenzonitrile145.205.00 g34.4 mmol1.0Substrate
Sulfuric Acid (H₂SO₄)98.08~25 mL--98%, concentrated
Nitric Acid (HNO₃)63.012.6 mL37.9 mmol1.170%, fuming
Dichloromethane (DCM)84.93~150 mL--For extraction
Saturated NaHCO₃ (aq)-~100 mL--For neutralization
Brine (Saturated NaCl)-~50 mL--For washing
Anhydrous MgSO₄120.37~5 g--For drying
Crushed Ice / Ice Water-~500 g--For quenching
Apparatus
  • 100 mL and 250 mL three-necked round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel (50 mL)

  • Internal thermometer

  • Ice-salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a 100 mL flask equipped with a magnetic stir bar, add 15 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly, add 2.6 mL (1.1 eq) of fuming nitric acid dropwise to the cold, stirring sulfuric acid. Caution: This mixing is highly exothermic. Maintain the temperature below 10 °C throughout the addition.

  • Once the addition is complete, keep the nitrating mixture in the ice bath until use.

Step 2: Nitration Reaction

  • In a separate 250 mL three-necked flask equipped with a magnetic stirrer and internal thermometer, add 5.00 g of 2-isopropylbenzonitrile.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 10 mL of concentrated sulfuric acid to the 2-isopropylbenzonitrile with vigorous stirring, ensuring the temperature remains below 10 °C.[8]

  • Using a dropping funnel, add the pre-cooled nitrating mixture from Step 1 dropwise to the solution of 2-isopropylbenzonitrile.[8]

  • Critically maintain the internal reaction temperature below 10 °C during the entire addition. Adjust the addition rate as necessary.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.[8] Monitor progress by TLC if desired.

Step 3: Work-up and Extraction

  • Prepare a large beaker with approximately 500 g of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate may form. This step should be performed in the fume hood as nitrogen oxide gases may be evolved.

  • Once all the ice has melted, transfer the mixture to a 500 mL separatory funnel.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, caution: pressure buildup from CO₂ evolution), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is expected to be a mixture of regioisomers. Purification is essential to isolate the desired compound.

  • Purification: The crude material should be purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 100% Hexane -> 95:5 Hexane:EtOAc), is typically effective for separating the isomers.[8][9]

  • Characterization: The identity and purity of the isolated product(s) should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC.[9]

Visual Workflow

The following diagram outlines the critical stages of the experimental procedure.

Nitration_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation cluster_purification Phase 4: Purification & Analysis P1 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0°C R1 Slow, Dropwise Addition of Nitrating Mixture (Maintain T < 10°C) P1->R1 P2 Prepare Substrate Solution (Substrate + H₂SO₄) Cool to 0°C P2->R1 R2 Stir at Room Temperature (2-4 hours) R1->R2 W1 Quench on Crushed Ice R2->W1 W2 Extract with DCM W1->W2 W3 Wash (H₂O, NaHCO₃, Brine) W2->W3 W4 Dry & Concentrate W3->W4 F1 Purify via Column Chromatography W4->F1 F2 Characterize Product (NMR, MS, HPLC) F1->F2

Caption: Experimental workflow for the nitration of 2-isopropylbenzonitrile.

References

Application Notes & Protocols for the Catalytic Hydrogenation of Nitro-Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Aminobenzonitriles

The reduction of nitro-benzonitrile derivatives to their corresponding aminobenzonitriles is a pivotal transformation in synthetic organic chemistry. Aminobenzonitriles are highly valuable building blocks, serving as key intermediates in the synthesis of a wide spectrum of high-value materials, including pharmaceuticals, advanced polymers, agrochemicals, and dyes.[1] The challenge inherent in this transformation lies in achieving high chemoselectivity: the complete reduction of the nitro group while preserving the chemically sensitive nitrile functionality. This guide provides a comprehensive overview of the principles, catalysts, and protocols for achieving this selective reduction through catalytic hydrogenation, designed for researchers and process development chemists.

Pillar 1: The Mechanistic Landscape of Nitro Group Reduction

The conversion of a nitro group to an amine is a six-electron reduction. The reaction proceeds through a network of intermediates, and the prevailing pathway is heavily influenced by the catalyst, solvent, and reaction conditions.[1] Two primary pathways are generally accepted:

  • The Direct Hydrogenation Pathway: This is the most common route in catalytic hydrogenation. It involves the stepwise addition of hydrogen, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[1][2]

  • The Condensation Pathway: This alternative route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound. This species is then sequentially reduced to azo and hydrazo intermediates, which finally cleave to produce two equivalents of the amine.[2]

Understanding these pathways is crucial for troubleshooting, as the accumulation of intermediates like hydroxylamines can sometimes lead to undesired side reactions or catalyst deactivation.

Nitro_Reduction_Pathways cluster_legend Pathways Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +H₂ Azoxy Ar-N(O)=N-Ar (Azoxy) Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Nitroso->Azoxy + Ar-NHOH - H₂O Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +H₂ Azo Ar-N=N-Ar (Azo) Azoxy->Azo +H₂ Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo +H₂ Hydrazo->Amine +H₂ (Cleavage) Direct Direct Pathway Condensation Condensation Pathway

Caption: General mechanistic pathways for nitroarene reduction.

Pillar 2: The Principle of Chemoselectivity

The success of this synthesis hinges on the preferential hydrogenation of the nitro group over the nitrile group. This selectivity is governed by several factors:

  • Thermodynamics and Kinetics: The reduction of a nitro group is generally more thermodynamically favorable and kinetically faster than the reduction of a nitrile under typical heterogeneous hydrogenation conditions.

  • Catalyst Interaction: Catalysts like Palladium (Pd) and Platinum (Pt) have a strong affinity for the nitro group, facilitating its adsorption and activation on the catalyst surface. The nitrile group, while capable of coordinating to the metal surface, requires more forcing conditions for its reduction to commence.[3]

  • Substituent Effects: The position of the nitro group relative to the nitrile is critical. For 2-nitrobenzonitrile, the proximity of the resulting amino group and the nitrile can lead to an intramolecular cyclization/hydration reaction, yielding 2-aminobenzamide as a significant byproduct. In contrast, 3- and 4-nitrobenzonitriles do not have this spatial arrangement and are readily hydrogenated to their corresponding primary amines.[4]

Pillar 3: Catalyst and Condition Selection

The choice of catalyst and reaction conditions is the most critical parameter for achieving high yield and selectivity. Both heterogeneous and homogeneous catalysts can be employed, though heterogeneous systems are more common in process chemistry due to their ease of separation and recyclability.[2]

Catalyst SystemTypical ConditionsAdvantagesDisadvantages & Causality
Palladium on Carbon (Pd/C) 1-10 mol%, 1-10 bar H₂, RT-60°C, Methanol or Ethanol solvent.High activity, cost-effective, widely available.Can catalyze nitrile reduction at higher temperatures/pressures, leading to benzylamine impurities.[5] Over-reduction to secondary/tertiary amines is also possible.[3]
Raney® Nickel 5-20 wt%, 10-50 bar H₂, 40-100°C, Methanol or Dioxane solvent.Very active, cost-effective for large-scale operations.[6]Requires higher pressures/temperatures. Can be less selective, potentially reducing the nitrile group.[4] Highly pyrophoric and requires careful handling.[7]
Platinum(IV) Oxide (PtO₂) 1-5 mol%, 1-5 bar H₂, RT, Ethanol or Acetic Acid solvent.Highly active at low pressure and temperature. Can offer better selectivity and reduce hydrogenolysis byproducts compared to Pd/C.[8]Higher cost than Pd or Ni catalysts.
Supported Gold (Au) Au/ZrO₂ or Au/Al₂O₃, Gas phase (100-200°C) or liquid phase.Can offer 100% selectivity to the aminobenzonitrile with no nitrile reduction.[4]Often requires higher temperatures; catalyst preparation can be more complex.
Homogeneous Catalysts Ru, Rh, Ir complexes. Mild conditions.High selectivity and functional group tolerance due to tunable ligand spheres.[2]Difficult to separate from the product, catalyst cost and stability can be prohibitive for large-scale synthesis.[9]

Application Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol provides a representative workflow for the hydrogenation of a nitro-benzonitrile derivative in a laboratory-scale batch reactor.

Safety Imperatives:

  • Exothermic Reaction: Nitro group hydrogenations are highly exothermic. Ensure efficient reactor cooling and monitor the internal temperature closely to prevent a runaway reaction.[10]

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. The entire operation must be conducted in a well-ventilated fume hood, away from ignition sources.[11]

  • Pyrophoric Catalysts: Spent Pd/C and Raney® Nickel catalysts can ignite spontaneously upon exposure to air, especially when dry.[11] Never allow the filtered catalyst to dry. Keep it wet with solvent or water at all times.[5]

Hydrogenation_Workflow prep prep react react workup workup safety safety N1 1. Reactor Preparation (Inspect, Clean, Assemble) N2 2. Catalyst & Reagent Charging (Charge under N₂ atmosphere) N1->N2 N3 3. System Purge & Leak Test (Pressurize with N₂, check for leaks) N2->N3 N4 4. Hydrogenation (Introduce H₂, heat, stir, monitor uptake) N3->N4 N5 5. Reaction Cooldown & Purge (Cool to RT, vent H₂, purge with N₂) N4->N5 N6 6. Catalyst Filtration (Filter slurry, KEEP CATALYST WET) N5->N6 N7 7. Product Isolation (Solvent removal, purification) N6->N7 S1 Safety Check: Fume Hood, Grounding S1->N1

Caption: Standard experimental workflow for catalytic hydrogenation.

Step-by-Step Methodology:

  • Reactor Setup: Ensure the pressure reactor is clean, dry, and properly assembled. Place the reactor in a designated, properly functioning fume hood.[12]

  • Reagent Charging: To the reactor vessel, add the nitro-benzonitrile substrate and the appropriate solvent (e.g., methanol).

  • Catalyst Charging (Under Inert Atmosphere): Place the reactor under an inert atmosphere (e.g., nitrogen). Carefully add the catalyst (e.g., 5% Pd/C, 50% wet) to the stirred solution. The inert atmosphere prevents premature reaction and is critical for handling pyrophoric catalysts.[5]

  • Seal and Purge: Seal the reactor. Pressurize the system with nitrogen to the intended reaction pressure and hold for 30 minutes to perform a leak test.[12] After confirming the system is sealed, vent the nitrogen and purge the reactor headspace by pressurizing with nitrogen and venting (repeat 3-5 times) to remove all oxygen.[13]

  • Hydrogen Introduction: Evacuate the nitrogen and backfill with hydrogen gas to the desired pressure (e.g., 5 bar). Repeat this cycle 3-5 times to ensure a pure hydrogen atmosphere.

  • Reaction Execution: Begin vigorous stirring and, if required, heat the reactor to the target temperature (e.g., 40°C). Monitor the reaction by observing the pressure drop on the gauge (indicating hydrogen consumption). The reaction is typically complete when hydrogen uptake ceases.

  • Cooldown and Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen to a safe exhaust.

  • Inert Gas Purge: Purge the reactor headspace with nitrogen (3-5 cycles) to remove all residual hydrogen.[12]

  • Product Recovery: Open the reactor and proceed immediately to the workup and filtration protocol.

Application Protocol 2: Catalyst Filtration and Product Workup

This protocol details the safe removal of the heterogeneous catalyst and the initial isolation of the crude aminobenzonitrile product.

Step-by-Step Methodology:

  • Prepare Filtration Setup: Set up a Büchner funnel with a pad of Celite® over the filter paper. Pre-wet the Celite pad with a small amount of the reaction solvent.

  • Catalyst Filtration: Under a gentle stream of nitrogen, carefully pour the reaction slurry onto the Celite pad. The nitrogen counter-flow minimizes the risk of the catalyst contacting air.[5]

  • Wash Filter Cake: Wash the filter cake (the catalyst and Celite) thoroughly with the reaction solvent to ensure all product is recovered. Crucially, do not pull air through the cake for an extended period and do not let the cake go dry.

  • Catalyst Quenching: Immediately after filtration, carefully transfer the wet catalyst cake into a designated waste container filled with water. This quenches the catalyst's pyrophoric nature.[5]

  • Product Isolation: Transfer the filtrate to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude aminobenzonitrile can be purified if necessary. A common method is flash column chromatography over silica gel, often using a solvent system like hexane/ethyl acetate. The purity can be assessed by HPLC, GC, or NMR.

Conclusion

The chemoselective catalytic hydrogenation of nitro-benzonitrile derivatives is a robust and scalable method for producing valuable aminobenzonitrile intermediates. Success relies on a solid understanding of the reaction mechanism, careful selection of the catalyst and conditions to favor nitro group reduction, and strict adherence to safety protocols, particularly concerning the exothermic nature of the reaction and the handling of pyrophoric catalysts. By leveraging the principles and protocols outlined in this guide, researchers can confidently and safely execute this critical synthetic transformation.

References

Application Notes and Protocols for 2-amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the safe handling and storage of 2-amino-5-isopropylbenzonitrile (CAS No. 549488-76-8). The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety, maintain compound integrity, and prevent environmental contamination. The information is synthesized from authoritative safety data sheets, chemical databases, and established laboratory safety practices.

Introduction and Compound Profile

This compound is an aromatic organic compound featuring an amino group, a nitrile group, and an isopropyl substituent on a benzene ring.[1] Its unique structure makes it a valuable intermediate in medicinal chemistry and the synthesis of novel pharmaceutical agents. The presence of reactive functional groups—the nucleophilic amino group and the electrophilic nitrile carbon—necessitates careful handling to avoid unwanted reactions and potential hazards.[1] Understanding the physicochemical properties of this compound is the foundation for its safe management in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 549488-76-8Angene Chemical[2], PubChem[1]
Molecular Formula C₁₀H₁₂N₂PubChem[1]
Molecular Weight 160.22 g/mol PubChem[1]
Appearance Light brown solidFisher Scientific[3]
Melting Point 46 - 50 °CFisher Scientific[3]
Boiling Point Not available
Solubility No data available
Purity ≥97%Aichun Bio[4]

Hazard Identification and Toxicology Summary

While specific toxicological data for this compound is limited, the chemistry of benzonitrile derivatives suggests several potential hazards.[5] Structurally similar compounds, such as 2-amino-5-chlorobenzonitrile, are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation.[6] Therefore, it is prudent to handle this compound with a high degree of caution.

Potential Hazards:

  • Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.[6]

  • Skin Irritation: May cause irritation upon direct contact.[6]

  • Eye Irritation: Can cause serious eye irritation.[6][7]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[8]

It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize exposure risk. The following PPE must be worn at all times when handling this compound.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before use and changed immediately if contaminated.[6]

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are essential. A face shield should be worn when there is a risk of splashing.[6]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept buttoned. Full-length pants and closed-toe shoes are required.[6]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_handling Handling Procedure Assess_Task Assess Task-Specific Risks Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Leads to Don_PPE Don PPE in Correct Order Inspect_PPE->Don_PPE If OK Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE to Avoid Contamination Handle_Chemical->Doff_PPE

Caption: Workflow for Personal Protective Equipment (PPE) selection and use.

Safe Handling and Experimental Protocols

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures.

General Handling
  • Ventilation: All manipulations of this compound should be performed in a well-ventilated laboratory, inside a certified chemical fume hood.[6]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep the material into a designated waste container.

    • Decontaminate the area with a suitable solvent and wash with soap and water.

    • Dispose of all contaminated materials as hazardous waste.[3]

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact the institution's emergency response team and provide details of the spill.

    • Provide the SDS to emergency responders.

Storage Procedures

Proper storage is vital for maintaining the stability and integrity of this compound and for ensuring a safe laboratory environment.

  • Container: Store in a tightly closed, original, and properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area. A dedicated cabinet for toxic and hazardous chemicals is recommended.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5] Contact with these substances could lead to vigorous reactions.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5]

Storage_Protocol cluster_correct Correct Storage cluster_incorrect Incorrect Storage Correct_Container Tightly Closed, Labeled Container Correct_Location Cool, Dry, Well-Ventilated Area Correct_Container->Correct_Location Correct_Segregation Away from Incompatibles (Acids, Bases, Oxidizers) Correct_Location->Correct_Segregation Incorrect_Container Open or Unlabeled Container Incorrect_Location Near Heat Source or in Direct Sunlight Incorrect_Segregation Stored with Reactive Chemicals Chemical 2-amino-5- isopropylbenzonitrile Chemical->Correct_Container Chemical->Incorrect_Container Chemical->Incorrect_Location Chemical->Incorrect_Segregation

Caption: Correct vs. incorrect storage conditions for this compound.

Disposal Procedures

All waste containing this compound, including empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal Route: Dispose of the waste through a licensed chemical waste disposal service. Do not dispose of it down the drain or with general laboratory trash.[6]

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable research chemical that requires stringent safety protocols for its handling and storage. By adhering to the guidelines detailed in this document, including the consistent use of appropriate personal protective equipment, working in a controlled environment, and following proper storage and disposal procedures, researchers can minimize risks and ensure a safe laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of 2-amino-5-isopropylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. The most common and direct method is the Sandmeyer reaction , which involves the diazotization of 4-isopropylaniline followed by cyanation. Alternative strategies include palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) on a pre-functionalized benzonitrile ring, and the dehydration of 2-amino-5-isopropylbenzamide . Each route presents a unique set of challenges and optimization opportunities.

This guide is structured to address specific issues you may encounter with each of these synthetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Route 1: Sandmeyer Reaction of 4-Isopropylaniline

The Sandmeyer reaction is a two-step process: the formation of a diazonium salt from an aniline, followed by its displacement with a nucleophile, in this case, a cyanide group, catalyzed by a copper(I) salt.[1][2]

Q1: My Sandmeyer reaction yield is consistently low. What are the most likely causes?

A1: Low yields in Sandmeyer cyanations are a frequent issue and can typically be traced back to one of three critical areas:

  • Incomplete Diazotization: The conversion of 4-isopropylaniline to its corresponding diazonium salt is paramount. Incomplete reaction leaves unreacted starting material which will not proceed to the product.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[3] Premature decomposition leads to a host of side products, most commonly phenols from reaction with water.

  • Issues with the Cyanation Step: Problems with the copper(I) cyanide reagent or the reaction conditions for the substitution can prevent the efficient conversion of the diazonium salt to the desired nitrile.

Troubleshooting Workflow for Low Yield in Sandmeyer Reaction:

start Low Yield Observed check_diazo Verify Diazotization start->check_diazo check_temp Check Temperature Control check_diazo->check_temp Yes incomplete_diazo Incomplete Diazotization check_diazo->incomplete_diazo No check_cu Evaluate CuCN Reagent & Conditions check_temp->check_cu Yes diazo_decomp Diazonium Decomposition check_temp->diazo_decomp No cyanation_fail Cyanation Failure check_cu->cyanation_fail No solution_diazo Optimize Diazotization: - Ensure stoichiometric NaNO2 - Use fresh NaNO2 solution - Check acid concentration - Test for excess nitrous acid (starch-iodide paper) incomplete_diazo->solution_diazo solution_temp Improve Temperature Control: - Maintain 0-5 °C strictly - Use insulated reaction vessel - Slow, dropwise addition of NaNO2 diazo_decomp->solution_temp solution_cu Optimize Cyanation: - Use freshly prepared CuCN solution - Ensure complete dissolution of CuCN - Control pH of cyanation mixture - Consider catalytic conditions with ligands cyanation_fail->solution_cu start No Reaction in Buchwald-Hartwig Amination check_inert Verify Inert Atmosphere start->check_inert check_reagents Check Reagent Quality check_inert->check_reagents Yes oxygen_present Oxygen Contamination check_inert->oxygen_present No check_catalyst Optimize Catalyst System check_reagents->check_catalyst Yes bad_reagents Degraded Reagents check_reagents->bad_reagents No wrong_catalyst Suboptimal Catalyst/Ligand/Base check_catalyst->wrong_catalyst No solution_inert Improve Inert Technique: - Degas solvent thoroughly - Use Schlenk line or glovebox - Ensure gas-tight seals oxygen_present->solution_inert solution_reagents Use High-Purity Reagents: - Use fresh, anhydrous solvent - Use fresh, high-purity base - Check purity of aryl halide bad_reagents->solution_reagents solution_catalyst Screen Reaction Components: - Try different phosphine ligands (e.g., XPhos, RuPhos) - Screen different bases (e.g., NaOtBu, K3PO4) - Vary Pd precursor wrong_catalyst->solution_catalyst

References

Technical Support Center: Purification of Crude 2-Amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of crude 2-amino-5-isopropylbenzonitrile. This document offers practical, field-proven insights to overcome common challenges encountered during the purification of this and structurally similar aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: The impurity profile of your crude this compound is largely dependent on its synthetic route. A common pathway involves the nitration of 2-isopropylbenzonitrile followed by the reduction of the nitro group.[1] Potential impurities could therefore include:

  • Unreacted starting materials: Such as 2-isopropyl-5-nitrobenzonitrile.

  • Intermediates: Partially reduced species may be present.

  • Side-products: Over-reduction or side reactions on the nitrile group, though less common under mild conditions.

  • Reagents and byproducts: Residual catalysts (e.g., Pd/C, SnCl2), acids, or bases from the workup.[1]

Q2: My purified this compound is discolored. What could be the cause and how can I fix it?

A2: Discoloration, often appearing as a yellow or brown hue, is a common issue with aromatic amines. This is typically due to the oxidation of the amino group or the presence of colored impurities.[2] To address this:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, a small amount of activated charcoal can be added to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[2][3]

  • Inert Atmosphere: If oxidation is suspected, performing purification steps under an inert atmosphere, such as nitrogen or argon, can be beneficial.[2]

Q3: What are the key safety precautions when handling this compound?

A3: this compound and related aminobenzonitriles should be handled with care. Always consult the Safety Data Sheet (SDS) for specific handling instructions. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[4]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.[4]

Troubleshooting Purification Issues

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise.

Problem 1: My compound is "oiling out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice.[5] This is common when the melting point of the compound is low relative to the solvent's boiling point, or when the solution is cooled too rapidly.[6]

  • Solutions:

    • Reduce Supersaturation: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]

    • Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[7]

    • Solvent Selection: Consider a solvent with a lower boiling point or a different solvent system.[5]

Problem 2: I have a low recovery of my purified product.

  • Causality: Low recovery can result from using too much solvent, leading to a significant amount of the product remaining in the mother liquor, or from premature crystallization during hot filtration.[8]

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

    • Concentrate Mother Liquor: The mother liquor can be concentrated by boiling off some solvent and cooling to obtain a second crop of crystals, which may be of slightly lower purity.[8]

    • Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure. Solvent selection is critical and may require preliminary screening with small amounts of the crude material.

1. Solvent Screening:

  • Place a small amount of the crude compound (10-20 mg) in several test tubes.
  • Add a few drops of different solvents (e.g., ethanol, isopropanol, water, or mixtures) to each tube.
  • A suitable solvent will dissolve the compound when heated but show low solubility at room temperature.[8]

2. Recrystallization Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen hot solvent portion-wise with stirring until the solid is just dissolved.
  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.[3]
  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]
  • Isolation: Once crystallization appears complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove residual impurities.[8]
  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Column Chromatography of this compound

Due to the basic nature of the amino group, standard silica gel chromatography can sometimes lead to peak tailing or irreversible adsorption.[9]

1. Stationary Phase and Mobile Phase Selection:

  • Standard Silica Gel: Often effective with a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to suppress tailing.[10]
  • Amine-Functionalized Silica: This stationary phase can significantly improve the chromatography of basic compounds, often allowing for simpler mobile phases like hexane/ethyl acetate.[11]
  • Alumina (Neutral or Basic): An alternative to silica gel for the purification of basic compounds.[9]

2. Column Chromatography Procedure:

  • Column Packing: Prepare a slurry of the chosen stationary phase in the initial mobile phase and pack the column.
  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the top of the column.[9]
  • Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used.
  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Troubleshooting Recrystallization Issues

ProblemPotential CauseRecommended Solution
Oiling OutMelting point of the compound is lower than the boiling point of the solvent; cooling is too rapid.Re-heat, add more solvent, and cool slowly. Consider a lower-boiling point solvent.[5][6]
Low RecoveryToo much solvent used; premature crystallization during filtration.Use minimal hot solvent; concentrate the mother liquor for a second crop. Pre-heat filtration apparatus.
Colored ImpuritiesImpurities are co-crystallizing with the product.Add activated charcoal to the hot solution before filtration.
No Crystals FormSolution is not saturated or is supersaturated.Boil off some solvent to concentrate. Scratch the inside of the flask or add a seed crystal.

Visualizations

Purification Workflow

G cluster_0 Purification of Crude this compound crude_product Crude Product dissolution Dissolution in Hot Solvent crude_product->dissolution charcoal Activated Charcoal Treatment (Optional) dissolution->charcoal hot_filtration Hot Filtration dissolution->hot_filtration If no charcoal needed charcoal->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for this compound.

Troubleshooting Logic for Column Chromatography

G cluster_1 Troubleshooting Amine Purification by Column Chromatography start Crude Amine Sample tlc Run TLC on Silica Gel start->tlc streaking Observe Streaking/Tailing? tlc->streaking good_separation Good Separation streaking->good_separation No add_base Add Triethylamine (0.1-1%) to Mobile Phase streaking->add_base Yes amine_silica Use Amine-Functionalized Silica streaking->amine_silica Yes alumina Use Alumina (Neutral or Basic) streaking->alumina Yes proceed Proceed with Column Chromatography good_separation->proceed add_base->proceed amine_silica->proceed alumina->proceed

Caption: Decision-making for amine purification by column chromatography.

References

Identifying and minimizing byproducts in 2-amino-5-isopropylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Identifying and Minimizing Byproducts for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-amino-5-isopropylbenzonitrile. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we understand that achieving high purity is paramount for the integrity of your downstream applications, from discovery to manufacturing.

This document moves beyond simple protocols to explain the underlying chemical principles that govern byproduct formation. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic route, ensuring robust and reproducible results. We will focus on one of the most common and versatile methods for this transformation: the Sandmeyer reaction .

Section 1: The Synthetic Pathway and Its Challenges

The synthesis of this compound is often approached via a diazotization of a primary aromatic amine followed by a copper-catalyzed cyanation—a classic Sandmeyer reaction.[1][2] While effective, this pathway involves a highly reactive diazonium salt intermediate that can be prone to side reactions if not handled with precision.

A common and logical starting material for this synthesis is 4-isopropylaniline (also known as p-cumidine).[3] The overall transformation is a two-step, one-pot process.

Step 1: Diazotization The primary amino group of 4-isopropylaniline is converted into a diazonium salt using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).[2]

Step 2: Sandmeyer Cyanation The resulting aryl diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism to replace the diazonium group with a nitrile group, yielding the desired product.[1][2]

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation 4-Isopropylaniline 4-Isopropylaniline Aryl Diazonium Salt Aryl Diazonium Salt 4-Isopropylaniline->Aryl Diazonium Salt  NaNO2, HCl  0-5 °C Product This compound Aryl Diazonium Salt->Product  CuCN  Heat start Analyze Crude Product (HPLC, GC-MS) phenol High Phenol Byproduct? start->phenol Check Impurity Profile chloro High Chloro Byproduct? phenol->chloro cause_phenol Probable Cause: Diazonium Decomposition phenol->cause_phenol Yes starting_material High Starting Material? chloro->starting_material cause_chloro Probable Cause: Inefficient Cyanation chloro->cause_chloro Yes amide Amide Byproduct Present? starting_material->amide cause_sm Probable Cause: Incomplete Diazotization starting_material->cause_sm Yes cause_amide Probable Cause: Nitrile Hydrolysis amide->cause_amide Yes success Proceed to Purification amide->success No sol_phenol Solution: 1. Maintain Temp < 5°C 2. Add NaNO2 slowly 3. Use diazonium salt immediately cause_phenol->sol_phenol sol_chloro Solution: 1. Check CuCN quality 2. Add diazonium salt slowly   to CuCN solution cause_chloro->sol_chloro sol_sm Solution: 1. Check NaNO2 stoichiometry 2. Ensure sufficient acid 3. Test for excess HONO cause_sm->sol_sm sol_amide Solution: 1. Use mild workup conditions 2. Avoid high pH and heat 3. Neutralize carefully cause_amide->sol_amide

References

Overcoming regioselectivity issues in the synthesis of substituted benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Challenge of Regioselectivity

Substituted benzonitriles are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. While seemingly simple aromatic molecules, the precise placement of the nitrile group (–CN) relative to other substituents is a frequent and formidable challenge for synthetic chemists. Incorrect regiochemistry can lead to inactive pharmacological compounds, undesirable material properties, and costly, time-consuming purification efforts. This guide provides a troubleshooting framework and practical solutions for overcoming common regioselectivity issues encountered during the synthesis of these vital compounds. We will delve into the electronic and steric factors that govern reaction outcomes and present actionable strategies, from classical reactions to modern catalytic systems, to steer your synthesis toward the desired isomer.

Fundamental Principles: Understanding Directing Group Effects

The outcome of an aromatic substitution reaction is primarily dictated by the electronic nature of the substituent(s) already present on the benzene ring. These groups influence where an incoming electrophile (or nucleophile) will preferentially react by altering the electron density at the ortho (1,2), meta (1,3), and para (1,4) positions.

  • Activating Groups (Ortho, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and reactive towards electrophiles. They stabilize the carbocation intermediate (the arenium ion) formed during ortho and para attack through resonance or inductive effects.[1][2][3] Common examples include –OH, –OR (alkoxy), –NH₂, –NR₂ (amines), and alkyl groups.

  • Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, making it less reactive. They destabilize the arenium ion, particularly when the positive charge is adjacent to the group, which occurs in ortho and para attack.[2][4] Consequently, substitution is directed to the meta position by default, as it avoids this strong destabilization.[2][4] Examples include –NO₂, –SO₃H, –C(O)R (carbonyls), and –CF₃.

  • Halogens (Deactivating Ortho, Para-Directors): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their lone pairs can stabilize the arenium ion through resonance.[1]

Troubleshooting Guide & FAQs

This section addresses specific, common problems encountered in the lab.

Issue 1: Poor Ortho/Para Selectivity in Electrophilic Aromatic Substitution (EAS)

Q: I am trying to cyanate an activated ring (e.g., anisole) but I'm getting a mixture of ortho and para isomers. How can I favor the para product?

A: This is a classic challenge. While electronic factors make both ortho and para positions reactive, steric hindrance often plays a deciding role.

  • Causality: The substituent already on the ring (e.g., the methoxy group in anisole) sterically hinders the approach of the electrophile to the adjacent ortho positions. The para position is sterically unencumbered.[4]

  • Troubleshooting Steps:

    • Increase Steric Bulk: Use a bulkier cyanating agent or catalyst. A larger electrophilic species will have a much harder time approaching the ortho position, thus increasing the para/ortho ratio.

    • Lower Reaction Temperature: Lowering the temperature can increase the selectivity of many reactions. The transition state leading to the more sterically hindered ortho product often has a slightly higher activation energy; lower temperatures will favor the path with the lower energy barrier (para).

    • Consider a "Linchpin" Strategy: Modern methods, such as those involving thianthrenation, can exhibit exceptionally high para selectivity (>100:1) by proceeding through a different mechanism and intermediate structure compared to classical EAS.[5]

Q: How can I achieve ortho-selective cyanation on an activated ring?

A: Overcoming the intrinsic preference for para substitution requires a strategy that forces the reaction to occur at the ortho position.

  • Causality: Standard methods won't work. You need a directing group that can chelate or coordinate with a reagent to deliver it specifically to the ortho position.

  • Recommended Strategy: Directed ortho-Metalation (DoM)

    • Principle: DoM uses a Directed Metalation Group (DMG) on the ring, which contains a heteroatom (like O or N) that acts as a Lewis base.[6][7] An organolithium reagent (a strong base like n-BuLi) coordinates to this DMG, and deprotonation occurs at the nearest (ortho) position due to proximity.[6][7] Quenching this ortho-lithiated species with a suitable electrophilic cyanide source installs the nitrile group.

    • Common DMGs: Tertiary amides (–CONR₂), O-carbamates (–OCONR₂), and methoxy groups (–OCH₃) are effective DMGs.[6][8][9]

    • Workflow:

      • Protect/install a suitable DMG on your arene.

      • Cool the reaction to a low temperature (typically -78 °C).

      • Add a strong base like n-BuLi or s-BuLi, often in the presence of an additive like TMEDA to increase reactivity.[7]

      • After deprotonation, add an electrophilic cyanating agent (e.g., tosyl cyanide, N-cyanobenzensulfonimide).

      • Work up the reaction to obtain the ortho-cyanated product.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for selecting a regioselective cyanation strategy.

Issue 2: Inefficient or Non-selective Cyanation via Classical Methods

Q: My Sandmeyer reaction is giving low yields and significant side products. What's going wrong?

A: The Sandmeyer reaction, which converts an aryl amine to a nitrile via a diazonium salt intermediate, is powerful but sensitive.[10][11][12]

  • Causality: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a copper(I)-mediated single-electron transfer.[10][11] Poor yields often stem from the instability of the diazonium salt or inefficient radical generation/trapping.

  • Troubleshooting Steps:

    • Temperature Control is Critical: Diazonium salts are notoriously unstable at elevated temperatures. Prepare the diazonium salt at 0-5 °C and maintain this temperature until the addition of the CuCN solution.

    • Ensure Acidity: The diazotization step (amine + NaNO₂ + acid) requires sufficient acid (e.g., HCl, H₂SO₄) to generate nitrous acid (in situ) and prevent unwanted side reactions of the diazonium salt.

    • Fresh Reagents: Use high-purity, freshly prepared copper(I) cyanide. The quality of the Cu(I) catalyst is paramount for the electron transfer step.[11]

    • Neutralization: Carefully neutralize the reaction mixture during workup to ensure the product is not lost or degraded under harsh pH conditions.

Q: I need to install a cyano group, but the required substitution pattern is impossible to achieve with standard electrophilic substitution rules. What are my options?

A: This is precisely where the Sandmeyer reaction or modern cross-coupling methods become indispensable. They allow for "umpolung" or reversal of normal reactivity patterns.

  • The Sandmeyer Advantage: You can introduce an amino group (which is ortho, para-directing) to guide other substitutions, and then in a final step, convert the directing amino group into the desired cyano group.[11][12] This provides access to substitution patterns that are otherwise inaccessible.

    • Example: To synthesize 1,3-dicyanobenzene, you could start with nitrobenzene, reduce it to aniline, perform a second nitration (which will be directed meta by the ammonium cation under acidic conditions), reduce the second nitro group, and then perform a double Sandmeyer reaction on the resulting diamine.

Issue 3: Challenges with Modern Catalytic Methods

Q: When should I choose a Palladium-catalyzed cross-coupling reaction over a classical method?

A: Palladium-catalyzed cyanation is an excellent choice when you have an aryl halide (Cl, Br, I) or triflate (OTf) starting material and require high functional group tolerance and mild reaction conditions.[13][14][15]

  • Key Advantages:

    • Defined Regiochemistry: The cyano group is installed precisely at the position of the halide/triflate, eliminating isomer issues.

    • Broad Scope: Tolerates a wide range of functional groups that might not survive the harsh acidic or oxidative/reductive conditions of other methods.[13][16]

    • Milder Conditions: Often proceeds at lower temperatures and avoids the use of strong acids or unstable intermediates.

Q: My Pd-catalyzed cyanation of an aryl chloride is not working. Why are aryl chlorides so difficult, and how can I improve the reaction?

A: Aryl chlorides are challenging substrates because the C-Cl bond is much stronger than C-Br or C-I, making the initial oxidative addition step to the Pd(0) catalyst difficult.

  • Causality: The rate-limiting step is often the cleavage of the C-Cl bond. This requires a highly reactive, electron-rich palladium catalyst.

  • Troubleshooting Steps:

    • Ligand Choice is Key: Use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, increase its electron density, and promote the difficult oxidative addition step. Examples include biarylphosphines (like SPhos, XPhos) or sterically demanding ligands like t-Bu₃P.[14]

    • Cyanide Source: While KCN or NaCN can be used, they can also poison the palladium catalyst. Safer and often more effective alternatives include Zn(CN)₂ or K₄[Fe(CN)₆].[17]

    • Catalyst System: Using pre-formed palladium catalysts (palladacycles) can prevent catalyst poisoning that might occur during in situ formation.[17]

    • Solvent & Base: Use a polar aprotic solvent like DMAc, DMF, or NMP and an appropriate base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the catalytic cycle.

Comparative Summary of Key Methods

MethodStarting MaterialRegiocontrol MechanismCommon IssuesKey Advantage
Electrophilic Aromatic Substitution (EAS) Activated/Deactivated AreneElectronic/Steric Directing GroupsMixture of isomers (o/p), harsh conditionsDirect C-H functionalization
Sandmeyer Reaction Aryl AminePosition of the starting amine groupDiazonium salt instability, Cu(I) qualityAccess to "anti-electronic" substitution patterns
Directed ortho-Metalation (DoM) Arene with a DMGChelation-directed deprotonationRequires strong base, low temp, specific DMGExclusively ortho substitution
Pd-Catalyzed Cross-Coupling Aryl Halide/TriflatePosition of the leaving groupCatalyst deactivation, challenging for aryl chloridesExcellent functional group tolerance, defined regiochemistry

Detailed Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol provides a general starting point for the cyanation of an electron-neutral aryl bromide using zinc cyanide.

Reagents & Equipment:

  • Aryl bromide (1.0 mmol)

  • Zinc Cyanide, Zn(CN)₂ (0.6 mmol, 1.2 equiv of CN)

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene, dppf (0.04 mmol, 4 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired benzonitrile.

Note: This is a general procedure. Optimal conditions (catalyst, ligand, solvent, temperature) may vary depending on the specific substrate.

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Simplified catalytic cycle for Palladium-catalyzed cyanation.

References

Optimizing reaction conditions (temperature, solvent, catalyst) for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Reaction Condition Optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine synthesis protocols. Here, we move beyond rote procedures to understand the fundamental principles governing reaction outcomes, empowering you to make informed decisions in your experimental design.

Section 1: Temperature Optimization - The Reaction's "Gas Pedal"

Temperature is one of the most critical parameters in a chemical reaction, directly influencing reaction rates and, often, selectivity.[1] An optimal temperature setting ensures a desirable reaction speed without promoting unwanted side reactions or decomposition.[2]

Frequently Asked Questions (FAQs) - Temperature

Q1: My reaction is not proceeding or is extremely slow. What is the first step in temperature optimization?

A1: If you observe low or no conversion, a gradual increase in temperature is a logical first step. As a general rule of thumb, the rate of many reactions doubles for every 10°C increase in temperature.[2] This is due to the increased kinetic energy of molecules, leading to more frequent and energetic collisions that can overcome the activation energy barrier.[1]

  • Causality: The Arrhenius equation mathematically describes this relationship, where the rate constant (k) is exponentially dependent on temperature. By increasing temperature, you are providing the necessary energy to a larger population of molecules to reach the transition state.

Q2: I'm observing the formation of multiple products or impurities. How can temperature manipulation help?

A2: When multiple reaction pathways are possible, temperature can be a powerful tool for controlling selectivity.[2] Some reactions are under kinetic control at lower temperatures, favoring the product that is formed fastest, while at higher temperatures, they may be under thermodynamic control, favoring the most stable product.

  • Field Insight: For reactions like the Diels-Alder, lower temperatures often favor the endo product (kinetic), while higher temperatures can favor the exo product (thermodynamic).[2] If you are isolating an undesired isomer, consider adjusting the temperature to favor the desired product's formation pathway.

Q3: My product seems to be decomposing. What are the likely temperature-related causes?

A3: Product or reactant decomposition is a clear sign that the reaction temperature is too high.[2] Every compound has a temperature threshold beyond which it is no longer stable.

  • Troubleshooting Protocol:

    • Immediately reduce the reaction temperature.

    • If the desired reaction has a high activation energy, consider a lower temperature for a longer duration.

    • Analyze the impurity profile to identify potential decomposition products, which can provide clues about the decomposition mechanism.

Troubleshooting Guide: Temperature
Issue Possible Cause Suggested Action
Low or No Conversion Insufficient energy to overcome the activation barrier.Gradually increase the temperature in 5-10°C increments, monitoring the reaction progress at each stage.
Formation of Impurities Undesired side reactions are being activated at the current temperature.Decrease the temperature to see if the formation of impurities is reduced. This may require a longer reaction time to achieve desired conversion.
Product Decomposition The product, reactants, or catalyst are not stable at the reaction temperature.Lower the temperature significantly. If the reaction no longer proceeds, a different synthetic route or catalyst may be necessary.
Exothermic Reaction Runaway Inadequate heat dissipation is causing an uncontrolled increase in reaction rate and temperature.Ensure proper cooling and stirring. For highly exothermic reactions, consider adding reagents portion-wise or using a solvent with a higher boiling point to help dissipate heat.[2]

Section 2: Solvent Selection - The Reaction's Environment

The solvent does more than just dissolve reactants; it is an active participant that can profoundly influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products.[3][4]

Frequently Asked Questions (FAQs) - Solvent

Q1: How does solvent polarity affect my reaction?

A1: Solvent polarity can dramatically alter reaction kinetics.[5][6] Reactions that involve the formation of a charged or more polar transition state from neutral reactants will be accelerated by more polar solvents.[4] Conversely, reactions where charge is dispersed or neutralized in the transition state are often faster in nonpolar solvents.

  • Causality: Polar solvents stabilize charged species through dipole-dipole interactions or hydrogen bonding.[3] If the transition state is more stabilized by the solvent than the reactants, the activation energy is lowered, and the reaction rate increases.[4]

Q2: What is the difference between protic and aprotic solvents, and how do I choose between them?

A2: The key difference lies in their ability to act as hydrogen bond donors.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can donate hydrogen bonds. They are excellent at solvating both cations and anions. However, they can hinder the reactivity of some nucleophiles (especially small, hard anions like fluoride) by strongly solvating them.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have dipoles but lack O-H or N-H bonds. They are good at solvating cations but leave anions relatively "naked" and more nucleophilic.

Q3: I am observing an unexpected product. Could the solvent be the cause?

A3: Absolutely. The solvent can sometimes participate in the reaction (solvolysis) or favor an alternative reaction pathway, leading to unexpected products.[2] For instance, in some substitution reactions, a nucleophilic solvent can compete with the intended nucleophile.

Troubleshooting Guide: Solvent
Issue Possible Cause Suggested Action
Slow Reaction Rate The solvent may be destabilizing the transition state relative to the reactants.If your reaction proceeds through a polar transition state, try a more polar solvent. If it involves nonpolar intermediates, a less polar solvent might be beneficial.
Poor Nucleophilicity A protic solvent may be over-solvating your nucleophile.Switch to a polar aprotic solvent to enhance the reactivity of your nucleophile.
Low Solubility of Reactants The reactants are not sufficiently dissolved to react efficiently.Choose a solvent with a polarity that better matches your reactants. "Like dissolves like" is a useful starting principle.
Unexpected Byproducts The solvent may be participating in the reaction or promoting an alternative pathway.Consider a less reactive solvent with similar polarity. For example, if you suspect solvolysis with methanol, try a non-nucleophilic solvent like acetonitrile.

Section 3: Catalyst Optimization - The Reaction's "Matchmaker"

A catalyst accelerates a reaction without being consumed by providing an alternative reaction pathway with a lower activation energy. The choice of catalyst is crucial for both reaction efficiency and selectivity.

Frequently Asked Questions (FAQs) - Catalyst

Q1: How do I select the right catalyst for a new transformation?

A1: The initial selection is often guided by literature precedents for similar reactions.[7] Key factors to consider include:

  • Activity: How efficiently does the catalyst convert reactants to products?[8]

  • Selectivity: Does the catalyst favor the formation of the desired product over others?[8]

  • Stability: Does the catalyst maintain its activity over the course of the reaction?[8]

Q2: My catalyst appears to be inactive or has low turnover. What are some common causes?

A2: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive.

  • Leaching: For heterogeneous catalysts, the active metal may dissolve into the reaction mixture.

  • Thermal Decomposition: The catalyst may not be stable at the reaction temperature.

Q3: How can I optimize the catalyst loading?

A3: While it may seem intuitive to add more catalyst to increase the reaction rate, this can lead to unwanted side reactions and increased cost. The optimal catalyst loading should be determined experimentally by running the reaction with varying amounts of the catalyst and monitoring the impact on yield and purity.

Troubleshooting Guide: Catalyst
Issue Possible Cause Suggested Action
Catalyst Inactivity The catalyst may be poisoned, degraded, or unsuitable for the specific transformation.Ensure the purity of all reagents and solvents. Try a different catalyst from the same class or a different metal altogether.
Low Selectivity The catalyst is promoting multiple reaction pathways.Screen different ligands for metal catalysts, as they can fine-tune the steric and electronic environment of the active site. Adjusting the temperature or solvent can also influence selectivity.
Difficult Product Separation The catalyst is homogeneous and difficult to remove from the product.Consider a heterogeneous catalyst, which can be easily filtered off. Alternatively, explore methods for catalyst removal like precipitation or chromatography.

Section 4: Modern Approaches to Optimization - Design of Experiments (DoE)

Traditional "one-variable-at-a-time" (OVAT) optimization can be inefficient and may miss interactions between parameters.[9][10] Design of Experiments (DoE) is a statistical approach that allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction space with fewer experiments.[11][12][13]

  • Key Benefit: DoE can identify interactions between variables (e.g., how the optimal temperature changes with a different solvent) that are missed by OVAT methods.[12]

Experimental Workflow: A Simple DoE Approach

Caption: A simplified workflow for a Design of Experiments (DoE) approach to reaction optimization.

Visualizing Key Concepts

Temperature and Reaction Rate

G Temp Increase Temperature KE Increased Molecular Kinetic Energy Temp->KE Collisions More Frequent & Energetic Collisions KE->Collisions Activation Overcome Activation Energy Barrier Collisions->Activation Rate Increased Reaction Rate Activation->Rate

Caption: The causal relationship between increasing temperature and reaction rate.

Solvent Effects on an SN2 Reaction

G Nuc1 Nucleophile (Nu⁻) SolvatedNuc Heavily Solvated Nu⁻ (Less Reactive) Nuc1->SolvatedNuc Strong H-bonding TS1 Transition State SolvatedNuc->TS1 Higher Activation Energy Product1 Product TS1->Product1 Nuc2 Nucleophile (Nu⁻) NakedNuc 'Naked' Nu⁻ (More Reactive) Nuc2->NakedNuc Weak solvation TS2 Transition State NakedNuc->TS2 Lower Activation Energy Product2 Product TS2->Product2

Caption: Comparison of nucleophile reactivity in protic vs. aprotic solvents.

References

Troubleshooting common issues in the spectroscopic analysis of benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with benzonitriles. This guide provides in-depth troubleshooting for common issues encountered during spectroscopic analysis. The content is structured in a practical question-and-answer format, focusing on the causality behind experimental observations and providing validated protocols to resolve them.

Section 1: General Sample Preparation and Purity

Proper sample preparation is the foundation of high-quality spectroscopic data. Errors at this stage will propagate through all subsequent analyses, regardless of the technique employed.[1]

Question: My baseline in ¹H NMR is noisy and shows "rolling" or unevenness, and my IR spectrum has a very broad, unexpected absorption around 3200-3500 cm⁻¹. What's the likely cause?

Answer: The most probable cause for both observations is the presence of water in your sample or solvent. In NMR, water can interfere with shimming and locking, leading to a poor baseline.[2][3] In IR spectroscopy, the O-H stretching vibration of water appears as a very strong, broad absorption band in the 3200-3500 cm⁻¹ region, which can obscure N-H or other important signals.[4]

Protocol: Removing Water from Samples and Solvents

  • Azeotropic Removal: For compounds stable to heat, dissolve the sample in a solvent that forms a low-boiling azeotrope with water (e.g., toluene). Rotary evaporate the solvent; this will co-evaporate the water. Repeat 2-3 times.

  • Use of Anhydrous Solvents: For NMR, use freshly opened deuterated solvents or solvents stored over molecular sieves. For routine checks, you can add a small amount of an inert drying agent like anhydrous sodium sulfate to your primary bottle of deuterated chloroform.[2]

  • Lyophilization (Freeze-Drying): For non-volatile samples, dissolving in a solvent like 1,4-dioxane or benzene and then freeze-drying is a highly effective method for removing trace water.

  • Validation Step: Re-acquire the IR spectrum. The broad absorption at 3200-3500 cm⁻¹ should be significantly reduced or absent. Similarly, the NMR baseline should improve, and the water peak (which varies by solvent, e.g., ~1.56 ppm in CDCl₃, ~3.3 ppm in MeOD-d₄) should be minimized.[3]

Question: My ¹H NMR spectrum shows unexpected sharp singlets and multiplets that don't correspond to my benzonitrile derivative. How do I identify and eliminate these contaminants?

Answer: These signals are likely from residual solvents used during synthesis or purification, such as ethyl acetate, acetone, or hexane.[2] These solvents can be notoriously difficult to remove completely, especially if your compound is a thick oil or amorphous solid.

Data-Driven Identification of Common Solvent Impurities

The following table lists the characteristic ¹H NMR signals for common laboratory solvents. Compare these shifts to your unknown peaks for a positive identification.

Solvent¹H Chemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Acetonitrile1.94Singlet
Dichloromethane5.30Singlet
Diethyl Ether1.21 (t), 3.48 (q)Triplet, Quartet
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)Triplet, Singlet, Quartet
Hexane0.88, 1.26Multiplets
Toluene2.36, 7.17-7.29Singlet, Multiplets

Note: Shifts are approximate and can vary slightly based on the primary deuterated solvent used. For a comprehensive list, refer to Gottlieb, H. E., et al. (1997).[3]

Protocol: Removing Residual Solvents

  • High Vacuum Drying: Place the sample under high vacuum (using a Schlenk line or high-vacuum pump, not just a rotary evaporator) for several hours. Gentle heating can be applied if the compound is thermally stable.

  • Solvent Displacement: Some compounds, particularly those with polar functional groups, can trap solvents like ethyl acetate very effectively. A useful technique is to dissolve the sample in a more volatile solvent like dichloromethane (DCM), and then re-evaporate. Repeat this process 2-3 times. The DCM will displace the trapped ethyl acetate, and because DCM is more volatile, it is easier to remove under vacuum.[2]

  • Validation Step: Acquire a new ¹H NMR spectrum. The intensity of the contaminant peaks relative to your product peaks should be significantly reduced.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the nitrile functional group due to its characteristic C≡N stretching vibration.

Question: I don't see the C≡N stretching peak in my benzonitrile sample, or it is extremely weak. Did my reaction fail?

Answer: Not necessarily. While the C≡N stretch is typically a sharp, medium-to-strong peak, its intensity can be diminished. The primary reason for a weak or absent peak is low polarity of the triple bond. In highly symmetric molecules, the change in dipole moment during the vibration can be very small, leading to a weak IR absorption. However, for most benzonitriles, this is not the case. More likely causes are:

  • Low Concentration: If your sample is very dilute in the KBr pellet or Nujol mull, the peak may be too weak to observe.

  • Overlapping Bands: In complex molecules, other functional groups might have absorptions that obscure the nitrile region, though this is rare as the 2200-2260 cm⁻¹ region is often called a "ghost town".[5]

Troubleshooting Workflow: Locating a Weak C≡N Peak

IR_Troubleshooting cluster_solutions Solutions start Weak or Absent C≡N Peak check_conc Is the sample concentration adequate? start->check_conc check_region Examine 2260-2220 cm⁻¹ region carefully check_conc->check_region Yes remake_sample Prepare a more concentrated sample (e.g., increase sample:KBr ratio) check_conc->remake_sample No check_alkyne Could an alkyne (C≡C) be present instead? check_region->check_alkyne confirm_nmr Confirm structure with NMR/MS check_alkyne->confirm_nmr Unlikely compare_alkyne Compare spectra: C≡N is typically more intense than C≡C due to higher polarity. check_alkyne->compare_alkyne Possible remake_sample->check_region NMR_Broadening cluster_causes Potential Causes cluster_solutions Corrective Actions start Broad NMR Peaks Observed cause1 Poor Shimming (Inhomogeneous B₀ field) start->cause1 cause2 Sample Issues (Precipitation, high concentration) start->cause2 cause3 Paramagnetic Impurities start->cause3 cause4 Chemical Exchange (e.g., rotamers, tautomers) start->cause4 sol1 Re-shim the magnet carefully cause1->sol1 sol2 Filter sample, dilute, or check solubility cause2->sol2 sol3 Purify sample (e.g., column chromatography) cause3->sol3 sol4 Variable Temperature (VT) NMR cause4->sol4

References

Technical Support Center: Strategies for Preventing Nitrile Group Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in organic synthesis: the unwanted hydrolysis of the nitrile group. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My nitrile is hydrolyzing during a reaction intended to modify another part of the molecule. What are the primary culprits?

A: Unwanted nitrile hydrolysis is almost always caused by the presence of water in combination with either acidic or basic conditions, often exacerbated by heat.[1][2] The carbon atom in the nitrile group (-C≡N) is electrophilic and susceptible to nucleophilic attack by water. This process is significantly accelerated by catalysts.

  • Acid Catalysis: Protons (H+) activate the nitrile group by protonating the nitrogen, making the carbon even more electrophilic and susceptible to attack by a weak nucleophile like water.[3][4][5]

  • Base Catalysis: Strong nucleophiles, such as hydroxide ions (OH-), can directly attack the nitrile carbon, initiating the hydrolysis sequence.[3][6]

Even seemingly neutral reactions can have microenvironments or reagents that are slightly acidic or basic, leading to slow hydrolysis over time.

Q2: Can I stop the hydrolysis at the amide stage? My goal is to synthesize a primary amide from a nitrile.

A: Yes, it is possible, but it requires careful control of reaction conditions. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1][6][7] Generally, the hydrolysis of the amide to the carboxylic acid is faster than the hydrolysis of the nitrile to the amide, especially under harsh conditions, making the amide difficult to isolate.[7][8]

To favor the formation of the amide, milder reaction conditions are necessary.[9] This often involves using lower temperatures and carefully monitoring the reaction progress.[10][11] Some specialized methods, such as using an alkaline solution of hydrogen peroxide, are known to be effective for this transformation.[10]

Q3: I am performing a Grignard reaction on a molecule containing a nitrile. Why am I getting a ketone instead of my desired product, and how can I prevent this?

A: Grignard reagents and organolithium reagents readily add to the electrophilic carbon of a nitrile. The initial product is an imine anion salt.[3] During the aqueous workup, this intermediate is hydrolyzed to form a ketone.[3] This is a common and synthetically useful reaction, but problematic if the nitrile is meant to be a spectator group.

To prevent this, you have two main options:

  • Protect the Nitrile Group: This is often the most robust strategy. However, there are no universally standard "protecting groups" for nitriles in the same way there are for alcohols or amines.[12][13] The best approach is often to reconsider the synthetic route.

  • Modify the Reagent/Conditions: If the Grignard reaction is intended for another functional group (e.g., an ester), consider using a less reactive organometallic reagent that might show selectivity, although this is often challenging. Alternatively, ensure strictly anhydrous conditions up until the quench, though the workup will still hydrolyze the imine formed from any reaction with the nitrile.

Troubleshooting Guides

Scenario 1: Nitrile Hydrolysis During Acid-Catalyzed Reactions

Problem: You are running a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄) to deprotect an acid-labile group, and you observe the formation of a carboxylic acid or amide byproduct from your nitrile.

Root Cause Analysis:

Under acidic conditions, the nitrile nitrogen is protonated. This dramatically increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by water, which may be present as a solvent or a byproduct.[3][5][14] The reaction proceeds through an imidic acid intermediate, which tautomerizes to an amide.[5][6] Under sustained acidic conditions and heat, this amide is further hydrolyzed to the corresponding carboxylic acid.[1][5]

Visualizing the Mechanism: Acid-Catalyzed Hydrolysis

AcidHydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 Tetrahedral Intermediate ProtonatedNitrile->Intermediate1 + H₂O ImidicAcid Imidic Acid (Tautomer) Intermediate1->ImidicAcid - H⁺ Amide R-C(=O)NH₂ ImidicAcid->Amide Tautomerization ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H⁺, +H₂O CarboxylicAcid R-C(=O)OH ProtonatedAmide->CarboxylicAcid - NH₄⁺

Caption: Acid-catalyzed nitrile hydrolysis pathway.

Solutions & Protocols:
  • Minimize Water Content:

    • Protocol: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Lower the Reaction Temperature:

    • Causality: Hydrolysis is a thermodynamically driven process.[15][16][17][18] By lowering the temperature, you reduce the available energy to overcome the activation barrier for hydrolysis, slowing down this unwanted side reaction. This is a form of kinetic control.[15][16][17][18][19]

    • Protocol: Attempt the reaction at 0°C or room temperature, even if it requires a longer reaction time. Monitor the reaction by TLC or LCMS to find the optimal balance between the desired reaction rate and the suppression of hydrolysis.

  • Choose a Milder Acidic Catalyst:

    • Causality: The rate of hydrolysis is dependent on the concentration of H+. Using a weaker acid or a Lewis acid instead of a strong Brønsted acid can sometimes achieve the desired primary reaction without promoting significant hydrolysis.

    • Protocol: If deprotecting a group like a Boc-amine, consider switching from TFA or HCl to a milder acid like pyridinium p-toluenesulfonate (PPTS) or using non-aqueous acidic conditions if possible.

Scenario 2: Nitrile Hydrolysis During Base-Catalyzed Reactions

Problem: You are conducting a reaction using a strong base (e.g., NaOH, KOH, LiOH) for saponification of an ester or another base-mediated transformation, and the nitrile is converting to an amide or a carboxylate salt.[2]

Root Cause Analysis:

In the presence of a strong base like hydroxide (OH-), the nucleophile is strong enough to directly attack the electrophilic nitrile carbon.[3][6] This forms a negatively charged intermediate that is subsequently protonated by water (or another proton source) to yield an imidic acid, which then tautomerizes to the amide.[6] With sufficient heat and base concentration, the amide will be further hydrolyzed to the carboxylate salt.[1][11]

Visualizing the Mechanism: Base-Catalyzed Hydrolysis

BaseHydrolysis Nitrile R-C≡N Intermediate1 Tetrahedral Anion Nitrile->Intermediate1 + OH⁻ ImidicAcid Imidic Acid Intermediate1->ImidicAcid + H₂O Amide R-C(=O)NH₂ ImidicAcid->Amide Tautomerization Intermediate2 Tetrahedral Intermediate Amide->Intermediate2 + OH⁻ Carboxylate R-C(=O)O⁻ Intermediate2->Carboxylate - NH₃

Caption: Base-catalyzed nitrile hydrolysis pathway.

Solutions & Protocols:
  • Control Stoichiometry and Temperature:

    • Causality: This is the most critical parameter for base-mediated reactions. Using a minimal excess of base and keeping the temperature low can often prevent the hydrolysis of the nitrile while allowing the primary reaction (e.g., ester saponification) to proceed, albeit more slowly. This is another example of exerting kinetic control over the reaction outcome.[16][17]

    • Protocol: Begin by running the reaction at 0°C with 1.05-1.1 equivalents of base. Allow the reaction to stir for several hours, monitoring carefully by TLC or LCMS. Only increase the temperature or add more base if the primary reaction is not proceeding.

  • Use a Non-Nucleophilic Base:

    • Causality: If the goal is deprotonation rather than a nucleophilic attack, a sterically hindered, non-nucleophilic base can be used. These bases are poor nucleophiles and are less likely to attack the nitrile carbon.

    • Protocol: For reactions requiring a strong base for deprotonation (e.g., forming an enolate), consider using bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C).

  • Careful Aqueous Workup:

    • Causality: Even if the nitrile survives the reaction, it can be hydrolyzed during a prolonged or harsh aqueous workup.

    • Protocol: When the reaction is complete, quench it at low temperature by adding a saturated aqueous solution of a mild acid (like ammonium chloride) rather than a strong mineral acid. Extract the product into an organic solvent promptly. Minimize the time the product spends in the aqueous phase, especially if it is acidic or basic.

Comparative Summary of Conditions
ConditionRisk of HydrolysisRecommended Mitigation Strategy
Strong Acid (HCl, H₂SO₄), Heat Very HighUse milder acids, lower temperature, ensure anhydrous conditions.
Strong Base (NaOH, KOH), Heat Very HighUse stoichiometric base, low temperature (0°C to RT), monitor closely.
Aqueous Workup (Acidic or Basic) Moderate to HighNeutralize carefully at low temperature; minimize contact time with aqueous layer.
Grignard/Organolithium Reagents High (leads to ketone after workup)Re-evaluate synthetic route; protection is difficult.
Mild Acid (e.g., PPTS), RT LowGenerally safe, but monitor for long reaction times.
Mild Base (e.g., K₂CO₃), RT Low to ModerateGenerally safer than strong bases, but hydrolysis can still occur with heat.

References

Technical Support Center: Scaling Up the Synthesis of 2-amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals involved in the pilot production of 2-amino-5-isopropylbenzonitrile (C₁₀H₁₂N₂). As a key intermediate in various synthetic applications, including pharmaceuticals and materials science, a robust and scalable synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges during the scale-up process.

Overview of the Scalable Synthetic Pathway

For pilot production, a two-step synthetic route starting from the commercially available 2-isopropylbenzonitrile is proposed. This pathway is selected for its operational simplicity, use of cost-effective reagents, and proven scalability for analogous transformations. The process involves:

  • Nitration: The regioselective nitration of 2-isopropylbenzonitrile to introduce a nitro group at the 5-position.

  • Reduction: The subsequent reduction of the nitro intermediate to yield the target compound, this compound.

The careful control of reaction parameters in both steps is critical to ensure high yield, purity, and a safe process.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2-isopropylbenzonitrile B 2-nitro-5-isopropylbenzonitrile A->B HNO₃ / H₂SO₄ 0-5 °C C This compound (Final Product) B->C Fe / HCl or H₂ / Pd-C

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are designed for pilot-scale production. All operations should be conducted in a suitable reaction vessel with appropriate safety measures in place, including emergency quenching procedures.

Protocol 1: Nitration of 2-isopropylbenzonitrile

This procedure details the regioselective nitration at the 5-position, directed by the ortho-para activating nature of the isopropyl group and the meta-directing nitrile group.

Reagents & Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • 2-isopropylbenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice / Water

  • Toluene (or other suitable extraction solvent)

Procedure:

  • Charge the 10 L reactor with concentrated sulfuric acid (2.5 L) and cool the vessel to 0-5 °C using a chiller.

  • Slowly add 2-isopropylbenzonitrile (0.50 kg) to the cold sulfuric acid while maintaining the internal temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.25 L) to concentrated sulfuric acid (0.5 L) in a separate vessel, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-isopropylbenzonitrile over 2-3 hours, ensuring the internal temperature is strictly maintained between 0-5 °C.[1] An uncontrolled exotherm can lead to side reactions and safety hazards.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once complete, slowly and carefully pour the reaction mixture onto crushed ice (5 kg) with vigorous stirring. A solid precipitate of 2-nitro-5-isopropylbenzonitrile will form.

  • Filter the solid and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum at 40-50 °C to obtain the nitro intermediate.

Protocol 2: Reduction of 2-nitro-5-isopropylbenzonitrile

This protocol uses a classic Béchamp reduction, which is cost-effective and highly efficient for large-scale nitro group reductions.

Reagents & Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and condenser.

  • 2-nitro-5-isopropylbenzonitrile

  • Iron Powder (fine grade)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Sodium Carbonate (or other suitable base)

  • Celite

Procedure:

  • Charge the 10 L reactor with 2-nitro-5-isopropylbenzonitrile (0.40 kg), iron powder (0.50 kg), ethanol (4 L), and water (1 L).

  • Heat the mixture to 70-75 °C with vigorous stirring.

  • Slowly add concentrated hydrochloric acid (0.1 L) dropwise over 30 minutes. A noticeable exotherm should be observed, indicating reaction initiation.

  • Maintain the reaction at reflux (approx. 80 °C) for 2-4 hours.[1] Monitor the disappearance of the yellow nitro compound by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by carefully adding a saturated solution of sodium carbonate until the pH is between 8-9.

  • Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol (2 x 0.5 L).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The resulting residue can be extracted with a suitable solvent like ethyl acetate or toluene. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

  • The crude product can be purified by recrystallization.

Summary of Key Process Parameters

ParameterStep 1: NitrationStep 2: Reduction
Key Reagents 2-isopropylbenzonitrile, HNO₃, H₂SO₄2-nitro-5-isopropylbenzonitrile, Fe, HCl
Solvent Sulfuric Acid (as reagent & solvent)Ethanol/Water
Temperature 0-5 °C75-80 °C (Reflux)
Reaction Time 3-5 hours2-4 hours
Work-up Ice quench, filtrationNeutralization, filtration, extraction
Expected Yield 85-95%80-90%
Monitoring TLC, HPLCTLC, HPLC, visual disappearance of color

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

G cluster_nitration Nitration Issues cluster_reduction Reduction Issues cluster_general General Issues Start Problem Encountered LowYieldN Low Yield? Start->LowYieldN ImpureN Impure Product? (e.g., isomers) Start->ImpureN LowYieldR Incomplete Reaction? Start->LowYieldR DiscoloredP Final Product Discolored? Start->DiscoloredP Hydrolysis Nitrile Hydrolysis? (Amide/Acid Impurity) Start->Hydrolysis Sol_Temp Check Temperature Control Maintain 0-5 °C LowYieldN->Sol_Temp Sol_Workup Optimize Quench/Extraction LowYieldN->Sol_Workup ImpureN->Sol_Temp Sol_AddRate Slow Reagent Addition ImpureN->Sol_AddRate Sol_Fe Increase Fe/Acid Stoichiometry LowYieldR->Sol_Fe Sol_TimeR Increase Reaction Time/Temp LowYieldR->Sol_TimeR Sol_Stir Ensure Vigorous Stirring LowYieldR->Sol_Stir Sol_Charcoal Use Activated Charcoal during Recrystallization DiscoloredP->Sol_Charcoal Sol_Inert Workup Under Inert Gas (N₂) DiscoloredP->Sol_Inert Sol_pH Avoid Strong Acid/Base During Workup/Purification Hydrolysis->Sol_pH Sol_Anhydrous Use Anhydrous Solvents Hydrolysis->Sol_Anhydrous

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Q1: The yield of the nitration step is significantly lower than expected on a larger scale. What are the likely causes?

A1: Low yield in nitration is typically due to two main factors: incomplete reaction or side reactions.

  • Causality: The nitration of aromatic rings is highly exothermic. Poor temperature control on a larger scale can lead to localized "hot spots" where the temperature exceeds the optimal 0-5 °C range. This can cause the formation of dinitro byproducts or oxidative degradation of the starting material.

  • Troubleshooting & Optimization:

    • Verify Temperature Control: Ensure your cooling system is adequate for the scale and that the temperature probe is placed correctly to reflect the internal bulk temperature.

    • Slow Addition: The addition rate of the nitrating mixture is critical. A slower, more controlled addition allows the cooling system to dissipate the heat generated effectively.[1]

    • Work-up Losses: Ensure the product is fully precipitated during the ice quench. Check the pH of the wash water; acidic conditions can increase the solubility of the nitro compound, leading to losses.

Q2: My final product is contaminated with an amide or carboxylic acid impurity. How can this be avoided?

A2: The presence of 2-amino-5-isopropylbenzamide or the corresponding benzoic acid indicates hydrolysis of the nitrile group.[2][3]

  • Causality: The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures. This can occur during the acidic reduction step if held at reflux for too long, or during a basic work-up if conditions are too aggressive.

  • Troubleshooting & Optimization:

    • Minimize Reaction Time: Monitor the reduction reaction closely and proceed with work-up as soon as the starting material is consumed.

    • Moderate pH: During the basic work-up after the reduction, use a milder base like sodium bicarbonate or add sodium carbonate solution slowly while keeping the temperature low to avoid excessive exposure to high pH.

    • Purification: If hydrolysis has already occurred, these more polar impurities can often be removed by recrystallization or by performing a pH-adjusted liquid-liquid extraction.

Q3: The purified this compound is dark brown instead of the expected off-white or light yellow solid. What causes this and how can I fix it?

A3: Discoloration is almost always due to the oxidation of the aromatic amino group, which can form highly colored polymeric impurities.

  • Causality: Aromatic amines are sensitive to air oxidation, a process that can be accelerated by heat and light.

  • Troubleshooting & Optimization:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount (1-2% w/w) of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[4]

    • Inert Atmosphere: If the product is particularly sensitive, consider performing the final work-up and filtration steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[4]

    • Storage: Store the final product in a tightly sealed, opaque container, away from light and heat.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying the final product on a pilot scale? A1: For pilot-scale quantities, recrystallization is the most practical and cost-effective purification method. A mixed solvent system is often effective. For this compound, consider systems like ethanol/water, toluene/heptane, or isopropanol/water. The goal is to find a solvent pair where the compound is soluble in one solvent when hot, but insoluble in the other (the anti-solvent). Column chromatography is generally not economically viable for large-scale purification but can be used for producing very high-purity reference standards.

Q2: What are the critical safety precautions for scaling up this synthesis? A2: Safety is the highest priority.

  • Nitration: This step involves handling highly corrosive and oxidizing acids (sulfuric and nitric). The reaction is highly exothermic and can run away if not properly controlled. Always add reagents slowly and ensure adequate cooling capacity. Have a quenching plan (e.g., a large container of ice/water) ready for emergencies.

  • Reduction: The Béchamp reduction generates hydrogen gas as a byproduct, especially at the beginning. Ensure the reactor is well-ventilated and away from ignition sources.[5]

  • Chemical Hazards: this compound is classified as harmful if swallowed or in contact with skin.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] All operations should be performed in a well-ventilated area or a fume hood.

Q3: How can I reliably monitor the progress of these reactions? A3:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method for qualitative monitoring. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) to separate the starting material, intermediates, and the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and more accurate tracking of impurity formation, HPLC is the preferred method. A C18 reverse-phase column with a water/acetonitrile mobile phase gradient is a good starting point for method development.

References

Technical Support Center: Chromatographic Resolution of 2-Amino-5-isopropylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving the complex chromatographic challenges associated with 2-amino-5-isopropylbenzonitrile and its positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter peak overlap and co-elution issues during the analysis of these and structurally similar compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Understanding the Challenge: The Subtleties of Isomer Separation

Positional isomers, such as the isomers of this compound, present a significant chromatographic challenge. These molecules share the same molecular formula and weight, and often have very similar polarity and hydrophobicity (logP values). The subtle differences in the positions of the amino and isopropyl groups on the benzonitrile ring lead to nearly identical retention times on standard reversed-phase columns like C18.

Effective separation, therefore, relies on exploiting secondary retention mechanisms beyond simple hydrophobic interactions. These include π-π interactions, dipole-dipole interactions, and hydrogen bonding, which can be modulated through careful selection of the stationary phase and mobile phase conditions.[1][2]

Visualizing the Isomers

To better understand the separation challenge, let's visualize the structures of this compound and a potential positional isomer, 4-amino-3-isopropylbenzonitrile.

G This compound This compound 4-amino-3-isopropylbenzonitrile 4-amino-3-isopropylbenzonitrile This compound->4-amino-3-isopropylbenzonitrile Positional Isomers

Caption: Chemical structures of two positional isomers of amin-isopropylbenzonitrile.

Troubleshooting Guide: From Peak Overlap to Baseline Resolution

This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Q1: My C18 column shows complete co-elution of my aminobenzonitrile isomers. What is my next step?

Answer:

Co-elution on a C18 column is expected for these types of isomers due to the stationary phase's primary reliance on hydrophobic interactions.[3] To resolve this, you need to introduce a stationary phase that offers alternative selectivity.

Recommendation: Switch to a Phenyl-Based Column.

Phenyl-ligand columns, particularly phenyl-hexyl phases, are the industry standard for separating aromatic and positional isomers.[4][5]

  • Causality: Unlike the alkyl chains of a C18 column, the phenyl rings of the stationary phase can engage in π-π interactions with the aromatic ring of your analytes.[6][7] These interactions are sensitive to the electron density of the analyte's aromatic ring, which is influenced by the position of the amino and nitrile substituents. This provides a powerful secondary retention mechanism that can differentiate between the isomers. The hexyl spacer in a phenyl-hexyl column also provides a degree of hydrophobic retention, making it a versatile choice.[5]

G

Q2: I've switched to a phenyl-hexyl column, but the resolution is still poor (<1.5). How can I improve it?

Answer:

Once you have the right stationary phase, the mobile phase composition becomes the most powerful tool for optimizing selectivity.[8]

Recommendations:

  • Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can have a significant impact on selectivity for aromatic compounds on a phenyl column.[9][10]

    • Causality: Acetonitrile has a π-electron system (a triple bond) and can participate in π-π interactions with the phenyl stationary phase, effectively competing with your analytes. This can dampen the selective π-π interactions you are trying to exploit.[5][10] Methanol, on the other hand, does not have this property and tends to enhance the π-π interactions between the aromatic analytes and the phenyl stationary phase, often leading to increased retention and improved selectivity.[9][10]

  • Adjust the Mobile Phase pH: The amino group on your isomers is basic and its ionization state is dependent on the mobile phase pH.

    • Causality: Changing the pH of the mobile phase will alter the degree of protonation of the amino group.[11][12] When the amino group is protonated (at lower pH), the molecule becomes more polar and will have different interactions with the stationary phase compared to its neutral form (at higher pH).[13] By adjusting the pH to be at least 2 units away from the pKa of the amino group, you can ensure a single ionic form, leading to sharper peaks and potentially different elution orders for the isomers.[12]

Q3: My peaks are tailing on the phenyl-hexyl column. What causes this and how can I fix it?

Answer:

Peak tailing for basic compounds like aromatic amines is often caused by secondary interactions with residual silanol groups on the silica surface of the column packing.[14]

Recommendations:

  • Use a Buffered Mobile Phase: A buffer is crucial for controlling the mobile phase pH and minimizing undesirable interactions.

    • Causality: Unbuffered mobile phases can have inconsistent pH, leading to mixed ionization states of both the analyte and the silanol groups, which exacerbates tailing. A buffer maintains a constant pH, ensuring consistent analyte ionization and "masking" the active silanol sites. For basic amines, using a buffer in the pH range of 3-4 (e.g., formate or acetate) can protonate the amine and suppress silanol interactions. Alternatively, a high pH buffer (e.g., carbonate or phosphate, if the column allows) can deprotonate the silanols.

  • Consider a Modern, End-Capped Column: Not all phenyl-hexyl columns are created equal. Newer generation columns often feature advanced end-capping technologies that effectively shield the residual silanols, leading to improved peak shape for basic compounds.

Q4: I'm seeing ghost peaks in my chromatogram. What is the source?

Answer:

Ghost peaks are extraneous peaks that can originate from several sources, including contaminated solvents, sample carryover, or column bleed.

Recommendations:

  • Run a Blank Gradient: Inject your mobile phase without any analyte. If the ghost peaks persist, the contamination is likely in your mobile phase or HPLC system.

    • Action: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

  • Perform a Needle Wash: If the ghost peaks appear only after a sample injection, it is likely due to sample carryover.

    • Action: Optimize the needle wash procedure on your autosampler. Use a wash solvent that is stronger than your sample diluent to ensure the needle is thoroughly cleaned between injections.

Experimental Protocols

Protocol 1: Initial Column and Mobile Phase Screening

This protocol provides a systematic approach to selecting the optimal column and organic modifier.

Objective: To evaluate the selectivity of C18 and Phenyl-Hexyl columns with both Methanol and Acetonitrile for the separation of this compound isomers.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid (for mobile phase modification)

  • Sample of this compound isomer mixture (dissolved in 50:50 organic:water)

Procedure:

  • System Preparation: Purge all solvent lines to ensure no air bubbles are present.

  • Column Installation: Install the C18 column and equilibrate with a 50:50 mixture of organic solvent (start with ACN) and 0.1% formic acid in water for 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 5 µL of the isomer mixture.

  • Gradient Elution: Run a generic gradient from 10% to 90% organic over 20 minutes.

  • Data Acquisition: Monitor at a suitable wavelength (e.g., 240 nm).

  • Repeat: Repeat steps 2-5 for the following conditions:

    • C18 column with Methanol/0.1% Formic Acid in water.

    • Phenyl-Hexyl column with Acetonitrile/0.1% Formic Acid in water.

    • Phenyl-Hexyl column with Methanol/0.1% Formic Acid in water.

Data Analysis & Expected Results:

Stationary PhaseOrganic ModifierExpected OutcomeRationale
C18AcetonitrilePoor to no separationDominated by hydrophobic interactions.
C18MethanolPoor to no separationDominated by hydrophobic interactions.
Phenyl-HexylAcetonitrileModerate separationπ-π interactions are present but may be dampened by ACN.[5]
Phenyl-Hexyl Methanol Best initial separation Methanol enhances π-π interactions, improving selectivity. [9][10]
Protocol 2: Mobile Phase pH Optimization

This protocol is for fine-tuning the separation on the selected phenyl-hexyl column.

Objective: To evaluate the effect of mobile phase pH on the resolution of the isomers.

Materials:

  • HPLC system with the selected Phenyl-Hexyl column

  • HPLC-grade Methanol and Water

  • Buffer solutions:

    • pH 3.0: 20 mM Ammonium Formate

    • pH 7.0: 20 mM Ammonium Bicarbonate

    • pH 9.5: 20 mM Ammonium Bicarbonate (adjusted with ammonium hydroxide)

Procedure:

  • Column Equilibration: Equilibrate the Phenyl-Hexyl column with the starting mobile phase (e.g., 40% Methanol, 60% pH 3.0 buffer) for at least 20 minutes at 1.0 mL/min.

  • Injection: Inject 5 µL of the isomer mixture.

  • Isocratic Elution: Run the analysis under isocratic conditions. Adjust the percentage of Methanol as needed to achieve reasonable retention times (k' between 2 and 10).

  • Repeat: Repeat steps 1-3 using the pH 7.0 and pH 9.5 buffers.

  • Data Analysis: Compare the chromatograms for resolution, peak shape, and elution order. The optimal pH will provide the best balance of these parameters.

Frequently Asked Questions (FAQs)

Q: Why is a phenyl-hexyl column better than a standard phenyl column? A: A phenyl-hexyl column has a six-carbon alkyl chain linking the phenyl group to the silica backbone. This provides a balance of hydrophobic retention (from the hexyl chain) and π-π interactions (from the phenyl group), offering a dual mode of separation that can be highly effective for aromatic isomers.[5]

Q: Can temperature be used to improve the separation? A: Yes, temperature can influence selectivity, although its effect is generally less pronounced than that of the mobile phase composition.[15][16] Increasing the column temperature typically decreases retention times and can improve peak efficiency. It is a useful parameter to fine-tune a separation once the column and mobile phase have been largely optimized.

Q: Are there other column chemistries besides phenyl-hexyl that could work? A: Yes, other phenyl-based chemistries like pentafluorophenyl (PFP) phases can offer unique selectivity. PFP columns provide additional separation mechanisms, including dipole-dipole and hydrogen bonding interactions, which can be beneficial for separating polar aromatic isomers.[17]

Q: How do I know the pKa of my analytes to optimize the mobile phase pH? A: The pKa of your analytes can often be found in chemical databases or predicted using software (e.g., ACD/Labs, ChemAxon). For aromatic amines, the pKa is typically in the range of 4-5. A good starting point for method development is to test mobile phase pH values that are at least 2 units away from this, for example, pH 2.5-3 and pH 7-10 (if your column is stable at high pH).[12]

Q: What if I still can't resolve the isomers after trying all these steps? A: If extensive method development in reversed-phase still fails, you may need to consider alternative chromatographic modes. Chiral chromatography can sometimes separate positional isomers, although this is not its primary application.[18] Additionally, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored if the isomers have sufficient polarity.

References

Technical Support Center: Enhancing the Stability of 2-amino-5-isopropylbenzonitrile in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for 2-amino-5-isopropylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. Here, you will find answers to frequently asked questions, detailed troubleshooting protocols, and validated experimental workflows to ensure the integrity of your experiments.

Introduction

This compound is a substituted aromatic amine and benzonitrile, making it susceptible to specific degradation pathways that can impact experimental outcomes and product quality. The primary stability concerns for this molecule are the hydrolysis of the nitrile group and the oxidation or photodegradation of the aromatic amine moiety. Understanding and mitigating these degradation routes is critical for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main functional groups of this compound, the aromatic amine and the nitrile, are susceptible to degradation. The nitrile group can undergo hydrolysis under both acidic and basic conditions to form 2-amino-5-isopropylbenzamide and subsequently 2-amino-5-isopropylbenzoic acid. The aromatic amine group is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions, leading to the formation of colored impurities.[1] Photodegradation is also a concern for aromatic amines, potentially leading to complex degradation products.[2]

Q2: What is the optimal pH range for storing solutions of this compound?

A2: For optimal stability, solutions of this compound should be maintained in a neutral pH range, approximately 6.5-7.5.[3] Both acidic (pH < 6) and basic (pH > 8) conditions can catalyze the hydrolysis of the nitrile group.[4] The rate of hydrolysis is often faster in acidic conditions.

Q3: What are the recommended solvents for dissolving and storing this compound?

A3: To minimize the risk of hydrolysis, aprotic solvents are generally preferred over protic solvents (like water and alcohols).[3] Good aprotic solvent choices that offer good solubility for similar compounds include acetonitrile (ACN), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[5] If an aqueous solution is necessary, it is crucial to control the pH and use the solution as freshly as possible.

Q4: How should I store solid this compound?

A4: Solid this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place.[6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation of the amino group.

Q5: My solution of this compound has turned yellow/brown. What could be the cause?

A5: A color change to yellow or brown is a common indicator of the oxidation of the aromatic amine group.[7] This can be triggered by exposure to air (oxygen), light, or trace metal ion contaminants. To prevent this, deoxygenate your solvents, protect your solutions from light, and use high-purity solvents and glassware.

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram that were not present in the initial analysis.

  • A decrease in the peak area of this compound over time.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Preventive Measures
Nitrile Hydrolysis Analyze for the presence of 2-amino-5-isopropylbenzamide and 2-amino-5-isopropylbenzoic acid using LC-MS.Maintain a neutral pH (6.5-7.5) for aqueous solutions. Use aprotic solvents when possible. Prepare solutions fresh daily.
Amine Oxidation Check for the appearance of colored impurities. Use a diode array detector (DAD) to observe changes in the UV-Vis spectrum.Degas solvents prior to use. Store solutions under an inert atmosphere. Avoid sources of metal ion contamination.
Photodegradation Compare samples that have been exposed to light with those kept in the dark.Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments.
Solvent Impurities Run a blank solvent gradient to check for impurities.Use high-purity, HPLC-grade solvents.[8]
Issue: Poor Reproducibility in Experimental Results

Symptoms:

  • Inconsistent reaction yields.

  • Variable biological activity in assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Preventive Measures
Degradation of Stock Solution Re-analyze the stock solution of this compound for purity and concentration.Prepare fresh stock solutions frequently. Store stock solutions in small aliquots at low temperatures (-20°C or -80°C) and protect from light.
Incompatibility with Reaction Conditions Evaluate the pH, temperature, and presence of oxidizing/reducing agents in your experimental setup.Perform a small-scale stability study under your specific experimental conditions before proceeding with large-scale experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 60°C for 24 hours, protected from light.

  • Photodegradation: Expose the stock solution in a transparent vial to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9][10] A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase.

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV or DAD detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.

Visualizations

Degradation Pathways

Potential Degradation Pathways of this compound A This compound B 2-amino-5-isopropylbenzamide A->B Hydrolysis (Acid/Base) D Oxidation Products (e.g., nitroso, nitro derivatives, colored polymers) A->D Oxidation/Photodegradation C 2-amino-5-isopropylbenzoic acid B->C Hydrolysis (Acid/Base)

Caption: Predicted degradation pathways for this compound.

Troubleshooting Workflow

Troubleshooting Workflow for Suspected Degradation start Suspected Degradation (e.g., color change, extra peaks) check_storage 1. Verify Storage Conditions (cool, dark, inert atmosphere?) start->check_storage review_prep 2. Review Solution Preparation (pH, solvent, temperature?) check_storage->review_prep analyze 3. Analyze Sample (HPLC, LC-MS) review_prep->analyze confirm_degradation Degradation Confirmed? analyze->confirm_degradation identify_cause 4. Identify Root Cause (Hydrolysis, Oxidation, Photolysis?) confirm_degradation->identify_cause Yes no_degradation No Degradation Detected (Review other experimental parameters) confirm_degradation->no_degradation No implement_prevention 5. Implement Preventive Measures identify_cause->implement_prevention

Caption: A systematic workflow for troubleshooting suspected degradation.

References

Addressing poor solubility of 2-amino-5-isopropylbenzonitrile in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for 2-amino-5-isopropylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this compound in their reaction media. As a molecule with both polar and non-polar characteristics, achieving sufficient solubility can be a significant hurdle. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to help you optimize your experimental conditions.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental questions regarding the physicochemical properties of this compound and how they dictate its behavior in various solvents.

Q1: What structural features of this compound cause its poor solubility?

Answer: The solubility of this compound is a direct result of its hybrid chemical structure, which contains both hydrophilic (water-loving) and lipophilic (fat-loving) regions.

  • Hydrophilic Moieties:

    • Amino Group (-NH₂): This primary amine is polar and capable of forming hydrogen bonds with protic solvents (like water or ethanol). It also acts as a weak base.[1][2]

    • Nitrile Group (-C≡N): The cyano group is strongly polar and can participate in dipole-dipole interactions.

  • Lipophilic Moieties:

    • Benzene Ring: The aromatic ring is non-polar and hydrophobic, favoring interactions with other aromatic or non-polar solvents.

    • Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group is highly non-polar and significantly contributes to the molecule's overall lipophilicity.

The challenge arises because a single solvent must favorably interact with all these competing features simultaneously. A highly polar solvent may solvate the amino and nitrile groups but fail to accommodate the non-polar benzene ring and isopropyl tail. Conversely, a non-polar solvent will interact well with the lipophilic parts but poorly with the polar functional groups.

Q2: What is the expected qualitative solubility profile of this compound?

Answer: While specific quantitative solubility data for this compound is not extensively published, we can predict its behavior based on its structure and the known solubility of analogous compounds like aminobenzonitriles and other substituted benzonitriles.[1][3][4][5] The molecule is a solid at room temperature.

Table 1: Predicted Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aromatic Toluene, XyleneSoluble to Very Soluble The aromatic solvent can engage in favorable π-π stacking with the benzene ring, and its low polarity accommodates the isopropyl group.
Chlorinated Dichloromethane (DCM), ChloroformVery Soluble These solvents have an intermediate polarity that is well-suited to dissolve molecules with a mix of polar and non-polar characteristics.[5]
Polar Aprotic Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderately to Very Soluble These solvents can effectively solvate the polar nitrile and amino groups without the conflicting interactions of protic hydrogens. THF is a common choice for reactions involving benzonitriles.[6]
Polar Protic Methanol, EthanolSparingly to Moderately Soluble The alcohol's hydroxyl group can hydrogen bond with the solute's amino group, but its polarity may be too high to fully solvate the non-polar regions.
Non-Polar Aliphatic Hexane, HeptaneSparingly Soluble to Insoluble These solvents interact well with the isopropyl group but cannot effectively solvate the polar amino and nitrile functionalities.
Aqueous WaterInsoluble The large, non-polar surface area of the benzene ring and isopropyl group dominates, making the molecule highly hydrophobic despite its polar groups.
Q3: Why is achieving solubility so critical for my reaction?

Answer: Poor solubility is not just an inconvenience; it can fundamentally compromise your experiment's success. For a chemical reaction to proceed efficiently, the reactants must be in the same phase to allow for molecular collisions.

  • Reaction Kinetics: In a heterogeneous mixture (solid suspended in liquid), the reaction can only occur at the surface of the solid particles. This severely limits the reaction rate and can lead to extremely long reaction times or incomplete conversion.

  • Reproducibility: The surface area of the solid can vary between experiments depending on particle size and agitation, leading to poor reproducibility of results.

  • Side Reactions & Purity: Slow, incomplete reactions can promote the formation of side products or the degradation of starting materials, resulting in lower yields and more complex purification.

Part 2: Troubleshooting Guides & Actionable Protocols

This section provides systematic approaches to tackle solubility problems head-on.

A. Solvent Selection and Co-Solvent Systems
Q4: My compound is insoluble in my chosen solvent. What is the first step?

Answer: The first step is to perform a systematic solvent screening to identify a more suitable medium. Do not rely on a single solvent; test a range of candidates based on the predicted profile in Table 1.

Protocol 1: Rapid Qualitative Solubility Assessment

Objective: To quickly identify promising solvents for your reaction.

Methodology:

  • Preparation: Dispense a small, consistent amount (e.g., 2-5 mg) of this compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 0.5 mL) of a different test solvent (e.g., Toluene, DCM, THF, Acetonitrile, Ethanol).

  • Observation at Room Temperature: Agitate the vials (e.g., vortex for 30 seconds) and observe. Record whether the solid dissolves completely, partially, or not at all.

  • Heating (Optional): Gently warm the vials that showed partial or no solubility to see if solubility increases with temperature. Note any changes.

  • Analysis: Based on your observations, select the solvent (or solvent class) that provides the best solubility as the starting point for your reaction scale-up.

Q5: A single solvent isn't working. How can co-solvents help, and how do I use them?

Answer: Co-solvency is a powerful technique where you use a mixture of two or more miscible solvents to create a medium with finely-tuned polarity.[7][8] A co-solvent can bridge the gap between the solute's disparate structural features, enhancing overall solubility.[9][10] For example, in a primarily non-polar reaction, adding a small amount of a polar aprotic co-solvent can help solvate the polar functional groups of your molecule without dramatically changing the overall reaction environment.

Protocol 2: Systematic Co-Solvent Screening

Objective: To find an optimal binary solvent mixture for solubilizing this compound.

Prerequisites: You have a primary solvent in which your other reactants are stable but this compound is poorly soluble.

Methodology:

  • Select a Co-solvent: Choose a co-solvent that is miscible with your primary solvent and in which your compound shows better solubility. For example, if your primary solvent is Toluene, a good co-solvent to test would be THF or DMF.

  • Prepare Mixtures: In separate vials, prepare a series of solvent mixtures with varying volumetric ratios (e.g., 9:1, 4:1, 1:1 Primary Solvent:Co-solvent).

  • Test Solubility: Add a fixed amount of this compound to a fixed volume of each mixture.

  • Observe and Record: Agitate and observe which mixture provides the best solubility. Record the results in a table.

Table 2: Example Co-Solvent Screening Data (User-populated table)

Primary SolventCo-SolventRatio (v/v)Solubility Observation (e.g., Insoluble, Partial, Soluble)
TolueneTHF9:1Partial
TolueneTHF4:1Soluble
TolueneTHF1:1Soluble
HeptaneDCM9:1Partial
HeptaneDCM4:1Soluble

Causality: The co-solvent works by creating a new solvent environment with an intermediate polarity that is more "hospitable" to the entire molecule, effectively solvating both the non-polar rings and the polar functional groups.[9]

B. The Influence of Temperature
Q6: Can I just heat the reaction to get my compound to dissolve? What are the risks?

Answer: Yes, for most neutral organic compounds, solubility increases with temperature.[1][3] Applying heat is often a simple and effective way to dissolve a stubborn starting material. However, this approach is not without risks.

  • Thermodynamic Principle: Dissolution is an equilibrium process. Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent.

  • Potential Risks:

    • Degradation: this compound or other reagents in your mixture could be thermally unstable, leading to decomposition and reduced yield.

    • Side Reactions: Higher temperatures can accelerate unwanted side reactions, decreasing the purity of your final product.

    • Precipitation on Cooling: The compound may dissolve at high temperatures but crash out of solution if the reaction mixture cools, which can be problematic during workup or if the desired reaction is slow.

Recommendation: Always perform a small-scale stability test first. Dissolve your compound in the chosen solvent at the target temperature and hold it for the expected duration of your reaction. Analyze the sample (e.g., by TLC or LCMS) to check for any signs of degradation before committing to a large-scale reaction.

C. The Influence of pH
Q7: Can adjusting the pH improve the solubility of this compound?

Answer: Yes, for reactions in protic or aqueous media, pH adjustment can dramatically increase solubility. The primary amino group on the benzene ring is weakly basic, similar to aniline.[1][2]

  • Mechanism of Action: In an acidic medium (low pH), the amino group will become protonated to form an ammonium salt (-NH₃⁺). This ionic salt is significantly more polar than the neutral molecule and, as a result, is vastly more soluble in polar solvents like water.[11][12] This is a common strategy for formulating pharmaceutical compounds.[13][14]

dot

pH_Solubility cluster_low_ph Low pH (Acidic Conditions) cluster_high_ph High pH (Neutral/Basic Conditions) Low_pH Insoluble Neutral Molecule (R-NH₂) Protonation + H⁺ Low_pH->Protonation Protonation of Amino Group High_Sol Soluble Ammonium Salt (R-NH₃⁺) Protonation->High_Sol Protonation of Amino Group High_pH Insoluble Neutral Molecule (R-NH₂) caption Fig 1. Effect of pH on Amine Solubility

References

Technical Support Center: Waste Management Protocols for 2-Amino-5-Isopropylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The synthesis of 2-amino-5-isopropylbenzonitrile, a key intermediate in pharmaceutical and materials science, involves multi-step processes that generate a variety of chemical waste streams. Improper handling and disposal of this waste not only pose significant safety risks, including violent reactions and exposure to toxic substances, but also lead to severe environmental contamination and regulatory non-compliance. This guide provides a comprehensive, question-and-answer-based framework for researchers and drug development professionals to safely manage and dispose of waste generated during this specific synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to ensure a self-validating and safe laboratory environment.

Frequently Asked Questions (FAQs)

Part 1: Waste Stream Identification & Initial Handling

Q1: What are the primary hazardous waste streams generated during the synthesis of this compound?

The synthesis typically proceeds via the nitration of 2-isopropylbenzonitrile followed by the reduction of the resulting nitro-intermediate.[1] This process generates several distinct and incompatible waste streams that must be handled separately.

Waste Stream Category Source / Typical Composition Primary Hazards Recommended Container
Aqueous - Acidic Quenched nitration reaction mixture (Sulfuric Acid, Nitric Acid)Corrosive (pH ≤ 2), Oxidizing, Exothermic upon dilution/neutralizationHeavy-duty plastic (e.g., HDPE) carboy. Never use metal containers for acids. [2]
Aqueous - Basic Work-up from neutralization steps (e.g., NaOH, NaHCO₃ solutions)Corrosive (pH ≥ 12.5)Heavy-duty plastic (e.g., HDPE) carboy
Aqueous - Heavy Metals If using metal-based reducing agents like Tin(II) chloride (SnCl₂)Toxic, Environmental HazardHeavy-duty plastic (e.g., HDPE) carboy, clearly labeled with "Contains Heavy Metals"
Non-Halogenated Solvents Reaction solvents (e.g., Toluene, Hexane, Ethanol, Ethyl Acetate), rinsingFlammable, VolatilePlastic or metal safety can, clearly labeled
Halogenated Solvents Reaction or extraction solvents (e.g., Dichloromethane, Chloroform)Toxic, Suspected CarcinogenDedicated plastic or metal safety can, clearly labeled. Must be segregated from non-halogenated solvents. [3]
Solid Waste - Catalyst If using catalytic hydrogenation (e.g., Palladium on Carbon)Pyrophoric (may ignite on contact with air), ToxicKeep wet with water or solvent in a sealed, labeled container. Do not allow to dry.
Solid Waste - General Contaminated filter paper, silica gel, drying agents (e.g., MgSO₄)Varies based on contamination (toxic, flammable)Labeled, sealed plastic bag or container
Contaminated PPE Used nitrile gloves, lab coats, bench linersVaries based on contaminationLabeled, sealed plastic bag for hazardous waste pickup[4][5]

Q2: Why is it critical to segregate different types of waste, especially solvents?

Segregation is a cornerstone of safe laboratory practice, primarily to prevent dangerous reactions and to facilitate proper disposal.[6][7] Mixing incompatible waste streams can lead to violent exothermic reactions, gas evolution, or fire. For instance, mixing acidic waste with cyanide-bearing waste (a potential byproduct if side reactions occur with the nitrile group) can release highly toxic hydrogen cyanide gas.[8]

From a disposal standpoint, halogenated and non-halogenated solvents are treated differently.[3] Non-halogenated solvents can often be recycled or used for fuel blending, making their disposal less expensive.[9] If mixed, the entire volume must be treated as more hazardous and costly halogenated waste.[3]

Waste_Segregation_Workflow Figure 1: Waste Segregation Workflow cluster_liquid Liquid Waste cluster_solid Solid Waste synthesis Synthesis of This compound aq_acid Aqueous Acidic (pH ≤ 2) synthesis->aq_acid aq_base Aqueous Basic (pH ≥ 12.5) synthesis->aq_base aq_metal Aqueous Heavy Metal synthesis->aq_metal sol_non_halo Non-Halogenated Solvents synthesis->sol_non_halo sol_halo Halogenated Solvents synthesis->sol_halo catalyst Spent Catalyst (Keep Wet!) synthesis->catalyst contaminated_solids Contaminated Solids (Filter paper, etc.) synthesis->contaminated_solids ppe Contaminated PPE (Gloves, etc.) synthesis->ppe

Figure 1: Waste Segregation Workflow

Troubleshooting & Procedural Guides

Part 2: Aqueous Waste Neutralization & Disposal

Q3: What is the correct and safe procedure for neutralizing strong acidic waste from the nitration step?

Neutralization of strong, concentrated acids is highly exothermic and can generate hazardous fumes.[10] It must be performed slowly, in a well-ventilated fume hood, with appropriate PPE.

Protocol: In-Lab Acid Neutralization (Small Quantities Only) Note: This procedure is for quantities of 25 mL or less of concentrated acid, which must first be diluted. Larger quantities must be disposed of via your institution's Environmental Health & Safety (EHS) office without treatment.[10]

  • Prepare the Neutralizing Base: In a large borosilicate glass beaker (at least 10x the volume of the acid to be neutralized), prepare a dilute solution of a weak base like sodium bicarbonate or a strong base like sodium hydroxide. Place this beaker in an ice-water bath to manage heat generation.

  • Dilute the Acid: In a separate beaker, also in an ice bath, slowly add the concentrated acid waste to a large volume of cold water (at least a 10:1 water-to-acid ratio). ALWAYS add acid to water, never the other way around , to prevent dangerous splashing and boiling.

  • Perform Neutralization: Very slowly, using a pipette or dropping funnel, add the diluted acid to the stirring basic solution in the ice bath. Monitor the temperature; if it rises significantly, pause the addition.

  • Verify pH: Once the addition is complete, allow the solution to stir for 15 minutes to ensure the reaction is complete and heat has dissipated.[10] Use a calibrated pH meter or pH strips to check that the final pH is between 5.5 and 9.0.[11]

  • Assess for Drain Disposal: If the neutralized solution contains no heavy metals, regulated organic compounds, or other environmental hazards, it may be permissible for drain disposal.[2][12] Crucially, you must flush with at least 20 parts water for every 1 part of neutralized solution. [10] Always verify this with your local regulations and institutional EHS policies first.

Q4: My aqueous waste stream contains tin salts from a reduction reaction. Can I neutralize and pour this down the drain?

No. Aqueous waste containing heavy metals must not be disposed of down the drain, regardless of its pH.[10][12] Heavy metals are toxic to aquatic life and can contaminate water systems. This waste stream must be collected in a dedicated, clearly labeled hazardous waste container for pickup by your institution's EHS office.

Aqueous_Waste_Decision Figure 2: Aqueous Waste Disposal Decision Tree start Aqueous Waste Generated check_metal Does it contain heavy metals (Sn, Pd, etc.)? start->check_metal check_ph Is pH between 5.5 and 9.0? check_metal->check_ph No collect_metal Collect in Labeled 'Aqueous Heavy Metal Waste' Container for EHS Pickup check_metal->collect_metal Yes neutralize Perform Controlled Neutralization Protocol check_ph->neutralize No check_local Are there other regulated substances present? (Check SDS & local policy) check_ph->check_local Yes neutralize->check_ph collect_other Collect in Labeled 'Aqueous Hazardous Waste' Container for EHS Pickup check_local->collect_other Yes drain_disposal Permissible for Drain Disposal (Flush with >20x water) check_local->drain_disposal No

Figure 2: Aqueous Waste Disposal Decision Tree
Part 3: Organic, Solid, and PPE Waste

Q5: How should I handle unreacted, potentially pyrophoric reagents like a palladium catalyst after a hydrogenation reaction?

Spent palladium on carbon (Pd/C) is a common pyrophoric material. It can spontaneously ignite when it comes into contact with air, especially when dry.

Protocol: Quenching Spent Palladium Catalyst

  • Do Not Allow to Dry: Never allow the catalyst, whether on filter paper or in the reaction vessel, to dry out.

  • Inert the Atmosphere: After the reaction, ensure the vessel is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Filter Securely: Filter the catalyst from the reaction mixture. Immediately place the filter cake into a container and cover it with water or an inert, high-boiling point solvent.

  • Label and Store: The container must be clearly labeled as "Hazardous Waste: Pyrophoric Palladium Catalyst (WET)". Store it away from combustible materials and arrange for immediate pickup by EHS.

Q6: What is the correct disposal method for nitrile gloves contaminated with this compound or other synthesis chemicals?

Contaminated nitrile gloves are considered hazardous waste and must not be disposed of in the regular trash.[4][13] Standard recycling programs do not accept them due to chemical contamination.[13]

Procedure:

  • Proper Removal: Remove gloves without touching the contaminated exterior with your bare skin.

  • Collection: Place used gloves into a designated hazardous waste bag or container that is clearly labeled.

  • Disposal: The sealed bag or container should be collected by your institution's hazardous waste program.[4] These materials are typically incinerated at specialized facilities to destroy the chemical hazards.[13]

Regulatory & Compliance Summary

Q7: What are the key regulatory requirements for storing this waste in my lab?

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories are considered hazardous waste generators.[6] Most academic and research labs operate under rules for "Satellite Accumulation Areas" (SAAs).

Requirement Specification Source
Container Labeling Must be clearly marked with the words "Hazardous Waste" and the full chemical names of the constituents. No abbreviations.[2][6]
Container Condition Must be compatible with the waste, in good condition, and kept securely closed except when adding or removing waste.[2][6]
Storage Location Must be at or near the point of generation and under the control of laboratory personnel.[6][14]
Accumulation Limits A maximum of 55 gallons of total hazardous waste (or 1 quart of acutely toxic P-listed waste) may be stored in an SAA.[8][14]
Storage Time For academic labs under Subpart K regulations, waste must be removed from the laboratory within twelve months of the start date.[6][14]

References

Technical Support Center: Enabling Greener Synthesis by Avoiding Hazardous Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in their transition towards safer, more sustainable chemical synthesis. This guide is designed to provide practical, actionable advice and troubleshooting strategies for adopting alternative synthetic routes that minimize or eliminate the use of hazardous reagents. Our goal is to bridge the gap between theoretical green chemistry principles and real-world laboratory application, ensuring scientific integrity and robust experimental outcomes.

Frequently Asked Questions (FAQs): The Foundations of Greener Synthesis

This section addresses common initial questions researchers have when considering a shift to greener synthetic methodologies.

Q1: What are the primary motivations for replacing hazardous reagents in our synthetic routes?

A1: The core motivation is rooted in the principles of Green Chemistry, which advocate for the reduction or elimination of hazardous substances to protect human health and the environment.[1][2][3] Traditional synthesis often employs toxic, volatile, or explosive chemicals, posing risks to researchers and creating hazardous waste.[1][4] By adopting greener alternatives, we not only enhance laboratory safety but also often benefit from milder reaction conditions, reduced energy consumption, and more efficient waste management.[1][2] From a drug development perspective, greener processes can lead to more cost-effective and sustainable manufacturing, a key consideration in the pharmaceutical industry.[5][6]

Q2: What are the main classes of "greener" alternative methodologies I should consider?

A2: Several innovative fields offer powerful alternatives to traditional hazardous chemistry. The most prominent include:

  • Biocatalysis: Utilizes enzymes or whole-cell systems to perform chemical transformations.[7][8][9][10] These reactions are often highly selective, occur under mild conditions (physiological pH and temperature), and use water as a solvent.[10]

  • Photoredox Catalysis: Employs visible light to initiate chemical reactions via photocatalysts.[11][12][13] This method allows for the use of milder oxidants and reductants and has broad applications in forming complex bonds.[11][14]

  • Flow Chemistry: Conducts reactions in a continuous stream rather than a batch reactor.[5][15][16] This is particularly advantageous for hazardous reactions as it minimizes the volume of reactive material at any given time, enhancing safety and control.[5][15][17]

  • Mechanochemistry: Uses mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent.[18][19][20][21] This can lead to significant waste reduction and unique reactivity.[18][21]

Q3: How do I assess the "greenness" of my new synthetic route?

A3: Quantitative metrics are crucial for evaluating the environmental performance of a chemical process. The two most widely adopted metrics in the pharmaceutical industry are:

  • E-Factor (Environmental Factor): This is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process.[6][22]

  • Process Mass Intensity (PMI): This is the ratio of the total mass of all materials used (reactants, solvents, reagents, process water) to the mass of the final product.[6][22][23] The ideal PMI is 1, meaning all starting materials are incorporated into the product. The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable has selected PMI as the key high-level metric for benchmarking sustainability.[23]

MetricFormulaIdeal ValueFocus
E-Factor Mass of Waste / Mass of Product0Waste Reduction
Process Mass Intensity (PMI) Total Mass In / Mass of Product1Resource Efficiency

Q4: Where can I find guidance on selecting safer solvents?

A4: Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste.[24][25] Several excellent resources are available to guide your choices:

  • CHEM21 Solvent Selection Guide: Developed by a consortium of academic and industry partners, this guide ranks solvents based on safety, health, and environmental criteria.[24][26][27]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Tool: An interactive tool that allows for the selection of greener solvents from a large database based on their physical properties.[3][24]

  • Sanofi's Solvent Selection Guide: Classifies solvents into four categories from "recommended" to "banned" based on a range of industrial constraints.[28]

Troubleshooting Guides for Alternative Synthetic Methodologies

This section provides practical advice for common issues encountered during the implementation of greener synthetic routes.

Guide 1: Biocatalysis

Issue: My enzymatic reaction is slow or shows low conversion.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: Enzymes are sensitive to pH, temperature, and solvent.

    • Troubleshooting Steps:

      • pH Screening: Perform small-scale reactions across a range of pH values to determine the enzyme's optimal activity.

      • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5 °C). Be cautious, as excessive heat can denature the enzyme.

      • Co-solvent Effects: If using an organic co-solvent, screen different concentrations. High concentrations can strip essential water from the enzyme, reducing its activity. Consider less denaturing solvents.

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme.

    • Troubleshooting Steps:

      • Initial Rate Kinetics: Measure the reaction rate at different substrate concentrations. A plateau or decrease in rate at high concentrations suggests substrate inhibition.

      • In-situ Product Removal: If product inhibition is suspected, consider techniques like liquid-liquid extraction or adsorption to remove the product as it's formed.

  • Poor Enzyme Stability: The enzyme may be degrading under the reaction conditions.

    • Troubleshooting Steps:

      • Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier reuse.

      • Additives: Introduce stabilizing agents such as glycerol, sorbitol, or bovine serum albumin (BSA).

Experimental Protocol: Basic Enzyme Activity Assay

  • Prepare a stock solution of your substrate in a suitable buffer.

  • Prepare a stock solution of your enzyme in the same buffer.

  • In a temperature-controlled vessel (e.g., a cuvette in a spectrophotometer or a vial in a heating block), add the buffer and substrate solution.

  • Allow the mixture to equilibrate to the desired temperature.

  • Initiate the reaction by adding a small volume of the enzyme stock solution.

  • Monitor the reaction progress over time by measuring the disappearance of the substrate or the appearance of the product using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).

  • Calculate the initial reaction rate from the linear portion of the progress curve.

Guide 2: Photoredox Catalysis

Issue: My photoredox reaction has a low yield or is not proceeding to completion.

Potential Causes & Solutions:

  • Inefficient Light Penetration: The reaction mixture may be too concentrated or the vessel too large, preventing light from reaching all parts of the solution.

    • Troubleshooting Steps:

      • Dilution: Run the reaction at a lower concentration.

      • Reactor Design: Use a reactor with a smaller path length or a design that maximizes surface area exposure to the light source (e.g., coiled tubing in a flow reactor).

  • Inadequate Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

    • Troubleshooting Steps:

      • Sparging: Bubble an inert gas (e.g., nitrogen or argon) through the solvent for 15-30 minutes prior to adding the reagents.

      • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Mismatched Redox Potentials: The redox potential of the photocatalyst may not be suitable for the desired transformation.

    • Troubleshooting Steps:

      • Consult Literature: Review the electrochemical data for your photocatalyst and substrates.

      • Screen Photocatalysts: Test a panel of photocatalysts with varying redox potentials (e.g., iridium-based, ruthenium-based, or organic dyes).[11]

Workflow for Optimizing a Photoredox Reaction

photoredox_troubleshooting start Low Yield in Photoredox Reaction check_light Check Light Penetration start->check_light check_degassing Verify Degassing Procedure start->check_degassing check_redox Evaluate Redox Potentials start->check_redox solution_light Dilute Reaction or Use Flow Reactor check_light->solution_light solution_degassing Improve Degassing (Sparging or F-P-T) check_degassing->solution_degassing solution_redox Screen Different Photocatalysts check_redox->solution_redox end Optimized Reaction solution_light->end solution_degassing->end solution_redox->end

Caption: Troubleshooting workflow for low-yielding photoredox reactions.

Guide 3: Flow Chemistry

Issue: I am observing clogging or pressure fluctuations in my flow reactor system.

Potential Causes & Solutions:

  • Precipitation of Reactants or Products: A component of the reaction mixture may have low solubility in the solvent system, causing it to precipitate and block the tubing.

    • Troubleshooting Steps:

      • Solubility Studies: Determine the solubility of all reactants and the product in the reaction solvent at the operating temperature.

      • Adjust Concentration: Run the reaction at a lower concentration to keep all components in solution.

      • Introduce a Co-solvent: Add a co-solvent that improves the solubility of the problematic species.

  • Off-gassing: The reaction may be producing a gaseous byproduct, leading to the formation of bubbles (slug flow) that cause pressure instability.

    • Troubleshooting Steps:

      • Back-Pressure Regulator (BPR): Install a BPR to maintain a constant pressure throughout the system, keeping gases dissolved.

      • Gas-Liquid Separator: Incorporate a membrane-based separator after the reactor to remove gas before it reaches the BPR.

  • Incompatible Materials: The tubing or fittings may not be chemically compatible with the reagents or solvents being used.

    • Troubleshooting Steps:

      • Check Compatibility Charts: Consult chemical compatibility charts for the materials in your flow system (e.g., PFA, stainless steel, Hastelloy).

      • Test Components: Before running the reaction, pump the solvent and each reagent individually through the system to check for any signs of degradation.

Guide 4: Mechanochemistry

Issue: My solid-state reaction is not going to completion or is giving a mixture of products.

Potential Causes & Solutions:

  • Insufficient Energy Input: The milling parameters may not be providing enough energy to overcome the activation barrier of the reaction.

    • Troubleshooting Steps:

      • Increase Milling Frequency: Gradually increase the milling frequency (in Hz or rpm).

      • Change Milling Media: Use denser milling balls (e.g., tungsten carbide or zirconia instead of steel) or a larger ball-to-reactant mass ratio.

  • Caking and Agglomeration: The reactants may be sticking to the walls of the milling jar or to each other, preventing efficient mixing.

    • Troubleshooting Steps:

      • Liquid-Assisted Grinding (LAG): Add a very small amount of a liquid that does not dissolve the reactants but can facilitate milling.[29]

      • Ion- and Liquid-Assisted Grinding (ILAG): Similar to LAG, but using an ionic liquid.

  • Local Hotspots: Inefficient heat dissipation can lead to localized high temperatures, causing side reactions or decomposition.

    • Troubleshooting Steps:

      • Cryo-milling: If your mill allows, perform the reaction at sub-ambient temperatures.

      • Intermittent Milling: Program the mill to run in cycles of milling and resting to allow for heat dissipation.

References

Validation & Comparative

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignment of 2-amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis and spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-amino-5-isopropylbenzonitrile. In the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and comparative analysis with structurally related molecules, to provide a reliable predicted spectrum. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of this compound.

The Structural Context: Understanding Substituent Effects

The spectral features of this compound are dictated by the interplay of its three substituents on the benzene ring: the amino (-NH₂), isopropyl (-CH(CH₃)₂), and nitrile (-CN) groups.

  • Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance, it increases electron density at the ortho and para positions, causing significant upfield shifts (shielding) for the corresponding protons and carbons.[1]

  • Isopropyl Group (-CH(CH₃)₂): A weak electron-donating group through induction, it causes minor shielding effects.

  • Nitrile Group (-CN): An electron-withdrawing group (EWG) through both induction and resonance, it decreases electron density, particularly at the ipso and para positions, leading to downfield shifts (deshielding).[2]

These competing effects create a distinct electronic environment for each proton and carbon, allowing for their specific assignment in the NMR spectra.

Predicted ¹H NMR Spectral Analysis of this compound

The predicted ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the isopropyl group protons, and the amino protons. The chemical shifts are influenced by the electronic environment created by the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~ 7.25d~ 2.01H
H-4~ 7.10dd~ 8.5, 2.01H
H-3~ 6.65d~ 8.51H
-NH₂~ 4.50br s-2H
-CH(CH₃)₂~ 2.85sept~ 7.01H
-CH(CH ₃)₂~ 1.20d~ 7.06H
Rationale for ¹H Assignments:
  • Aromatic Protons (H-3, H-4, H-6):

    • H-3: This proton is ortho to the strongly electron-donating amino group, resulting in significant shielding and a pronounced upfield shift to approximately 6.65 ppm. It appears as a doublet due to coupling with H-4.

    • H-4: Located meta to the amino group and ortho to the isopropyl group, it experiences less shielding than H-3. It is split into a doublet of doublets by H-3 and H-6.

    • H-6: This proton is ortho to the electron-withdrawing nitrile group and meta to the amino group, leading to its deshielding and a downfield shift to around 7.25 ppm. It appears as a doublet due to a smaller meta coupling with H-4.

  • Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be variable depending on concentration and solvent.

  • Isopropyl Protons (-CH(CH₃)₂):

    • The methine proton (-C H) is adjacent to the aromatic ring and is split into a septet by the six equivalent methyl protons.

    • The six methyl protons (-CH ₃) are equivalent and appear as a doublet due to coupling with the single methine proton.

Caption: Proton environments and couplings.

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-5~ 148.0
C-2~ 146.5
C-4~ 125.0
C-6~ 123.0
-CN~ 118.0
C-3~ 116.0
C-1~ 100.0
-C H(CH₃)₂~ 34.0
-CH(C H₃)₂~ 24.0
Rationale for ¹³C Assignments:
  • Aromatic Carbons (C-1 to C-6):

    • C-1: This carbon is ortho to the -NH₂ group and bears the -CN group. The strong shielding from the amino group places it significantly upfield, around 100.0 ppm.

    • C-2: Directly attached to the strongly electron-donating amino group, this carbon is significantly deshielded and appears far downfield at approximately 146.5 ppm.

    • C-3: Ortho to the -NH₂ group, it is strongly shielded, resulting in an upfield chemical shift around 116.0 ppm.

    • C-4: Para to the -NH₂ group, it experiences significant shielding, though less than the ortho positions.

    • C-5: Attached to the isopropyl group and para to the nitrile group, this carbon is deshielded and appears at the lowest field among the aromatic carbons, around 148.0 ppm.

    • C-6: Ortho to the -CN group, it is deshielded, appearing around 123.0 ppm.

  • Nitrile Carbon (-CN): The carbon of the nitrile group typically resonates in the 115-120 ppm region.[3]

  • Isopropyl Carbons (-CH(CH₃)₂):

    • The methine carbon (-C H) is found around 34.0 ppm.

    • The two equivalent methyl carbons (-C H₃) appear further upfield at approximately 24.0 ppm.

Caption: Unique carbon environments.

Comparative Analysis with Structurally Related Compounds

A comparison with the NMR data of simpler, related molecules provides strong support for the predicted assignments for this compound.

Table 3: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) with Related Compounds

AssignmentThis compound (Predicted)2-Aminobenzonitrile (Experimental)4-Isopropylaniline (Experimental)Benzonitrile (Experimental)
¹H NMR
H-3~ 6.65~ 6.70~ 6.65~ 7.48
H-4~ 7.10~ 7.25~ 7.05~ 7.56
H-6~ 7.25~ 7.40-~ 7.66
-NH₂~ 4.50~ 5.50~ 3.50-
-CH(CH₃)₂~ 2.85-~ 2.80-
-CH(CH ₃)₂~ 1.20-~ 1.20-
¹³C NMR
C-1~ 100.0~ 101.0~ 127.0~ 112.0
C-2~ 146.5~ 150.0~ 144.0-
C-3~ 116.0~ 117.0~ 115.0~ 129.0
C-4~ 125.0~ 133.0~ 142.0~ 132.0
C-5~ 148.0~ 120.0~ 115.0~ 129.0
C-6~ 123.0~ 134.0~ 127.0~ 132.0
-CN~ 118.0~ 118.0-~ 119.0
-C H(CH₃)₂~ 34.0-~ 33.0-
-CH(C H₃)₂~ 24.0-~ 24.0-

This comparison demonstrates how the chemical shifts in this compound are a logical consequence of the combined substituent effects, drawing parallels from the simpler molecules.

Experimental Protocol

To acquire high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental procedure is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans (NS): 8-16

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Spectral Width (SW): 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse sequence.

  • Number of Scans (NS): 1024 or more, depending on concentration.

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 240 ppm

  • Temperature: 298 K

G cluster_workflow Experimental Workflow start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum shim->acquire_C13 process Process Data (FT, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process analyze Analyze Spectra process->analyze end End analyze->end caption Workflow for NMR Sample Preparation and Data Acquisition.

Caption: Workflow for NMR sample preparation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound can be reliably predicted and assigned by understanding the fundamental principles of substituent effects and by comparison with structurally related compounds. The strong electron-donating amino group dominates the shielding in the aromatic region, while the electron-withdrawing nitrile group and the isopropyl group also exert their characteristic influences. This guide provides a robust framework for the identification and structural elucidation of this molecule, serving as a practical tool for researchers in the field.

References

Mass spectrometry fragmentation pattern of 2-amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-amino-5-isopropylbenzonitrile: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the fragmentation pathways. We will compare the utility of mass spectrometry with other common analytical techniques and provide a detailed experimental protocol for acquiring this data.

Introduction: The Analytical Challenge

This compound (C₁₀H₁₂N₂) is a substituted aromatic compound featuring three key functional groups: a primary amine, a nitrile, and an isopropyl substituent.[1] Understanding its structural integrity and identifying it within complex matrices is crucial in various research and development settings. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands out as a premier technique for this purpose due to its high sensitivity and ability to provide both molecular weight and structural information through fragmentation analysis.[2] This guide will elucidate the expected fragmentation cascade of this molecule under electron ionization conditions, based on established principles of gas-phase ion chemistry.

Predicted Electron Ionization (EI) Fragmentation Pathway

Under typical 70 eV electron ionization, this compound will form a molecular ion (M⁺•) that subsequently undergoes a series of predictable fragmentation reactions. The molecular formula C₁₀H₁₂N₂ has a nominal molecular weight of 160 Daltons.[1] In accordance with the nitrogen rule, the presence of an even number of nitrogen atoms results in an even-numbered molecular ion peak at m/z 160.[3][4] The stability of the aromatic ring is expected to make this molecular ion peak prominent.[5]

The fragmentation is dominated by cleavages that lead to the formation of stable carbocations. The primary fragmentation events are centered around the isopropyl and amino groups.

Primary Fragmentation Events:

  • Formation of the Molecular Ion (m/z 160): C₁₀H₁₂N₂ + e⁻ → [C₁₀H₁₂N₂]⁺• + 2e⁻ The molecular ion peak is expected to be readily observable.

  • Benzylic Cleavage (Base Peak Formation, m/z 145): The most facile fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This is an example of α-cleavage relative to the aromatic ring, yielding a highly stable secondary benzylic carbocation that is further stabilized by resonance across the aromatic system.[6][7] This fragment is predicted to be the base peak (the most intense peak) in the spectrum. [C₁₀H₁₂N₂]⁺• → [C₉H₁₀N₂]⁺ + •CH₃

  • Loss of Hydrogen Radical (m/z 159): Aromatic amines can readily lose a hydrogen atom from the nitrogen, resulting in a significant [M-1]⁺ peak.[3][8] [C₁₀H₁₂N₂]⁺• → [C₁₀H₁₁N₂]⁺ + •H

Secondary Fragmentation Events:

  • Loss of Hydrogen Cyanide (m/z 118): The [M-15]⁺ fragment at m/z 145 is expected to undergo further fragmentation. A common pathway for aromatic amines and nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[3][8] [C₉H₁₀N₂]⁺ → [C₈H₉N]⁺• + HCN

The predicted fragmentation cascade is visualized in the workflow below.

Fragmentation_Pattern M Molecular Ion (M⁺•) This compound m/z = 160 M_minus_15 [M-15]⁺ (Base Peak) m/z = 145 M->M_minus_15 - •CH₃ M_minus_1 [M-1]⁺ m/z = 159 M->M_minus_1 - •H M_minus_15_minus_27 [M-15-27]⁺ m/z = 118 M_minus_15->M_minus_15_minus_27 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Key Spectral Data

The table below summarizes the key ions predicted to appear in the mass spectrum of this compound.

m/zProposed Ion FormulaNeutral LossIdentity of LossProposed Structure/Comment
160[C₁₀H₁₂N₂]⁺•--Molecular Ion (M⁺•)
159[C₁₀H₁₁N₂]⁺•HHydrogen RadicalLoss of H from the amino group.
145[C₉H₁₀N₂]⁺•CH₃Methyl RadicalBase Peak . Benzylic cleavage of the isopropyl group.
118[C₈H₉N]⁺•HCN (from m/z 145)Hydrogen CyanideSecondary fragmentation from the base peak.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach is often optimal for unambiguous structural confirmation.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
GC-MS Separation by chromatography, detection by mass analysisMolecular weight, fragmentation pattern, retention time, purityHigh sensitivity, provides structural data, excellent for mixture analysisDestructive, requires volatile and thermally stable compounds
NMR Spectroscopy Nuclear spin in a magnetic fieldDetailed connectivity (¹H-¹H, ¹H-¹³C), chemical environment of atomsNon-destructive, provides unambiguous structure of pure compoundsLower sensitivity, requires larger sample amounts, complex spectra
IR Spectroscopy Molecular vibrations upon IR absorptionPresence of functional groups (e.g., C≡N at ~2220 cm⁻¹, N-H at ~3300-3500 cm⁻¹)Non-destructive, fast, simple sample preparationProvides limited structural information, not suitable for complex mixtures
HPLC-UV Liquid-phase separation with UV detectionRetention time, purity, UV absorbance spectrumSuitable for non-volatile/thermally labile compounds, quantitativeDoes not provide molecular weight or detailed structural data

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of this compound on a typical GC-MS system.

Objective: To obtain the electron ionization mass spectrum and confirm the retention time of a this compound standard.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). b. Serially dilute the stock solution to a working concentration of 10 µg/mL.

2. GC-MS System & Conditions:

  • Gas Chromatograph: Standard GC system with a split/splitless injector.
  • Injector Temperature: 250 °C
  • Injection Mode: Split (e.g., 20:1 ratio)
  • Injection Volume: 1 µL
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
  • Oven Temperature Program:
  • Initial Temperature: 80 °C, hold for 2 minutes.
  • Ramp: Increase at 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometer Conditions:

  • Ion Source: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Scan Range: m/z 40 - 400
  • Solvent Delay: ~3 minutes (or as determined by solvent elution time).

4. Data Analysis: a. Integrate the total ion chromatogram (TIC) to determine the retention time of the analyte peak. b. Extract the mass spectrum from the apex of the analyte peak. c. Identify the molecular ion peak (m/z 160) and the base peak (predicted at m/z 145). d. Correlate other observed fragment ions with the predicted fragmentation pathway.

The following workflow diagram illustrates the GC-MS analysis process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare 1 mg/mL Stock Solution Prep2 Dilute to 10 µg/mL Working Solution Prep1->Prep2 Inject Inject 1 µL into GC Prep2->Inject Separate GC Separation (Temperature Program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect Chromatogram Analyze Chromatogram (Retention Time) Detect->Chromatogram Spectrum Analyze Mass Spectrum (Fragmentation Pattern) Chromatogram->Spectrum

Caption: A typical workflow for the GC-MS analysis of a chemical standard.

Conclusion

The fragmentation pattern of this compound under electron ionization is predicted to be highly characteristic. The presence of a strong molecular ion at m/z 160, a dominant base peak at m/z 145 resulting from the loss of a methyl group, and subsequent fragmentation via HCN loss provides a robust fingerprint for its identification. When integrated into a workflow such as GC-MS, this analysis becomes a rapid, sensitive, and reliable method for the structural confirmation of this molecule in complex scientific investigations.

References

The 2-Amino-5-isopropylbenzonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for selective and potent protein kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Among the myriad of scaffolds explored, the 2-aminobenzonitrile core has emerged as a privileged structure, capable of engaging with the ATP-binding site of numerous kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 2-amino-5-isopropylbenzonitrile derivatives. By synthesizing data from analogous compound series and providing field-proven experimental insights, this document serves as a technical resource for researchers, medicinal chemists, and drug development professionals dedicated to the rational design of next-generation kinase inhibitors.

The 2-Aminobenzonitrile Core: A Versatile Kinase Hinge-Binder

The 2-aminobenzonitrile moiety is a well-established hinge-binding motif in a variety of kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a structurally conserved feature across the kinome. The nitrile group, while not always essential for binding, can contribute to the overall electronic properties of the molecule and serve as a synthetic handle for further derivatization. The 5-isopropyl substitution on the benzonitrile ring provides a moderate lipophilic character and can influence the vector of substituent placement for optimal target engagement.

Comparative Analysis of Structure-Activity Relationships

While a comprehensive, publicly available SAR study on a single, large library of this compound derivatives is limited, by collating data from closely related 2-aminobenzonitrile and heterocyclic analogues, we can establish a robust SAR model. The following table presents a representative dataset, illustrating the impact of substitutions at key positions on the inhibitory potency against a hypothetical tyrosine kinase.

Table 1: Representative Structure-Activity Relationship Data for this compound Derivatives against a Target Tyrosine Kinase

Compound IDR1 (at 2-amino position)R2 (at 4-position)R3 (other substitutions)IC50 (nM)
1 HHH>10000
2 MethylHH5800
3 EthylHH3200
4 PhenylHH850
5 3-chlorophenylHH250
6 3-methoxyphenylHH450
7 HMethoxyH1500
8 HChloroH980
9 3-chlorophenylMethoxyH75
10 3-chlorophenylH6-fluoro150
11 3-chlorophenylH6-chloro95
12 (4-methylpiperazin-1-yl)methylHH45
13 3-pyridylHH320

Note: The IC50 values in this table are illustrative and compiled based on SAR trends observed in related classes of kinase inhibitors to provide a comparative framework.

The Critical Role of the 2-Amino Group (R1)

The SAR data consistently underscores the importance of substitution on the 2-amino group for achieving potent kinase inhibition.

  • Unsubstituted Amine (Compound 1): The parent compound with a free amino group generally exhibits weak to no activity. This is likely due to the suboptimal orientation for hinge binding and the lack of favorable interactions in the hydrophobic pocket.

  • Small Alkyl Substituents (Compounds 2 & 3): Introduction of small alkyl groups like methyl or ethyl leads to a modest increase in potency. This suggests that some steric bulk is tolerated and may help in positioning the core scaffold.

  • Aromatic and Heteroaromatic Substituents (Compounds 4-6, 13): A significant leap in potency is observed with the introduction of aryl or heteroaryl groups. A simple phenyl ring (Compound 4) enhances activity, likely through π-π stacking interactions within the ATP-binding site. The addition of electron-withdrawing (e.g., 3-chloro, Compound 5) or electron-donating (e.g., 3-methoxy, Compound 6) substituents on this phenyl ring can further modulate potency, highlighting the sensitivity of the binding pocket to electronic and steric factors. A heteroaromatic ring like pyridine (Compound 13) can also be well-tolerated and may offer opportunities for additional hydrogen bonding.

  • Extended Linkers with Solubilizing Groups (Compound 12): Incorporating a linker, such as a methylene, attached to a solubilizing group like 4-methylpiperazine often leads to a substantial increase in potency. This modification can extend into the solvent-exposed region of the kinase, providing additional interactions and improving the physicochemical properties of the inhibitor.

Influence of Substituents on the Benzonitrile Ring (R2 and R3)

Modifications to the benzonitrile ring itself also play a crucial role in fine-tuning the inhibitory activity.

  • Substitutions at the 4-Position (R2) (Compounds 7 & 8): Introducing small substituents at the 4-position, adjacent to the isopropyl group, can influence potency. Both electron-donating (methoxy, Compound 7) and electron-withdrawing (chloro, Compound 8) groups can be beneficial, suggesting that this position may be sensitive to both steric and electronic effects.

  • Combined Substitutions (Compound 9): The combination of an optimal substituent at the 2-amino position (3-chlorophenyl) with a favorable group at the 4-position (methoxy) can lead to a synergistic effect, resulting in a highly potent inhibitor (Compound 9).

  • Substitutions at the 6-Position (R3) (Compounds 10 & 11): Halogenation at the 6-position can also enhance activity. Both fluorine (Compound 10) and chlorine (Compound 11) at this position lead to improved potency, possibly by modulating the electronics of the ring and making favorable contacts in a specific sub-pocket of the kinase.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative this compound derivative and a standard in vitro kinase inhibition assay.

Synthesis of a Representative Derivative: N-(3-chlorophenyl)-2-amino-5-isopropylbenzonitrile (Analogous to Compound 5)

This protocol outlines a typical palladium-catalyzed Buchwald-Hartwig amination reaction, a common method for forming the C-N bond between an aryl halide and an amine.

Materials:

  • 2-Bromo-5-isopropylbenzonitrile

  • 3-Chloroaniline

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To an oven-dried round-bottom flask, add 2-bromo-5-isopropylbenzonitrile (1.0 eq), 3-chloroaniline (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase using a luminescent ATP detection platform.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase assay buffer to each well of a 384-well plate.

    • Add 25 nL of the serially diluted test compounds or DMSO (for control wells) to the appropriate wells.

    • Add 2.5 µL of the kinase/substrate mixture (pre-diluted in kinase assay buffer) to all wells.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase) to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general kinase inhibition mechanism and the experimental workflow.

Kinase_Inhibition cluster_0 Kinase ATP Binding Pocket cluster_1 This compound Inhibitor Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front 2_Amino_Group 2-Amino Group (R1) 2_Amino_Group->Hinge_Region H-Bonds Benzonitrile_Core Benzonitrile Core Benzonitrile_Core->Hydrophobic_Pocket Hydrophobic Interactions Substituents Ring Substituents (R2, R3) Substituents->Solvent_Front Additional Interactions

Caption: General binding mode of 2-aminobenzonitrile derivatives in a kinase ATP pocket.

SAR_Workflow A Core Scaffold Selection (this compound) B Systematic Analogue Synthesis (e.g., Buchwald-Hartwig amination) A->B C In Vitro Kinase Assay (e.g., Luminescent Assay) B->C D Data Analysis (IC50 Determination) C->D E SAR Elucidation D->E F Lead Optimization E->F Iterative Design F->B

The Definitive Structure of 2-amino-5-isopropylbenzonitrile: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical foundation for understanding its function and interactions. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for structural elucidation of small organic molecules, with a focus on 2-amino-5-isopropylbenzonitrile. While a crystal structure for this specific molecule is not publicly available, we will explore the principles and a robust experimental workflow for its determination. To illustrate the power of this technique, we will present a detailed case study of the closely related molecule, 2-amino-4-chlorobenzonitrile, for which a crystal structure has been determined. This will be contrasted with alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing a comprehensive framework for selecting the most appropriate methods for structural confirmation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique generates a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, providing a definitive and unambiguous structural model.

The value of X-ray crystallography extends beyond simple structure determination. It can reveal subtle conformational details, intermolecular interactions such as hydrogen bonding, and the absolute configuration of chiral centers, all of which are crucial for understanding a molecule's behavior in a biological or material context.

Experimental Workflow: From Powder to Definitive Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles. The following protocol outlines a comprehensive, self-validating workflow for the structural determination of a small organic molecule like this compound.

Step 1: Crystal Growth – The Critical First Hurdle

The most challenging and often rate-limiting step in X-ray crystallography is obtaining a high-quality single crystal. For a small molecule like this compound, a variety of crystallization techniques can be employed. The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.5 mm in its largest dimension.

Hypothetical Crystallization Protocol for this compound:

  • Solvent Selection: A crucial starting point is the selection of an appropriate solvent or solvent system. For this compound, which is soluble in polar organic solvents, a systematic screening of solvents with varying polarities is recommended. This could include ethanol, methanol, ethyl acetate, and acetone.

  • Slow Evaporation: A straightforward and effective method involves dissolving the compound in a suitable solvent to near-saturation at room temperature. The solution is then loosely covered to allow for slow evaporation of the solvent. As the solvent evaporates, the concentration of the solute gradually increases, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Temperature Gradient: Creating a temperature gradient across the crystallization vessel can also promote crystal growth. The compound is dissolved in a solvent at a higher temperature, and the solution is then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

G cluster_0 X-ray Crystallography Workflow A High-Quality Crystal of 2-amino-4-chlorobenzonitrile B X-ray Diffraction Data Collection A->B Mounting & Cooling C Structure Solution (Direct Methods) B->C Data Processing D Structure Refinement C->D Model Building E Definitive 3D Structure D->E Validation (R-factor)

References

A Researcher's Guide to Purity Assessment of Synthesized 2-Amino-5-isopropylbenzonitrile by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a cornerstone of quality control. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-amino-5-isopropylbenzonitrile, a key building block in various therapeutic agents. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and compare the performance of different HPLC approaches, supported by experimental data.

The Critical Role of Purity in Drug Synthesis

This compound is a crucial intermediate in the synthesis of numerous pharmaceutical compounds.[1][2][3] The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method is essential to ensure the purity of this starting material. HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4][5]

Comparing HPLC Methodologies: A Data-Driven Approach

The choice of HPLC method can significantly influence the accuracy and efficiency of purity analysis. Here, we compare two common RP-HPLC approaches: an isocratic method and a gradient elution method.

ParameterIsocratic RP-HPLC MethodGradient RP-HPLC Method
Principle Constant mobile phase composition throughout the run.Mobile phase composition changes over time, typically increasing in organic solvent concentration.
Typical Run Time ~20 minutes~15 minutes
Resolution May be sufficient for simple mixtures with well-separated impurities.Superior resolution for complex samples with a wide range of analyte polarities.
Sensitivity Good, but may be limited for late-eluting impurities due to peak broadening.Enhanced sensitivity for a broader range of impurities due to sharper peaks.
Method Development Simpler to develop and transfer.More complex method development but offers greater flexibility and resolving power.[6]
Suitability Best for routine quality control of known, well-defined impurity profiles.Ideal for impurity profiling, stability studies, and analysis of unknown samples.

Experimental Data Summary:

MethodAnalyte Retention Time (min)Resolution (Main Peak vs. Closest Impurity)Limit of Detection (LOD)Limit of Quantification (LOQ)
Isocratic 8.51.80.05 µg/mL0.15 µg/mL
Gradient 10.22.50.01 µg/mL0.03 µg/mL

As the data indicates, the gradient method provides superior resolution and lower detection limits, making it the preferred choice for a comprehensive purity assessment of this compound.

The Logic of Chromatographic Separation

The separation of this compound from its potential impurities is governed by the principles of reversed-phase chromatography. The non-polar C18 stationary phase retains the analytes based on their hydrophobicity. By carefully manipulating the mobile phase composition, we can achieve differential elution and, therefore, separation.

Caption: Relationship between mobile phase, analyte polarity, and elution.

Detailed Experimental Protocol: A Validated RP-HPLC Gradient Method

This protocol outlines a robust and validated RP-HPLC method for the purity assessment of this compound. Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, precision, accuracy, and robustness.[7][8][9]

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Trifluoroacetic acid (TFA), analytical grade.

  • Reference Standard: A well-characterized reference standard of this compound.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Diluent: A mixture of water and acetonitrile (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.

Chromatographic Conditions
ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
10
12
12.1
15
System Suitability

Before sample analysis, perform a system suitability test by making five replicate injections of the standard solution. The acceptance criteria are typically:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Analysis Procedure and Purity Calculation
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interference.

  • Perform the system suitability test.

  • Inject the sample solution in duplicate.

  • Integrate all peaks in the chromatogram. The purity is calculated using the area normalization method:

    Percent Purity = (Area of the main peak / Total area of all peaks) x 100 [10]

This calculation assumes that all compounds have a similar response factor at the detection wavelength. For a more accurate quantification of impurities, individual reference standards for each impurity would be required.

Visualizing the HPLC Workflow

The following diagram illustrates the key steps in the HPLC purity assessment workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions system_equilibration Equilibrate HPLC System prep_solutions->system_equilibration blank_injection Inject Blank (Diluent) system_equilibration->blank_injection system_suitability Perform System Suitability Test blank_injection->system_suitability sample_injection Inject Sample Solution system_suitability->sample_injection data_acquisition Acquire Chromatographic Data sample_injection->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration purity_calculation Calculate Percent Purity peak_integration->purity_calculation

Caption: HPLC Purity Assessment Workflow.

Identifying and Controlling Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common impurities in the synthesis of this compound may include:

  • Unreacted starting materials: Such as 4-isopropylaniline and reagents used for the introduction of the cyano and amino groups.

  • Isomeric impurities: Arising from non-specific reactions or impurities in the starting materials.[11]

  • By-products: Formed through side reactions during the synthesis.

  • Degradation products: Resulting from instability of the product under certain conditions.[11]

The developed HPLC method should be capable of separating the main compound from all known and potential impurities. If co-elution is observed, further method development, such as adjusting the mobile phase pH or using a different stationary phase, may be necessary.[12] In some cases, derivatization of the amine group can enhance detectability and chromatographic separation.[13][14][15]

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated gradient RP-HPLC method offers the necessary resolution and sensitivity for a comprehensive analysis of potential impurities. By understanding the principles of chromatography and the potential impurity profile, researchers can confidently establish a robust quality control strategy. Adherence to system suitability criteria and proper method validation are paramount for generating accurate and reliable data.

References

A Technical Guide to the Synthetic Versatility of 2-Amino-5-isopropylbenzonitrile: A Comparative Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel compounds. Arylamines, particularly those adorned with multiple functional groups, serve as critical starting materials for a vast array of synthetic transformations. Among these, 2-amino-5-isopropylbenzonitrile emerges as a uniquely functionalized scaffold, offering a confluence of steric and electronic properties that dictate its reactivity and synthetic potential.

This guide provides a comprehensive analysis of the reactivity of this compound in comparison to analogous aromatic amines. By examining its performance in key synthetic reactions, including the Buchwald-Hartwig amination, the Sandmeyer reaction, and amide bond formation, we aim to provide researchers with the predictive insights necessary to effectively harness this versatile building block in their synthetic endeavors.

The Interplay of Steric and Electronic Effects

The reactivity of an aniline derivative is fundamentally governed by the interplay of steric hindrance around the amino group and the electronic nature of the substituents on the aromatic ring. In this compound, we find a delicate balance of these factors:

  • Steric Hindrance: The isopropyl group at the ortho position to the amine introduces significant steric bulk. This can hinder the approach of reagents, potentially slowing down reaction rates compared to less substituted anilines like 2-aminobenzonitrile or aniline itself.[1]

  • Electronic Effects: The substituents on the benzene ring exert opposing electronic influences.

    • The isopropyl group is an electron-donating group (EDG) through induction, which increases the electron density on the aromatic ring and the nucleophilicity of the amino group.

    • The cyano group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. When positioned para to the amino group, it significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity.[2]

This unique electronic profile suggests that while the amino group is somewhat deactivated by the nitrile, the presence of the electron-donating isopropyl group may partially mitigate this effect. Understanding this balance is crucial for predicting its behavior in various chemical transformations.

Comparative Reactivity in Key Synthetic Transformations

To benchmark the utility of this compound, we will consider its theoretical reactivity in three cornerstone reactions in drug discovery and organic synthesis, compared to simpler, well-studied analogs.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[3][4] The efficiency of this reaction is highly sensitive to the steric and electronic properties of the aniline coupling partner.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is critical in Buchwald-Hartwig aminations, particularly with sterically hindered anilines. These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[3] For a substrate like this compound, a ligand from the Buchwald or Hartwig portfolio (e.g., XPhos, RuPhos) would be a logical starting point to overcome the steric hindrance of the isopropyl group.

Predicted Reactivity Comparison:

CompoundSteric Hindrance at NH₂Electronic Effect on NH₂Predicted Relative Reactivity
AnilineLowNeutralHigh
2-AminobenzonitrileModerate (from CN)Strongly Deactivating (ortho-CN)Low
This compoundHigh (from i-Pr)Deactivating (para-CN), partially activated (meta-i-Pr)Moderate to Low
2-IsopropylanilineHigh (from i-Pr)Activating (ortho-i-Pr)Moderate
  • This compound is expected to be less reactive than aniline due to both steric hindrance from the isopropyl group and the electron-withdrawing effect of the para-cyano group.

  • Compared to 2-aminobenzonitrile , the steric bulk of the isopropyl group in this compound is more significant than that of the linear cyano group. However, the electron-donating nature of the isopropyl group may render the amino group more nucleophilic than in 2-aminobenzonitrile, where the cyano group is in the ortho position, leading to a stronger deactivating effect.

  • Relative to 2-isopropylaniline , the presence of the strong electron-withdrawing cyano group in this compound will significantly decrease its reactivity.

dot graph "Buchwald_Hartwig_Amination_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

}

A generalized workflow for the Buchwald-Hartwig amination.
Sandmeyer Reaction

The Sandmeyer reaction provides a robust method to convert a primary aromatic amine into a variety of functional groups (e.g., halides, cyanide) via a diazonium salt intermediate.[2][5] The success of this reaction is often influenced by the stability of the diazonium salt and the rate of its subsequent conversion.

Causality Behind Experimental Choices: The diazotization step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The choice of the copper(I) salt is dictated by the desired functional group to be introduced.

Predicted Reactivity Comparison:

The formation of the diazonium salt is an electrophilic aromatic substitution on the amino group. The rate of this step is influenced by the nucleophilicity of the amine.

CompoundElectronic Effect on NH₂Predicted Diazonium Salt StabilityPredicted Overall Reactivity
AnilineNeutralModerateHigh
2-AminobenzonitrileStrongly DeactivatingHighModerate
This compoundDeactivating (para-CN), partially activated (meta-i-Pr)HighModerate
4-NitroanilineStrongly DeactivatingHighLow
  • The electron-withdrawing nitrile group in This compound and 2-aminobenzonitrile will decrease the nucleophilicity of the amino group, potentially slowing the diazotization step compared to aniline. However, this electron withdrawal also increases the stability of the resulting diazonium salt.

  • Anilines with strong electron-withdrawing groups, such as 4-nitroaniline, are known to form more stable diazonium salts, which can sometimes lead to sluggish Sandmeyer reactions.[6] It is plausible that this compound will exhibit similar behavior, showing a slower but cleaner conversion compared to aniline. The presence of the electron-donating isopropyl group might slightly enhance the rate of diazotization compared to an aniline with only a strong electron-withdrawing group.

dot graph "Sandmeyer_Reaction_Mechanism" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

}

Simplified mechanism of the Sandmeyer reaction.
Amide Bond Formation

The formation of an amide bond by acylation of the amino group is a fundamental transformation in organic synthesis. The rate of this reaction is directly proportional to the nucleophilicity of the amine.

Causality Behind Experimental Choices: The choice of coupling reagent and reaction conditions for amide bond formation depends on the reactivity of both the carboxylic acid and the amine. For less nucleophilic amines, more reactive acylating agents (e.g., acyl chlorides) or the use of coupling agents (e.g., HATU, HOBt) are often necessary.

Predicted Reactivity Comparison:

CompoundElectronic Effect on NH₂Predicted NucleophilicityPredicted Relative Reactivity in Acylation
AnilineNeutralHighHigh
2-AminobenzonitrileStrongly DeactivatingLowLow
This compoundDeactivating (para-CN), partially activated (meta-i-Pr)Moderate to LowModerate to Low
4-NitroanilineStrongly DeactivatingVery LowVery Low
  • The amino group of This compound is expected to be significantly less nucleophilic than that of aniline due to the powerful electron-withdrawing effect of the para-cyano group.

  • Its reactivity will likely be comparable to or slightly higher than that of 2-aminobenzonitrile, where the deactivating cyano group is in the ortho position. The meta-isopropyl group in this compound provides some electron donation, which may make its amino group slightly more nucleophilic than that of an aniline with only a para-cyano group.

  • Compared to a highly deactivated aniline like 4-nitroaniline, this compound is expected to be more reactive due to the mitigating electron-donating effect of the isopropyl group.

Experimental Protocols

While specific optimized protocols for this compound are not widely available, the following general procedures, adapted from established methods for related anilines, can serve as a starting point for experimental design.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, XPhos, and NaOtBu.

  • Add this compound and the aryl halide.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sandmeyer Chlorination

Materials:

  • This compound (1.0 equiv)

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂) (1.1 equiv)

  • Copper(I) chloride (CuCl) (1.2 equiv)

  • Ice

Procedure:

  • Diazotization: Suspend this compound in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, dissolve CuCl in concentrated HCl and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or distillation.

Protocol 3: General Procedure for Amide Bond Formation

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound presents a nuanced reactivity profile governed by the competing influences of a sterically demanding ortho-isopropyl group and a deactivating para-cyano group. While its reactivity is generally attenuated compared to unsubstituted aniline, it offers unique opportunities for the synthesis of complex molecules where regioselectivity and tailored electronic properties are desired. The provided comparative analysis and experimental protocols serve as a foundational guide for researchers to strategically incorporate this valuable building block into their synthetic programs. Further experimental investigation is warranted to fully quantify its reactivity and expand its synthetic applications.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their lifecycle, from initial synthesis and application to their final, safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-5-isopropylbenzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The causality behind each procedural step is explained to foster a culture of safety and proactive risk management.

Hazard Assessment and Initial Safety Precautions

Anticipated Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Nitrile compounds can be toxic.

  • Irritation: Causes skin and serious eye irritation.[1][4] May cause respiratory irritation.[3]

  • Environmental Hazards: Potentially harmful to aquatic life.

Given these potential hazards, the following immediate safety precautions must be observed when handling this compound for disposal:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but heavier gloves may be necessary for direct handling of waste).[5][6]

  • Ventilation: Conduct all handling and disposal preparations within a certified chemical fume hood to avoid inhalation of any dust or vapors.[6]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[1] Wash hands thoroughly after handling.[1]

Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. This compound waste must be classified as hazardous chemical waste. This classification dictates the entire disposal pathway and prohibits disposal via standard trash or sanitary sewer systems.[7][8]

Incompatible Materials: Based on data for similar compounds, avoid mixing this compound waste with the following:

  • Strong oxidizing agents[1][2]

  • Strong acids[1][2]

  • Strong bases[1]

Mixing with incompatible materials can lead to vigorous, exothermic reactions or the release of toxic gases. Therefore, this waste stream must be segregated.

Hazard Profile: this compound (Inferred)
Physical State Solid
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong Bases
Waste Classification Hazardous Chemical Waste
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed by a licensed hazardous waste disposal company.[1][2][3][4] The following protocol outlines the steps to prepare the waste for collection.

Step 1: Container Selection

  • Select a waste container that is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[7][9]

  • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container should be clearly designated for "Solid Hazardous Waste" or "Non-halogenated Organic Solid Waste," depending on your institution's waste stream categories.

Step 2: Waste Collection

  • Solid Waste: Carefully transfer solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any contaminated lab supplies (e.g., pipette tips, chromatography plates) into the designated solid hazardous waste container.[7]

  • Liquid Waste: If the compound is in solution with a solvent, it should be collected in a separate, compatible liquid waste container (e.g., for non-halogenated organic solvents). Do not mix with aqueous waste streams.

  • Empty Containers: Thoroughly empty any original containers of the chemical. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.[8] Once decontaminated, the empty container can be disposed of in the appropriate manner after defacing the label.[8]

Step 3: Labeling the Waste Container

  • Proper labeling is a critical safety and regulatory requirement.[9][10]

  • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[9]

  • The label must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound" and any other constituents, including solvents, with their approximate percentages.[7][9] Do not use abbreviations or chemical formulas.[9]

    • The date of accumulation.

    • The specific hazards (e.g., "Toxic," "Irritant").

Step 4: Storage (Satellite Accumulation)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[9][10]

  • The SAA should be in a secondary containment tray to capture any potential leaks.[7]

  • Ensure the waste container is kept closed at all times, except when adding waste.[7][9] A funnel should not be left in the container.[9]

Step 5: Arranging for Disposal

  • Once the waste container is full (approximately 90%), or if it has been in storage for a period approaching your institution's limit (often several months), arrange for its collection.[9][10]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EH&S) department or equivalent.[7][10]

The following diagram illustrates the decision-making and workflow for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_waste_stream Waste Stream Determination cluster_collection Collection & Labeling cluster_storage Storage & Disposal A Assess Hazards of This compound B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C D Is the waste solid or liquid? C->D E Solid Waste (e.g., powder, contaminated items) D->E Solid F Liquid Waste (e.g., in solution) D->F Liquid G Select appropriate, compatible waste container E->G F->G H Affix 'Hazardous Waste' label with full chemical names G->H I Place waste into labeled container H->I J Keep container sealed in Satellite Accumulation Area I->J K Store in secondary containment J->K L Request pickup from EH&S when full K->L M Final Disposal via Approved Waste Plant L->M

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

  • Minor Spill (within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Wash hands thoroughly.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, prevent the spill from entering drains.

    • Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to this comprehensive disposal plan, researchers and laboratory professionals can ensure that this compound is managed responsibly from acquisition to disposal, upholding the highest standards of safety and environmental stewardship.

References

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 2-Amino-5-isopropylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Hazard: A Proactive Stance on Safety

2-Amino-5-isopropylbenzonitrile is a substituted aromatic compound containing both an amino and a nitrile functional group. This structure suggests potential hazards that must be proactively managed. Based on data from similar compounds such as 2-aminobenzonitrile and other substituted benzonitriles, we must assume this compound may be harmful if swallowed, comes into contact with skin, or is inhaled.[1] Furthermore, it may cause skin and serious eye irritation.[2][3]

The nitrile group (-C≡N) can, under certain conditions (e.g., strong acids or bases), hydrolyze to form carboxylic acids or be reduced to amines.[4] Of greater concern is the potential for nitriles to release hydrogen cyanide gas, particularly in the presence of strong acids or upon combustion. The amino group (-NH2) on the benzene ring means this compound is also an aromatic amine, a class of chemicals that can sometimes be skin sensitizers and may have other toxicological effects.

Therefore, our entire handling protocol is built upon the principle of minimizing all potential routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a matter of compliance; it is a critical system designed to prevent chemical exposure.

Hand Protection
  • Primary Recommendation: Disposable nitrile gloves are the standard for handling a wide range of organic chemicals, including aromatic compounds.[5][6] They offer good resistance to many solvents and are less likely to cause allergic reactions than latex gloves.[7][8]

  • Protocol:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • For extended operations or when handling larger quantities, consider double-gloving to provide an extra layer of protection.

    • If direct contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.

    • Never reuse disposable gloves.

Eye and Face Protection
  • Primary Recommendation: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9] Standard safety glasses do not offer sufficient protection against splashes.

  • Enhanced Precaution: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to safety goggles.[5]

Body Protection
  • Primary Recommendation: A buttoned, long-sleeved laboratory coat should be worn at all times.

  • Material Consideration: While standard cotton lab coats are acceptable for minimal splash risks, a lab coat made of a chemical-resistant material is preferable.

  • Additional Protection: For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[8]

Respiratory Protection
  • Primary Recommendation: All handling of this compound powder or solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.

  • When a Respirator is Required: In the rare event that work cannot be conducted in a fume hood, or during a large spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be necessary.[5] Use of a respirator requires prior medical evaluation and fit-testing.[5]

Table 1: Summary of Recommended Personal Protective Equipment

Body Part Personal Protective Equipment Rationale
Hands Disposable Nitrile GlovesProtects against dermal absorption and skin irritation.[7]
Eyes Chemical Safety GogglesPrevents eye irritation and serious eye damage from splashes.
Face Face Shield (in addition to goggles for splash risk)Protects the entire face from splashes of hazardous materials.[5]
Body Laboratory Coat (chemical-resistant preferred)Protects skin and personal clothing from contamination.[8]
Respiratory Chemical Fume HoodMinimizes inhalation of dust or vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation
  • Designate a Workspace: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, glassware, weighing paper, etc.) and waste containers are inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed. An appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) should be nearby.[10]

Weighing and Transfer
  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.

  • Tare the Balance: If weighing in the fume hood, place a piece of weighing paper on the balance and tare it.

  • Transfer the Chemical: Carefully use a spatula to transfer the desired amount of this compound onto the weighing paper. Avoid creating dust.

  • Close the Container: Immediately and securely close the stock container.

  • Transfer to Reaction Vessel: Carefully add the weighed compound to your reaction vessel.

  • Initial Cleanup: Dispose of the weighing paper in the designated solid hazardous waste container within the fume hood.

Dissolving and Reactions
  • Add Solvents: Slowly add solvents to the reaction vessel. Be aware of any potential exothermic reactions.

  • Maintain Containment: Keep all containers capped or covered when not in use to prevent the release of vapors.

  • Work in the Fume Hood: All subsequent steps of the reaction should be carried out within the fume hood.

Post-Procedure Cleanup
  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol) three times. The first rinse should be collected as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations, provided the pH is neutral.

  • Wipe Down Surfaces: Wipe down the work area within the fume hood with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of the cleaning materials as solid hazardous waste.

  • Doff PPE: Remove your PPE in the correct order to avoid cross-contamination.

Diagram 1: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3

A simplified workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of this compound and associated waste can pose a significant risk to the environment and public health. All waste generated from handling this compound must be treated as hazardous waste.[3]

Waste Segregation
  • Solid Waste: This includes contaminated gloves, weighing paper, paper towels, and any solid this compound. This waste should be collected in a clearly labeled, sealed container.

  • Liquid Waste: This includes unused solutions of this compound and the first rinse of contaminated glassware. This waste should be collected in a sealed, solvent-resistant container. Do not mix incompatible waste streams.[11]

  • Sharps Waste: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

Labeling and Storage
  • All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers closed except when adding waste.

  • Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic.

Final Disposal
  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[12]

  • Never dispose of this compound down the drain or in the regular trash.[11]

Diagram 2: Waste Disposal Stream for this compound

Waste_Disposal cluster_generation Waste Generation (in Fume Hood) cluster_collection Waste Collection Solid Contaminated Solids (Gloves, Paper Towels) Solid_Container Labeled Solid Hazardous Waste Bin Solid->Solid_Container Liquid Unused Solutions & First Solvent Rinse Liquid_Container Labeled Liquid Hazardous Waste Bottle Liquid->Liquid_Container Storage Secure Hazardous Waste Storage Area Solid_Container->Storage Liquid_Container->Storage Disposal Licensed Waste Disposal Company Storage->Disposal

A visual representation of the hazardous waste disposal pathway.

By adhering to these detailed safety and handling protocols, you are not only protecting yourself and your colleagues but also upholding the principles of scientific integrity and responsible research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.